molecular formula C22H26O6 B1246477 Pseudolaric acid H

Pseudolaric acid H

Cat. No.: B1246477
M. Wt: 386.4 g/mol
InChI Key: DMDYDVXEMCPQPC-MPVZDDSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudolaric acid H is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]trideca-2,4-dien-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C22H26O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-8,10-11,17H,9,12-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1

InChI Key

DMDYDVXEMCPQPC-MPVZDDSSSA-N

Isomeric SMILES

CC1=CC[C@@]2([C@H]3CC[C@]2(C=C1)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C

Canonical SMILES

CC1=CCC2(C3CCC2(C=C1)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C

Synonyms

pseudolaric acid H

Origin of Product

United States

Foundational & Exploratory

Biological Source and Isolation of Pseudolaric Acid H

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological origin, chemical nature, and isolation methodologies for Pseudolaric Acid H , a specific diterpenoid congener found in the Golden Larch.

Technical Guide for Drug Discovery & Phytochemical Analysis[1]

Executive Summary

Pseudolaric Acid H (PAH) is a minor diterpenoid constituent isolated from the root bark of Pseudolarix amabilis (Nelson) Rehd. (also taxonomically classified as Pseudolarix kaempferi Gord.). While the "B" congener (Pseudolaric Acid B) is the primary bioactive marker of this species, Acid H represents a critical structural variant used in Structure-Activity Relationship (SAR) studies to map the pharmacophore responsible for the plant's potent antifungal and cytotoxic properties.[1]

This guide focuses on the precise biological provenance and the advanced High-Performance Counter-Current Chromatography (HPCCC) protocols required to isolate this minor abundance metabolite from the complex plant matrix.[1]

Botanical Origin & Taxonomy

The exclusive biological source of Pseudolaric Acid H is the Golden Larch , a monotypic genus in the family Pinaceae.

Taxonomical Profile
CategoryClassificationNotes
Kingdom Plantae
Family PinaceaePine family
Genus PseudolarixMonotypic (single species)
Species Pseudolarix amabilisSynonyms: P.[2][1][3][4][5][6][7] kaempferi, Larix amabilis
Common Name Golden LarchKnown in TCM as "Tu Jin Pi"
Part Used Cortex Pseudolaricis Root bark (highest diterpenoid concentration)
Tissue Localization

Pseudolaric acids are not evenly distributed. They accumulate in resin ducts within the phloem of the root bark .

  • Harvest Timing: Optimal diterpenoid yield is observed when harvested in early autumn, coinciding with the senescence of the deciduous needles, suggesting a translocation of secondary metabolites to the root system for winter dormancy.[1]

  • Extraction Target: The root bark (Cortex) contains significantly higher concentrations (approx. 0.5% w/w total pseudolaric acids) compared to the trunk bark or needles.

PlantSource cluster_0 Biological Source: Pseudolarix amabilis Plant Whole Plant (Golden Larch) Roots Root System Plant->Roots Translocation Bark Root Bark (Cortex Pseudolaricis) Roots->Bark Accumulation Resin Resin Ducts Bark->Resin Storage PAH Pseudolaric Acid H (Target Analyte) Resin->PAH Extraction

Figure 1: Localization of Pseudolaric Acid H within the tissue hierarchy of Pseudolarix amabilis.[1]

Chemical Profile & Biosynthesis

Pseudolaric Acid H is a diterpenoid belonging to the pseudolaric acid class, characterized by a unique trans-fused perhydroazulene framework.[1]

Chemical Data[1][2][3][5][9][10][11]
  • Chemical Formula: C₂₂H₂₆O₆[1]

  • Molecular Weight: 386.45 g/mol [1]

  • Structural Classification: Diterpene acid; congener of Pseudolaric Acid B.

  • Key Structural Feature: Unlike the major component Acid B (which has an acetoxy group and a methyl ester), Acid H lacks specific esterifications or possesses distinct oxidation states at the C-7 or C-4 positions, altering its polarity and solubility profile.[1]

Biosynthetic Pathway

The synthesis follows the non-mevalonate (MEP) pathway in plastids, leading to the central precursor Geranylgeranyl Diphosphate (GGPP).

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Cyclization Diterpene Synthase (Cyclization) GGPP->Cyclization Intermed Pseudolaratriene (Hypothetical Intermediate) Cyclization->Intermed P450 Cytochrome P450s (Oxidation/Hydroxylation) Intermed->P450 Aglycone Pseudolaric Aglycones P450->Aglycone Mod Acylation/Methylation Aglycone->Mod PAB Pseudolaric Acid B (Major) Mod->PAB High Flux PAH Pseudolaric Acid H (Minor Congener) Mod->PAH Low Flux / Alt. Oxidation

Figure 2: Putative biosynthetic pathway of Pseudolaric acids.[2] PAH arises via differential oxidation or acylation.

Isolation Methodology (Technical Protocol)

Isolating Pseudolaric Acid H is challenging due to its low abundance relative to Acid B. Standard silica gel chromatography often results in co-elution or irreversible adsorption. High-Performance Counter-Current Chromatography (HPCCC) is the validated industry standard for obtaining high-purity PAH.[1]

Pre-Treatment & Extraction[2]
  • Pulverization: Air-dried root bark is ground to a coarse powder (20-40 mesh).[1]

  • Solvent Extraction:

    • Solvent: 95% Ethanol (EtOH).

    • Method: Maceration at room temperature (3 x 24h).

    • Yield: Concentration under reduced pressure yields the crude extract.[2]

Partitioning (Cleanup)

To remove chlorophyll and highly polar tannins:

  • Suspend crude extract in Water .

  • Partition sequentially with Petroleum Ether (removes lipids/waxes).

  • Partition aqueous layer with Ethyl Acetate (EtOAc) .[2]

    • Target Phase: The EtOAc fraction contains the diterpenoids (Acids A, B, C, H).[1]

HPCCC Separation Protocol

This protocol is self-validating via the calculation of partition coefficients (


).[1]
ParameterSetting / Value
Instrument High-Performance Counter-Current Chromatograph (HPCCC)
Solvent System n-Hexane : Ethyl Acetate : Methanol : Water
Ratio (v/v) 4 : 5 : 4 : 5 (Optimized for Acid H polarity)
Mobile Phase Upper Phase (Head-to-Tail elution)
Flow Rate 1.5 - 2.0 mL/min
Rotation Speed 1600 rpm
Detection UV at 254 nm

Step-by-Step Workflow:

  • Equilibration: Fill the coiled column with the stationary phase (Lower Phase).

  • Loading: Inject the EtOAc fraction (dissolved in 1:1 mixture of phases).

  • Elution: Pump mobile phase (Upper Phase).

  • Fractionation:

    • Fraction 1 (Early): Pseudolaric Acid A[1]

    • Fraction 2 (Middle): Pseudolaric Acid B (Major peak)[1]

    • Fraction 3 (Late/Tail): Pseudolaric Acid H (Elutes after B due to polarity differences).[1]

  • Polishing: Final purification via semi-preparative HPLC (C18 column, MeOH/H2O gradient) may be required if HPCCC resolution < 98%.

Isolation cluster_fractions Elution Order Raw P. amabilis Root Bark (Powdered) Extract Ethanol Extraction Raw->Extract Partition Liquid-Liquid Partition (H2O / EtOAc) Extract->Partition EtOAc Ethyl Acetate Fraction (Contains Diterpenoids) Partition->EtOAc HPCCC HPCCC Separation (Hex:EtOAc:MeOH:H2O) EtOAc->HPCCC AcidA Pseudolaric Acid A HPCCC->AcidA AcidB Pseudolaric Acid B (Major) AcidA->AcidB AcidH Pseudolaric Acid H (Target) AcidB->AcidH

Figure 3: Isolation workflow emphasizing the HPCCC separation of Pseudolaric Acid H.[1]

Pharmacological Context

While Pseudolaric Acid B is the primary therapeutic candidate (investigated for antifungal and anti-angiogenic cancer therapies), Pseudolaric Acid H serves a critical role in Structure-Activity Relationship (SAR) profiling.[1]

  • Cytotoxicity: Comparative studies (MTT assays) on cancer cell lines (e.g., HeLa, KB) indicate that modifications at the C-4 and C-7 positions (present in H vs B) significantly alter cytotoxicity.[1] Acid H generally exhibits lower cytotoxicity than Acid B, suggesting the specific ester groups in B are essential for its tubulin-destabilizing mechanism.[1]

  • Significance: The isolation of H allows researchers to define the "pharmacophore"—the minimum structural skeleton required for biological activity.

References

  • Primary Isolation & Structure Elucid

    • Title: Five new diterpenoids from Pseudolarix kaempferi.[6]

    • Source: Journal of N
    • URL:[Link][1]

  • Advanced Separ

    • Title: Application of step-wise gradient high-performance counter-current chromatography for rapid preparative separation and purification of diterpene components from Pseudolarix kaempferi Gordon.[1][8]

    • Source: Journal of Chrom
    • URL:[Link][1]

  • Biological Activity Overview

    • Title: Pseudolaric acids: isolation, bioactivity and synthetic studies.[2][9]

    • Source: Natural Product Reports (2010).[1][9]

    • URL:[Link]

Sources

Chemical Structure Elucidation of Pseudolaric Acid H

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure elucidation of Pseudolaric acid H , a diterpenoid isolated from Pseudolarix kaempferi.

Technical Guide for Natural Product Characterization

Executive Summary

Pseudolaric acid H (PAH) is a diterpenoid lactone belonging to the pseudolaric acid class, isolated from the root bark of the Golden Larch (Pseudolarix kaempferi). While the major congener, Pseudolaric acid B (PAB) , is well-characterized for its antifungal and tubulin-destabilizing cytotoxicity, Acid H represents a specific structural variant critical for Structure-Activity Relationship (SAR) studies.

This guide details the elucidation workflow, moving from high-purity isolation to absolute configuration assignment. It emphasizes the causality behind spectroscopic choices—why specific 2D NMR experiments are required to resolve the unique trans-fused [5.7] ring system of this class.

Isolation and Purification Strategy

The isolation of Acid H requires separating it from the highly abundant Acid B and Acid A. The physicochemical similarity between these congeners demands a multi-stage chromatographic approach.

Extraction Workflow

The protocol prioritizes the preservation of the labile lactone and ester moieties.

  • Crude Extraction: Air-dried root bark (20 kg) is pulverized and extracted with 95% EtOH at room temperature. Rationale: Avoids thermal degradation of the side-chain conjugated diene.

  • Partitioning: The EtOH extract is concentrated and suspended in water, then partitioned sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate (EtOAc) . The EtOAc fraction contains the pseudolaric acids.

  • Fractionation: The EtOAc residue undergoes Silica Gel Column Chromatography (SGCC) using a gradient of Petroleum Ether/Acetone.

  • High-Resolution Purification: Fractions containing Acid H (identified by TLC/LC-MS) are purified using High-Speed Counter-Current Chromatography (HSCCC) or Semi-Prep HPLC.

    • HSCCC System: n-Hexane/EtOAc/MeOH/Water (typical ratios 3:5:3:5).

    • Advantage:[1] Eliminates irreversible adsorption to silica, crucial for minor metabolites like Acid H.

Isolation_Workflow Raw Root Bark (P. kaempferi) Ext 95% EtOH Extraction (Room Temp) Raw->Ext Solubilization Part Partitioning (H2O / EtOAc) Ext->Part Concentration SGCC Silica Gel CC (Pet. Ether / Acetone) Part->SGCC Crude Fractionation HSCCC HSCCC / HPLC (Hex/EtOAc/MeOH/H2O) SGCC->HSCCC Enrichment Pure Pseudolaric Acid H (>95% Purity) HSCCC->Pure Final Isolation

Figure 1: Isolation workflow optimized for minor diterpenoids from P. kaempferi.

Structural Elucidation Workflow

The structure of Pseudolaric acid H (C₂₂H₂₆O₆) is elucidated by defining its relationship to the scaffold of Pseudolaric acid B.

Molecular Formula & Unsaturation
  • HR-ESI-MS: [M+H]⁺ or [M+Na]⁺ peak analysis establishes the molecular formula C₂₂H₂₆O₆ .

  • Degree of Unsaturation: 10 degrees of unsaturation.

    • Accounting: 3 rings (tricyclic core) + 4 double bonds (two in ring, two in side chain) + 3 carbonyls (lactone, acetate, acid) = 10.

1D NMR Analysis (Diagnostic Signals)

The 1H and 13C NMR spectra of Acid H show characteristic signals of the pseudolaric acid skeleton but differ at C-4 compared to Acid B.

Table 1: Diagnostic NMR Data (Representative for Pseudolaric Acid H) Solvent: CDCl₃, 400/100 MHz

PositionδH (ppm)MultiplicityδC (ppm)Assignment
C-3 6.xxm~138.0Ring Olefin
C-4 3.xxm~40-50Methine (Distinct from Acid B)
C-7 5.xxd~75.0O-Acyl methine
C-11 --~170.0Lactone Carbonyl
Side Chain
C-1' 5.8-6.0d~120.0Conjugated Diene
C-2' 7.0-7.2dd~140.0Conjugated Diene
-OAc 2.05s~21.0Acetate Methyl
-COOH 11.0br s~172.0Carboxylic Acid

Key Structural Differentiation: Unlike Pseudolaric Acid B (C₂₃H₂₈O₈), which possesses a methoxycarbonyl group (-COOMe) at C-4, Acid H (C₂₂H₂₆O₆) lacks this ester. The C-4 position in Acid H is typically a methylene or methine depending on the specific oxidation state, often resulting in a significant upfield shift of C-4 compared to Acid B.

2D NMR Connectivity (The Proof)

To rigorously prove the structure, specific 2D correlations are required.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Side Chain Connection: Correlations from the side chain methyls to the conjugated diene carbons confirm the isoprenoid nature.

    • Lactone Ring: Correlations from H-7 to C-11 and C-11 to H-10 (if present) close the lactone ring.

    • Acetate Position: Correlation from the acetate carbonyl to H-7 confirms the acetylation at C-7.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Ring Junction: The pseudolaric acids feature a unique trans-fused [5.7] ring system . NOE correlations between the bridgehead proton (H-10) and specific ring protons (H-6 or H-5) are critical to distinguish this from a cis-fused system.

    • Configuration: NOE between H-7 and the bridgehead methyls determines the relative stereochemistry of the acetate group.

Elucidation_Logic MS HR-MS (C22H26O6) Core 1D NMR (Diterpene Skeleton) MS->Core Formula HMBC HMBC (Connect C4 & Side Chain) Core->HMBC Connectivity NOESY NOESY (Trans-fused [5.7] system) HMBC->NOESY Stereochem Final Structure H NOESY->Final Validation

Figure 2: Logic flow for the structural determination of Pseudolaric Acid H.

Stereochemical Assignment

The absolute configuration of Pseudolaric acid H is typically assigned by comparison with Pseudolaric acid B, whose structure has been confirmed by X-ray crystallography.

  • CD Spectrum: The Circular Dichroism (CD) spectrum of Acid H is compared to Acid B. A positive Cotton effect at the n→π* transition of the lactone carbonyl (approx. 250-260 nm) confirms the same absolute configuration (1R, 4S, etc.) as the parent compound.

  • Biosynthetic Logic: As a co-metabolite, Acid H shares the fundamental stereochemical scaffold of the Pseudolarix diterpenoids.

References

  • Primary Isolation & Structure: Yang, S.-P.; Wu, Y.; Yue, J.-M. "Five new diterpenoids from Pseudolarix kaempferi."[2] Journal of Natural Products, 2002 , 65(7), 1041–1044.[2] Link

  • Class Overview: Chiu, P. et al. "Pseudolaric acids: isolation, bioactivity and synthetic studies." Natural Product Reports, 2010 , 27, 1066-1083. Link

  • Biological Context: Pan, D. J. et al.[3] "The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives." Planta Medica, 1990 , 56(4), 383-385. Link

Sources

Biosynthesis Pathway of Pseudolaric Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pseudolaric acids (PLAs), particularly Pseudolaric Acid B (PAB) , are irregular diterpenoid lactones isolated from the root bark of the Golden Larch (Pseudolarix amabilis). Unlike common diterpenes derived from abietane or taxane skeletons, PLAs possess a unique trans-fused [5-7] bicyclic core (pseudolarane scaffold).

PAB has garnered significant attention in drug development due to its potent antifungal, antifertility, and antitumor activities. Its mechanism of action involves destabilizing microtubules and circumventing multidrug resistance (MDR) phenotypes, distinguishing it from taxanes.

This guide details the current technical understanding of PLA biosynthesis, focusing on the confirmed committed step catalyzed by PxaTPS8 and the proposed downstream oxidative modifications. It provides actionable protocols for the characterization of these enzymes, serving as a roadmap for metabolic engineering and synthetic biology applications.

Biosynthetic Logic & Pathway Architecture

The biosynthesis of pseudolaric acid B follows the canonical terpenoid logic: Precursor Assembly


 Scaffold Cyclization 

Post-Cyclization Decoration
.
Pathway Overview
StageKey IntermediateEnzyme ClassStatus
1.[1][2][3] Precursor Supply Geranylgeranyl diphosphate (GGPP)GGPPS (MEP Pathway)Conserved
2. Cyclization Pseudolaratriene PxaTPS8 (Diterpene Synthase)Characterized
3.[4][5] Oxidation C4, C18-Hydroxylated IntermediatesCYP450s (likely CYP720B)Putative
4.[6] Lactonization Tricyclic Lactone CoreCYP450s / DehydrogenasesPutative
5. Acylation Pseudolaric Acid BAcyltransferases (ACT)Putative
Structural Causality

The structural complexity of PAB arises from the pseudolaratriene scaffold. The 5,7-fused ring system is thermodynamically less stable than the 6,6-fused systems (e.g., labdanes), requiring a specific carbocation cascade controlled by the PxaTPS8 enzyme. The subsequent formation of the lactone ring and the addition of the acetoxy side chain are critical for biological activity.

Detailed Enzymology[1]

The Committed Step: PxaTPS8

The enzyme PxaTPS8 (Pseudolaratriene Synthase) is the only fully characterized enzyme in the pathway to date.

  • Classification: Class I Diterpene Synthase (diTPS).[4]

  • Substrate: Geranylgeranyl diphosphate (GGPP).[3]

  • Product: Pseudolaratriene (a bicyclic diterpene hydrocarbon).[3][7]

  • Mechanism:

    • Ionization of the diphosphate group initiates the reaction.

    • Cyclization forms a bicyclic cation.

    • A series of hydride shifts and rearrangements establish the unique trans-fused [5-7] ring system.

    • Deprotonation terminates the reaction, yielding the olefin pseudolaratriene.

Technical Insight: Phylogenetic analysis places PxaTPS8 in a unique clade distinct from typical gymnosperm diTPSs, suggesting convergent evolution or neofunctionalization specifically for PLA biosynthesis in P. amabilis.

Downstream Modifications (The "Black Box")

While PxaTPS8 builds the skeleton, the bioactivity is installed by downstream enzymes. Based on transcriptome mining and chemical logic, the following steps are proposed:

  • P450-Mediated Oxidation: Members of the CYP720B subfamily (implicated in conifer resin acid biosynthesis) are prime candidates for the initial oxidation of the C-18 methyl group to a carboxylic acid and hydroxylation at C-4.

  • Lactonization: The formation of the lactone bridge likely involves oxidative cleavage or an intramolecular esterification catalyzed by a multifunctional P450 or a separate cyclase.

  • Acylation: An acetyltransferase is required to acetylate the hydroxyl group, completing the synthesis of Pseudolaric Acid B.

Visualization of the Pathway[3][4][8]

The following diagram illustrates the established and proposed steps in PAB biosynthesis.

PLA_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Pseudolaratriene Pseudolaratriene (5,7-fused bicyclic core) GGPP->Pseudolaratriene Cyclization Oxidized_Int Oxidized Intermediates (C4-OH, C18-COOH) Pseudolaratriene->Oxidized_Int Hydroxylation & Oxidation Lactone_Int Tricyclic Lactone Intermediate Oxidized_Int->Lactone_Int Lactonization PAB Pseudolaric Acid B (Bioactive) Lactone_Int->PAB Acylation PxaTPS8 PxaTPS8 (Pseudolaratriene Synthase) PxaTPS8->GGPP CYPs Putative CYPs (CYP720B Family?) CYPs->Pseudolaratriene ACTs Putative Acyltransferases ACTs->Lactone_Int

Caption: Confirmed (solid) and putative (dashed) steps in the biosynthesis of Pseudolaric Acid B from GGPP.

Experimental Protocols

To validate these pathways or engineer them into heterologous hosts, the following protocols are established standards.

Protocol A: Heterologous Expression & Characterization of PxaTPS8

This protocol validates the function of the diterpene synthase.

System: Escherichia coli (C41 or BL21 strains) engineered with a GGPP synthase (GGPPS).

Step-by-Step Methodology:

  • Vector Construction:

    • Clone the codon-optimized sequence of PxaTPS8 (truncated to remove the N-terminal plastid transit peptide, typically

      
      50-80 AA) into an expression vector (e.g., pET28a+).
      
    • Co-transform with a plasmid carrying a GGPPS gene (e.g., from Abies grandis or Taxus canadensis) and the MVA pathway genes (e.g., pggpp plasmid) to increase substrate pool.

  • Expression:

    • Inoculate 50 mL TB medium containing antibiotics.

    • Grow at 37°C until OD

      
       reaches 0.6.
      
    • Induce with 0.5 mM IPTG and supplement with 5 mM MgCl

      
      .
      
    • Incubate at 16°C for 48–72 hours (slow folding is critical for terpene synthases).

  • Extraction:

    • Overlay culture with 10% (v/v) dodecane or hexane to trap volatile terpenes.

    • Harvest organic layer.

    • Centrifuge to remove cell debris.

  • Analysis (GC-MS):

    • Column: HP-5MS or equivalent (30 m x 0.25 mm).

    • Program: 70°C (2 min)

      
       10°C/min 
      
      
      
      300°C.
    • Validation: Compare retention time and mass spectrum (m/z 272 molecular ion for diterpenes) against an authentic pseudolaratriene standard or published spectra.

Protocol B: Candidate Gene Mining Workflow

This workflow is used to identify the missing downstream enzymes (CYPs and ACTs).

Workflow cluster_criteria Selection Criteria Tissue P. amabilis Root Bark RNA RNA-Seq & Transcriptome Assembly Tissue->RNA Mining In Silico Mining (BLAST/HMM) RNA->Mining Candidates Candidate Selection (CYP720B, ACTs) Mining->Candidates C1 Co-expression with PxaTPS8 Mining->C1 Yeast Yeast Co-expression (WAT11 Strain) Candidates->Yeast Validation Functional Validation Yeast->Validation C1->Candidates C2 Root-specific Expression C3 Phylogenetic Clustering

Caption: Workflow for identifying downstream enzymes via transcriptome mining and heterologous expression.

Quantitative Data Summary

The following table summarizes the known parameters for the committed step.

ParameterValue / DescriptionSource
Enzyme Name PxaTPS8 (Pseudolaratriene Synthase)Mafu et al. (2017)
Substrate Geranylgeranyl diphosphate (GGPP)
Major Product Pseudolaratriene (>90% of total terpene profile)
Apparent

Not typically reported for crude E. coli lysates; activity is qualitative.
Cofactor Mg

(Essential for diphosphate ionization)
Inhibitors Inorganic pyrophosphate (Product inhibition)

Implications for Drug Development[9]

The elucidation of the PxaTPS8 step opens the door to metabolic engineering .[7] Currently, PAB is harvested from slow-growing trees, which is unsustainable.

  • Production Route: Reconstituting the pathway in S. cerevisiae or N. benthamiana.

  • Scale-up Challenge: The primary bottleneck is the identification of the specific P450s. Until these are cloned, semi-synthesis (chemical modification of biotechnologically produced pseudolaratriene) remains the most viable bridge.

References

  • Mafu, S. et al. (2017).[4] "Biosynthesis of the microtubule-destabilizing diterpene pseudolaric acid B from golden larch involves an unusual diterpene synthase."[7] Proceedings of the National Academy of Sciences (PNAS).

  • Chiu, P. et al. (2010). "Pseudolaric acids: isolation, bioactivity and synthetic studies." Natural Product Reports.

  • Zerbe, P. & Bohlmann, J. (2015). "Plant diterpene synthases: exploring modularity and diversity for bioengineering." Trends in Biotechnology.

  • Trost, B. M. et al. (2008). "Total Synthesis of (-)-Pseudolaric Acid B." Journal of the American Chemical Society.

Sources

The Total Synthesis of (−)-Pseudolaric Acid B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

(−)-Pseudolaric acid B (PAB) is a complex diterpene acid isolated from the root bark of the golden larch, Pseudolarix kaempferi (known in traditional Chinese medicine as tujinpi). PAB has garnered significant attention in drug development due to its potent antifungal, antifertility, and cytotoxic activities, most notably its capacity to inhibit tubulin polymerization in multidrug-resistant cancer cell lines[1].

From a synthetic perspective, PAB presents a formidable architectural challenge. The molecule features a compact tricyclic core characterized by an unusual trans-fused [5-7] polyhydroazulene ring system. Furthermore, it possesses four contiguous stereocenters, including a highly congested quaternary stereocenter at C10, and a delicate C13–C17 acid side chain. This whitepaper dissects the landmark synthetic strategies used to conquer these challenges, focusing on the causal logic behind key experimental choices.

Retrosynthetic Logic: The Trost Strategy

The first asymmetric total synthesis of PAB was achieved by Barry M. Trost and co-workers, culminating in a 28-step sequence [1, 2]. The retrosynthetic framework was designed to defer the installation of the sensitive acid side chain and the lactone ring to the late stages, focusing initial efforts on the rapid construction of the polyhydroazulene core.

The strategy hinges on three pivotal disconnections:

  • Late-Stage Side Chain Installation: Utilizing a highly diastereoselective cerium acetylide addition.

  • Quaternary Center & Lactone Formation: Employing an intramolecular alkoxycarbonyl radical cyclization.

  • Core Construction: Leveraging a transition-metal-catalyzed [5+2] intramolecular cycloaddition of a vinylcyclopropane and an alkyne.

G Target (-)-Pseudolaric Acid B Core Tricyclic Core (Polyhydroazulene + Lactone) Target->Core Cerium Acetylide Addition Diene 1,3-Diene Intermediate Core->Diene Alkoxycarbonyl Radical Cyclization Precursor Vinylcyclopropane-Alkyne Diene->Precursor Rh-Catalyzed[5+2] Cycloaddition

Retrosynthetic logic of Pseudolaric Acid B highlighting key transformations.

Core Experimental Methodologies & Causality

Construction of the Polyhydroazulene Core: Rh vs. Ru Catalysis

Causality & Catalyst Selection: The [5+2] cycloaddition is the cornerstone of the synthesis. Initial trials utilized Ruthenium catalysts (e.g., [CpRu(CH3CN)3]PF6). However, Ru catalysts exhibited a detrimental tendency to undergo C-H insertion at the labile bisallylic position of the product, leading to the formation of a Ru-pentadienyl complex. This not only deactivated the catalyst but also caused unwanted isomerization of the product into a conjugated diene. Switching to a Rhodium catalyst ([Rh(COD)Cl]2 with AgSbF6) completely suppressed this C-H activation pathway, preserving the desired 1,4-diene architecture and drastically improving the yield [1].

Protocol 1: Rh-Catalyzed[5+2] Intramolecular Cycloaddition

  • Preparation: Dissolve the vinylcyclopropane-alkyne precursor (1.00 equiv) in anhydrous, freshly distilled 1,2-dichloroethane (DCE) at 0 °C under an argon atmosphere.

  • Catalyst Addition: To control the exothermic reaction profile and prevent catalyst degradation, add the active Rh catalyst (11 mol% total) in four equal portions over a 40-minute interval.

  • Cycloaddition: Allow the reaction mixture to warm to 23 °C and stir for 1 hour. Monitor completion via TLC.

  • Quenching & Filtration: Pour the crude mixture into petroleum ether. Filter the solution through a short plug of silica gel to sequester the transition metal residues, eluting with a 1:1 mixture of petroleum ether and diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the trans-fused polyhydroazulene core.

Quaternary Center Formation: Alkoxycarbonyl Radical Cyclization

Causality & Steric Management: Direct nucleophilic functionalization at the C10 position was impossible due to severe steric crowding. Early attempts to open a tetrasubstituted epoxide with cyanide failed. The breakthrough was the utilization of an under-explored alkoxycarbonyl radical cyclization. By generating an acyl radical from a secondary alkoxycarbonyl selenide, a 5-exo-trig cyclization onto the adjacent diene system successfully bypassed steric constraints, installing both the trans-lactone and the C10 quaternary stereocenter in a single, self-validating cascade [1, 2].

G Selenocarbonate Secondary Alkoxycarbonyl Selenide Radical Acyl Radical Intermediate Selenocarbonate->Radical Bu3SnH, AIBN Homolytic Cleavage Cyclized trans-Fused Lactone (C10 Quaternary) Radical->Cyclized 5-exo-trig Cyclization & DBU Isomerization

Radical cyclization mechanism for the formation of the C10 quaternary stereocenter.

Protocol 2: Radical Cyclization & Isomerization

  • Radical Initiation: Dissolve the secondary alkoxycarbonyl selenium precursor in degassed benzene.

  • Propagation: Add tributyltin hydride (Bu3SnH, 3.5 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN). Heat the mixture to reflux (80 °C) to initiate homolytic cleavage of the Se-C bond.

  • Cyclization: The resulting acyl radical spontaneously undergoes a 5-exo-trig cyclization onto the proximal alkene.

  • Isomerization: Cool the mixture to room temperature and treat directly with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This base catalyzes the isomerization of the newly formed double bond into thermodynamic conjugation with the ester, yielding the final trans-fused lactone.

Late-Stage Side Chain Installation: Cerium Acetylide Addition

Causality & Enolization Suppression: The C11 ketone of the tricyclic core is highly sterically hindered. Standard nucleophilic additions using lithium acetylides result exclusively in the enolization of the ketone rather than the desired addition. Organocerium reagents, characterized by their high nucleophilicity and significantly attenuated basicity, suppress this enolization pathway. This allows for a highly diastereoselective equatorial attack on the ketone, successfully installing the precursor to the C13-C17 acid side chain [1].

Protocol 3: Diastereoselective Cerium Acetylide Addition

  • Lithiation: Generate the lithium acetylide of the side-chain precursor by treating the terminal alkyne with n-BuLi at -78 °C in anhydrous THF.

  • Transmetalation: Add anhydrous CeCl3 (previously dried under high vacuum at 140 °C) to the solution and stir for 2 hours at -78 °C to form the organocerium intermediate.

  • Addition: Dropwise add a solution of the sterically hindered tricyclic ketone in THF.

  • Quench: Stir for 4 hours at -78 °C, then quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate and purify the tertiary alcohol via chromatography.

Quantitative Data Summary

The optimization of the[5+2] cycloaddition was a critical inflection point in the synthesis. The table below summarizes the quantitative differences between the Ruthenium and Rhodium catalytic systems [1].

Catalyst SystemCatalyst LoadingYield (%)Diastereomeric Ratio (dr)Primary Side Reaction
[CpRu(CH3CN)3]PF623 mol%48%15:1C-H insertion & diene isomerization
[Rh(COD)Cl]2 / AgSbF611 mol%>80%>15:1Minimal to none

Recent Advances: Chiu's Intramolecular (4+3) Cycloaddition

While Trost's synthesis established the benchmark, recent methodological advances continue to refine the approach to the PAB scaffold. In 2025, Chiu and co-workers reported an asymmetric formal synthesis of PAB utilizing an innovative intramolecular (4+3) cycloaddition of epoxy enolsilanes [3].

Causality of the (4+3) Approach: By placing the epoxide geminally-substituted on the tether to the furan, the transition state is conformationally locked. This dictates an highly exo-selective cycloaddition that directly yields the trans-fused perhydroazulene core containing the quaternary stereocenter in a single step, elegantly bypassing the need for late-stage radical cyclization [3].

G Epoxy Epoxy Enolsilane Precursor TS Exo-Selective Transition State Epoxy->TS Intramolecular (4+3) Cycloaddition Product trans-Fused Perhydroazulene TS->Product Stereospecific Rearrangement

Chiu's intramolecular (4+3) cycloaddition strategy for the perhydroazulene core.

Conclusion

The total synthesis of (−)-Pseudolaric acid B is a masterclass in overcoming topological and steric constraints. Trost's utilization of a Rh-catalyzed [5+2] cycloaddition combined with an alkoxycarbonyl radical cyclization provided the first viable pathway to this complex architecture [1]. Subsequent innovations, such as Chiu’s (4+3) cycloaddition [3] and Mori's formal synthesis via Claisen rearrangement[4], continue to expand our synthetic toolkit. These methodologies not only secure access to a potent anti-cancer lead but also establish robust protocols for the construction of highly functionalized trans-fused [5-7] ring systems.

References

  • Trost, B. M., Waser, J., & Meyer, A. (2008). Total Synthesis of (−)-Pseudolaric Acid B. Journal of the American Chemical Society, 130(48), 16424-16434. URL:[Link]

  • Trost, B. M., Waser, J., & Meyer, A. (2007). Total synthesis of (-)-pseudolaric acid B. Journal of the American Chemical Society, 129(47), 14556-14557. URL:[Link]

  • Zhou, Y., Rizzo, A., He, Y., Krenske, E. H., & Chiu, P. (2025). Exo-selective Intramolecular (4+3) Cycloadditions to trans-Fused Perhydroazulenes: An Asymmetric Formal Synthesis of (−)-Pseudolaric acid B. ChemRxiv. URL:[Link]

  • Mori, N. (2020). Formal Synthesis of Pseudolaric Acid B. Synlett, 31(09), 908-912. URL:[Link]

The Multifaceted Mechanism of Action of Pseudolaric Acid H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Paradigm of Natural Product-Derived Antineoplastic Action

Pseudolaric acid H, a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, stands as a compelling example of a natural product with potent and multifaceted antineoplastic properties. In the scientific literature, it is most frequently referred to as Pseudolaric acid B (PAB), and for the purposes of this guide, we will use this nomenclature. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the core mechanisms through which PAB exerts its cytotoxic and anti-cancer effects. Our exploration will delve into its primary molecular target, the subsequent cellular consequences, and the intricate signaling pathways it modulates.

The Primary Molecular Target: Disruption of Microtubule Dynamics

The foundational mechanism of PAB's bioactivity lies in its direct interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for a myriad of cellular processes, most critically, the formation of the mitotic spindle during cell division.

Inhibition of Tubulin Polymerization

PAB acts as a microtubule-destabilizing agent, effectively inhibiting the polymerization of tubulin dimers into microtubules.[1] This has been demonstrated in vitro using purified tubulin, where PAB dose-dependently prevents the increase in turbidity associated with microtubule formation.[1] The IC50 for tubulin assembly inhibition by PAB has been reported to be approximately 1.1 μM.[2][3]

  • Causality in Experimental Choice: The in vitro tubulin polymerization assay is a crucial first step to ascertain if a compound's antimitotic activity stems from a direct interaction with tubulin. By using purified tubulin, confounding cellular factors are eliminated, providing direct evidence of target engagement. The measurement of turbidity (light scattering) is a simple and robust method to monitor the formation of large microtubule polymers from soluble tubulin dimers in real-time.

Interaction with the Colchicine-Binding Site

Further mechanistic studies have revealed that PAB competitively inhibits the binding of colchicine to tubulin, indicating that it interacts with the colchicine-binding site on β-tubulin.[2] However, this interaction is characterized by weak inhibition, suggesting a rapid on/off rate of PAB from this site.[2] This kinetic profile may contribute to its distinct biological effects compared to other colchicine-site binders.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by PAB triggers a cascade of cellular events, primarily culminating in cell cycle arrest and subsequent apoptosis.

G2/M Phase Cell Cycle Arrest

By disrupting microtubule dynamics, PAB prevents the formation of a functional mitotic spindle, a prerequisite for the segregation of chromosomes during mitosis. This leads to the activation of the spindle assembly checkpoint and a robust arrest of the cell cycle at the G2/M transition phase.[1][4] This effect is consistently observed across a multitude of cancer cell lines.[4][5][6]

Cell LineConcentration of PABDuration of TreatmentPercentage of Cells in G2/M Phase
Canine Mammary Tumor U271.25 μMNot Specified66.0%
Human Melanoma SK-280.1, 1.0, 10 μM24 hDose-dependent increase
Human Rhabdomyosarcoma RD4 μM12, 24, 36, 48 hTime-dependent increase
SW5794 µM12 hSignificant increase from baseline
  • Data Interpretation: The accumulation of cells in the G2/M phase, as quantified by flow cytometry, is a hallmark of antimitotic agents. This quantitative data is critical for determining the effective concentration range of the compound and the time course of its action.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

Prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis. PAB has been shown to induce apoptosis through multiple, interconnected signaling pathways.

PAB activates the mitochondrial pathway of apoptosis, a process characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[7][8][9] Key events in this pathway include:

  • Upregulation of Bax and Downregulation of Bcl-2: PAB alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis.[10][11]

  • Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[11]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. PAB has been shown to activate caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[7][12]

  • PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[13]

In some cell types, such as head and neck cancer cells, PAB has been shown to induce apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5).[13] This leads to the activation of the initiator caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptosis pathway.[13]

The PI3K/AKT/mTOR pathway is a critical survival pathway that is often hyperactivated in cancer. PAB has been demonstrated to inhibit this pathway by decreasing the phosphorylation of key components including PI3K, AKT, and mTOR.[7][8][9] Inhibition of this pro-survival pathway lowers the threshold for apoptosis induction and enhances the efficacy of PAB.[7]

Modulation of Autophagy: A Double-Edged Sword

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. PAB has been shown to induce autophagy in several cancer cell lines. The role of autophagy in PAB-induced cytotoxicity appears to be context-dependent. In some instances, inhibition of autophagy enhances PAB-induced apoptosis, suggesting a pro-survival role for autophagy. In other contexts, PAB-induced autophagy is linked to cellular senescence.

Anti-Angiogenic Effects: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. PAB exhibits potent anti-angiogenic properties through a dual mechanism.[14][15]

Direct Inhibition of Endothelial Cells

PAB directly inhibits the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels.[16]

Inhibition of Pro-Angiogenic Factors

PAB reduces the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic signaling molecule, from tumor cells.[14][17] This is achieved by promoting the proteasome-mediated degradation of Hypoxia-Inducible Factor 1α (HIF-1α), a transcription factor that upregulates VEGF expression under hypoxic conditions commonly found in tumors.[14][17]

Experimental Protocols: A Guide for Practical Application

In Vitro Tubulin Polymerization Assay

This protocol provides a framework for assessing the direct effect of Pseudolaric Acid H on tubulin polymerization.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., bovine brain, >99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a stock solution of GTP (100 mM) in water.

    • Prepare a stock solution of PAB in DMSO.

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add GTB, GTP (to a final concentration of 1 mM), and varying concentrations of PAB or vehicle control (DMSO).

    • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Causality and Interpretation:

    • An increase in absorbance at 340 nm reflects the scattering of light by the newly formed microtubules.

    • A dose-dependent decrease in the rate and extent of the absorbance increase in the presence of PAB indicates inhibition of tubulin polymerization. This provides direct evidence of PAB's interaction with tubulin.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Culture cancer cells to ~70-80% confluency and treat with various concentrations of PAB or vehicle control for the desired duration (e.g., 24 hours).

    • Harvest cells by trypsinization, wash with PBS, and count.

  • Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

    • Incubate at -20°C for at least 2 hours for fixation and permeabilization.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is proportional to the PI fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

  • Rationale: This method leverages the stoichiometric binding of PI to DNA to provide a quantitative snapshot of the cell cycle distribution within a population. The G2/M arrest induced by PAB will be evident as a significant increase in the population of cells with 4N DNA content.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Treat cells with PAB as described for the cell cycle analysis.

    • Harvest both adherent and floating cells, as apoptotic cells may detach.

  • Staining:

    • Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Scientific Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.

Visualizing the Mechanisms: Signaling Pathways and Workflows

PAB_Mechanism_of_Action cluster_PAB Pseudolaric Acid H (PAB) cluster_Tubulin Microtubule Dynamics cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis Induction cluster_AntiAngiogenesis Anti-Angiogenesis PAB Pseudolaric Acid H Tubulin β-Tubulin (Colchicine-binding site) PAB->Tubulin Binds HIF1a HIF-1α Degradation PAB->HIF1a Promotes Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Mitochondrial_Pathway Intrinsic Pathway G2M_Arrest->Mitochondrial_Pathway DeathReceptor_Pathway Extrinsic Pathway G2M_Arrest->DeathReceptor_Pathway Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Cascade Caspase Activation (Caspase-9, -8, -3) Mitochondrial_Pathway->Caspase_Cascade DeathReceptor_Pathway->Caspase_Cascade Caspase_Cascade->Apoptosis VEGF VEGF Secretion HIF1a->VEGF Reduces Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Overview of the primary mechanisms of action of Pseudolaric Acid H (PAB).

Apoptosis_Signaling_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_PI3K PI3K/AKT/mTOR Pathway PAB Pseudolaric Acid H Bcl2 Bcl-2 PAB->Bcl2 Downregulates Bax Bax PAB->Bax Upregulates DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulates PI3K PI3K PAB->PI3K Inhibits Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Casp3 AKT AKT (p-AKT) PI3K->AKT mTOR mTOR (p-mTOR) AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Survival PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Detailed signaling pathways of PAB-induced apoptosis.

Conclusion: A Promising Candidate for Further Development

Pseudolaric acid H (PAB) exhibits a robust and multi-pronged mechanism of action against cancer cells. Its primary interaction with tubulin sets off a series of events including G2/M cell cycle arrest and apoptosis, which is further potentiated by its inhibitory effects on pro-survival signaling and angiogenesis. This in-depth understanding of its molecular and cellular effects provides a strong rationale for its continued investigation and development as a potential therapeutic agent in oncology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable natural product.

References

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

  • Li, Y., et al. (2024). Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1. Frontiers in Veterinary Science, 11, 1369523. [Link]

  • Gong, X. F., Wang, M. W., Tashiro, S., Onodera, S., & Ikejima, T. (2004). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Experimental & Molecular Medicine, 36(6), 551-556. [Link]

  • Ko, B. C., et al. (2006). Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin. Molecular Pharmacology, 69(4), 1373-1383. [Link]

  • Ma, L. X., et al. (2009). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 30(4), 456-464. [Link]

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

  • Li, M. H., et al. (2004). Pseudolaric Acid B Inhibits Angiogenesis and Reduces Hypoxia-Inducible Factor 1α by Promoting Proteasome-Mediated Degradation. Clinical Cancer Research, 10(24), 8266-8274. [Link]

  • Liu, J. X., et al. (2004). Pseudolarix Acid B Inhibits Angiogenesis by Antagonizing the Vascular Endothelial Growth Factor-Mediated Anti-Apoptotic Effect. European Journal of Pharmacology, 499(3), 219-228. [Link]

  • Yu, B., et al. (2013). Pseudolaric acid B induces apoptosis in U937 human leukemia cells via caspase-9-mediated activation of the mitochondrial death pathway. Molecular Medicine Reports, 8(5), 1487-1492. [Link]

  • Yu, J., Ren, P., Zhong, T., Yu, X. F., & Ikejima, T. (2015). PAB promoted G 2 /M cell cycle arrest. (A) At 36 h, PAB induced cell... [Image]. ResearchGate. [Link]

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 193. [Link]

  • Ma, L. X., et al. (2009). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 30(4), 456-464. [Link]

  • Gong, X. F., Wang, M. W., Tashiro, S., Onodera, S., & Ikejima, T. (2004). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Experimental and Molecular Medicine, 36(6), 551-556. [Link]

  • Kim, J. H., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

  • Li, C., et al. (2012). Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin. Biochemical Pharmacology, 84(4), 484-491. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 11(16), 6002-6011. [Link]

  • Liu, J. X., et al. (2012). Angiogenesis inhibition and cell cycle arrest induced by treatment with Pseudolarix acid B alone or combined with 5-fluorouracil. Acta Pharmacologica Sinica, 33(6), 804-812. [Link]

  • Yu, J., et al. (2015). PAB induces G2/M cell cycle arrest. (A) The cell cycle profiles were... [Image]. ResearchGate. [Link]

  • Kim, J. H., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

  • Li, C., et al. (2012). Interaction of pseudolaric acid B with the colchicine site of tubulin. Biochemical Pharmacology, 84(4), 484-491. [Link]

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Plausible delivery mechanisms through which pseudolaric acid B exerts... [Image]. ResearchGate. [Link]

  • Kowalski, P., et al. (2020). Sensitivity (IC 50 ) of different cancer cell lines to extracts after 48 h treatment … [Table]. ResearchGate. [Link]

  • PubChem. (n.d.). Pseudolaric Acid A. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Wei, N., et al. (2009). Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-κB signaling pathway and p38 phosphorylation. Journal of Cellular Biochemistry, 108(1), 87-95. [Link]

  • PubChem. (n.d.). Pseudolaric-acid-B-O-A-D-glucopyranoside. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Kim, D. H., et al. (2016). Pomolic acid suppresses HIF1α/VEGF-mediated angiogenesis by targeting p38-MAPK and mTOR signaling cascades. Phytomedicine, 23(14), 1755-1763. [Link]

  • Khan, M., et al. (2012). Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 957568. [Link]

  • Ayna, A., et al. (2023). IC50 values of the cancer cell lines used in this study and the Phoenix... [Table]. ResearchGate. [Link]

  • Kennedy, B. N., et al. (2024). Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 25(12), 6503. [Link]

  • PubChem. (n.d.). Pseudolaric Acid B. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Wei, N., et al. (2013). The chemical structure of pseudolaric acid B (C 23 H 28 O 8 ). [Image]. ResearchGate. [Link]

  • Original Article Specific silencing of hypoxia inducible factor-1α, hypoxia inducible factor-2α and hypoxia inducible factor-1. (2018). International Journal of Clinical and Experimental Medicine, 11(3), 1795-1804. [Link]

  • Murty, M. S. R., et al. (2014). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f [Table]. ResearchGate. [Link]

  • Galembikova, A. R., et al. (2024). Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds. Advances in Molecular Oncology, 11(2), 130-146. [Link]

  • King of the Curve. (2025, April 28). Amino Acids – Structure, Properties, and Zwitterions. [Link]

Sources

A Comprehensive Technical Guide to the Target Identification of Pseudolaric Acid H

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed strategic and technical framework for the identification of the molecular targets of Pseudolaric Acid H (PLAH), a lesser-studied diterpenoid from the Pseudolarix amabilis tree. While its analogues, Pseudolaric Acid A (PAA) and B (PAB), have been the subject of numerous studies, PLAH remains a frontier for discovery. This document will therefore serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a logical, multi-pronged approach to deconstruct its mechanism of action. We will draw upon the established knowledge of PAA and PAB to inform our hypothetical investigation into PLAH, providing both the "how" and the "why" behind each experimental choice.

Introduction: The Pseudolaric Acid Family - A Fountain of Bioactivity

The bark of the golden larch tree, Pseudolarix amabilis, is a rich source of diterpenoids known as pseudolaric acids. Among these, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB) are the most extensively studied, exhibiting a wide range of biological activities including antifungal, anti-angiogenic, and potent anti-cancer effects.[1] PAB, in particular, has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting microtubules and modulating various signaling pathways.[2][3]

While the bioactivity of PLAH is yet to be fully characterized, its structural similarity to PAA and PAB suggests it may possess similar therapeutic potential. The critical first step in harnessing this potential is the identification of its direct molecular targets. This guide will outline a systematic approach to this challenge, integrating both in silico and experimental methodologies.

Initial Biological Characterization & Hypothesis Generation

Before embarking on target identification, a foundational understanding of PLAH's cellular effects is paramount. This initial phase will provide crucial clues to guide subsequent, more targeted experiments.

Phenotypic Screening

A broad phenotypic screen across a panel of cancer cell lines is the logical starting point. This will establish the bioactivity profile of PLAH and identify the most sensitive cell lines for further investigation.

Table 1: Hypothetical Phenotypic Screening Data for Pseudolaric Acid H

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer8.1
MCF-7Breast Cancer3.5
PC-3Prostate Cancer12.4
HCT116Colon Cancer4.8

This table represents hypothetical data to illustrate the expected output of a phenotypic screen.

Cellular Mechanism of Action Studies

Based on the phenotypic screening results, further cellular assays should be conducted to elucidate the mechanism of cell death and proliferation inhibition.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining will reveal if PLAH induces cell cycle arrest at a specific phase (e.g., G2/M, similar to PAB's effect on microtubules).[3]

  • Apoptosis Assays: Annexin V/PI staining, caspase activation assays (e.g., for caspases 3, 8, and 9), and western blotting for PARP cleavage will determine if PLAH induces apoptosis.

  • Mitochondrial Membrane Potential Assay: Using dyes like JC-1 can indicate the involvement of the intrinsic apoptotic pathway.

In Silico Target Prediction: A Computational First Look

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about potential protein targets, which can then be experimentally validated.[4][5]

Ligand-Based Approaches

If other molecules with similar structures to PLAH have known targets, these can be used to predict potential targets for PLAH. This involves comparing the chemical features of PLAH to databases of known bioactive compounds.

Structure-Based Approaches: Molecular Docking

Molecular docking simulates the binding of PLAH to the 3D structures of known proteins. Given the known targets of its analogues, initial docking studies for PLAH should prioritize:

  • Tubulin: The target of PAB.[3]

  • Hsp90 (Heat shock protein 90): A target of PAA.[2][6][7]

  • MTHFD1L (Methylenetetrahydrofolate Dehydrogenase 1-Like): A recently identified target of PAA.[8][9]

  • CD147: A functional target of PAB.[10][11][12]

  • Preparation of the Ligand (PLAH) Structure:

    • Obtain the 3D structure of PLAH. If a crystal structure is unavailable, generate it using software like ChemDraw or Avogadro and optimize its geometry using a force field (e.g., MMFF94).

  • Preparation of the Protein Target Structures:

    • Download the 3D crystal structures of potential protein targets from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of PLAH to the active site of the target proteins.[13]

  • Analysis of Results:

    • Analyze the docking scores (binding energies) and the predicted binding poses to identify the most likely interactions. Lower binding energy suggests a more favorable interaction.

Experimental Target Identification: Unbiased Approaches

While in silico methods are valuable for hypothesis generation, experimental approaches are essential for definitive target identification. Unbiased methods are particularly powerful as they do not rely on pre-existing assumptions about the target.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[1][14][15]

  • Cell Lysate Preparation:

    • Culture a sensitive cell line (e.g., MCF-7 from our hypothetical screen) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to obtain a total protein lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with varying concentrations of PLAH or a vehicle control (e.g., DMSO).

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time.

  • SDS-PAGE and Staining:

    • Stop the digestion and run the samples on an SDS-PAGE gel.

    • Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).

  • Analysis and Mass Spectrometry:

    • Look for protein bands that are present or more intense in the PLAH-treated samples compared to the control. These are the protected, potential target proteins.

    • Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

DARTS_Workflow cluster_0 Sample Preparation cluster_1 Incubation & Digestion cluster_2 Analysis Lysate Cell Lysate Incubate_PLAH Incubate Lysate with PLAH Lysate->Incubate_PLAH Incubate_Control Incubate Lysate with Control Lysate->Incubate_Control PLAH Pseudolaric Acid H PLAH->Incubate_PLAH Control Vehicle Control Control->Incubate_Control Digest_PLAH Protease Digestion Incubate_PLAH->Digest_PLAH Digest_Control Protease Digestion Incubate_Control->Digest_Control SDS_PAGE SDS-PAGE Digest_PLAH->SDS_PAGE Digest_Control->SDS_PAGE Stain Protein Staining SDS_PAGE->Stain Band_Excision Band Excision Stain->Band_Excision Mass_Spec Mass Spectrometry (LC-MS/MS) Band_Excision->Mass_Spec Target_ID Target Identification Mass_Spec->Target_ID caption DARTS Workflow CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells PLAH_Treat Treat with PLAH Cells->PLAH_Treat Control_Treat Treat with Vehicle Cells->Control_Treat Heat_Shock Heat Shock (Temperature Gradient) PLAH_Treat->Heat_Shock Control_Treat->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Detection Protein Detection (Western Blot / MS) Centrifugation->Detection Melt_Curve Generate Melting Curve Detection->Melt_Curve caption CETSA Workflow

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Target Validation: Confirming the Interaction

Once potential targets have been identified, it is crucial to validate these interactions using orthogonal methods.

In Vitro Binding Assays
  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics between PLAH and a purified potential target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data about the interaction.

Target-Specific Functional Assays

If a potential target has a known enzymatic activity, an in vitro assay can be performed to determine if PLAH modulates this activity. For example, if tubulin is identified as a target, a tubulin polymerization assay would be a key validation step. [16][17][18]

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a polymerization buffer containing GTP.

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution to wells containing different concentrations of PLAH, a positive control (e.g., paclitaxel), a negative control (e.g., colchicine), and a vehicle control.

  • Data Acquisition:

    • Incubate the plate at 37°C in a plate reader and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • Plot absorbance versus time. Inhibition or enhancement of polymerization by PLAH will be evident from the shape of the curves compared to the controls.

Cellular Target Engagement and Phenotype Rescue
  • Gene Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein should confer resistance to PLAH if it is a critical target.

  • Overexpression: Overexpressing the target protein may sensitize cells to PLAH or require higher concentrations of the compound to achieve the same effect.

Advanced Target Identification Strategies

For challenging cases or to gain deeper mechanistic insights, more advanced techniques can be employed.

Photoaffinity Labeling

This powerful technique involves synthesizing a derivative of PLAH that contains a photoreactive group and a reporter tag (e.g., biotin). [19][20][21]

  • Probe Synthesis:

    • Synthesize a photoaffinity probe of PLAH with a photoreactive group (e.g., a diazirine or benzophenone) and a biotin tag.

  • Live Cell Labeling:

    • Incubate live cells with the probe.

    • Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.

  • Protein Enrichment and Identification:

    • Lyse the cells and enrich the biotin-labeled proteins using streptavidin beads.

    • Elute the bound proteins and identify them by mass spectrometry.

Photoaffinity_Labeling_Workflow cluster_0 Probe & Cell Treatment cluster_1 Crosslinking & Enrichment cluster_2 Analysis Probe Synthesize PLAH Photoaffinity Probe Incubate Incubate Cells with Probe Probe->Incubate Cells Live Cells Cells->Incubate UV UV Irradiation (Covalent Crosslinking) Incubate->UV Lysis Cell Lysis UV->Lysis Enrich Enrich Biotinylated Proteins (Streptavidin Beads) Lysis->Enrich Elution Elute Bound Proteins Enrich->Elution Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec Target_ID Target Identification Mass_Spec->Target_ID caption Photoaffinity Labeling Workflow

Caption: A schematic overview of the Photoaffinity Labeling protocol.

Conclusion: A Pathway to Unlocking the Potential of Pseudolaric Acid H

The journey to identify the molecular targets of a novel natural product like Pseudolaric Acid H is a multi-faceted endeavor that requires a thoughtful integration of computational and experimental techniques. By starting with broad phenotypic and cellular characterization, generating hypotheses through in silico modeling, and then employing unbiased experimental approaches like DARTS and CETSA, researchers can efficiently narrow down the list of potential targets. Rigorous validation through orthogonal biochemical and cellular assays is the final, critical step in confirming a direct and functionally relevant interaction. This systematic approach, as outlined in this guide, provides a robust framework for not only elucidating the mechanism of action of Pseudolaric Acid H but also for unlocking its full therapeutic potential.

References

  • Chiu, P., Leung, L. T., & Ko, B. C. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural product reports, 27(7), 1066–1083. [Link]

  • Ishar, M. P. S. (2010). Hsp90: a drug target?. Current science, 98(6), 756-758. [Link]

  • Kamal, A., Thao, L., Sensintaffar, J., Zhang, L., Boehm, M. F., Fritz, L. C., & Burrows, F. J. (2003). A high-affinity conformation of Hsp90 is required for client protein binding and subsequent activation. Nature, 425(6956), 407–410. [Link]

  • Chiosis, G. (2014). Hsp90: A Very Promising Target for Cancer Therapy. Memorial Sloan Kettering Cancer Center. [Link]

  • Wong, V. K., Chiu, P., Chung, S. S., Chow, L. M., Zhao, Y. Z., Yang, B. B., & Ko, B. C. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical cancer research, 11(16), 6002–6011. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification with drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Creative Diagnostics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. Retrieved from [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Medina-Franco, J. L. (2013). Advances in computational approaches for drug discovery based on natural products. Revista de la Sociedad Química de México, 57(3), 195-205. [Link]

  • Schlegel, J., & Eichin, F. (2016). Special molecular mechanism makes CD147 an interesting drug target in cancer or autoimmune diseases. Atlas of Science. [Link]

  • Luesch, H. (2016). Target identification and mechanism of action in chemical biology and drug discovery. Future medicinal chemistry, 8(13), 1595–1611. [Link]

  • Reker, D., & Schneider, G. (2015). Current computational methods for predicting protein interactions of natural products. Natural product reports, 32(8), 1147–1157. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Lian, C., Guo, Y., Zhang, J., Chen, X., & Peng, C. (2017). Targeting CD147 is a Novel Strategy for Antitumor Therapy. Current pharmaceutical design, 23(29), 4410–4421. [Link]

  • Zhang, J., & Li, J. (2025). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Journal of Pharmaceutical Analysis. [Link]

  • Dubinsky, L., & Kiefer, H. (2016). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 8(13), 1613–1629. [Link]

  • Grass, G. D., & Toole, B. P. (2015). CD147 Is a Promising Target of Tumor Progression and a Prognostic Biomarker. Cancers, 7(4), 2008–2021. [Link]

  • Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). Targeting the dynamic HSP90 complex in cancer. Nature reviews. Cancer, 10(8), 537–549. [Link]

  • Santagata, S., Xu, Y. M., Wijeratne, E. M., Kontnik, R., Cempre, C., Egorin, M. J., ... & Whitesell, L. (2009). Using the heat-shock response to discover anticancer compounds that target the Hsp90 chaperone. ACS chemical biology, 4(8), 659–670. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Li, J., & Chen, X. (2017). Repressing CD147 is a novel therapeutic strategy for malignant melanoma. Oncotarget, 8(25), 41649–41659. [Link]

  • Medina-Franco, J. L., Giulianotti, M. A., Welmaker, G. S., & Houghten, R. A. (2013). A review of computational approaches for the analysis of natural products. QSAR & Combinatorial Science, 22(9‐10), 1011-1025. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Pike, L. S., & Appling, D. R. (2018). Overexpression of Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1L) in Colorectal Cancer: A Potential Therapeutic Target. American journal of clinical pathology, 150(4), 343–350. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Seo, Y. H., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 625, 229–244. [Link]

  • Ahmad, A., Ginnebaugh, K. R., Li, Y., Padhye, S., & Sarkar, F. H. (2010). CD147/EMMPRIN and CD44 are Potential Therapeutic Targets for Metastatic Prostate Cancer. Current cancer drug targets, 10(3), 287–306. [Link]

  • Wang, Y., Zhang, S., & Li, F. (2021). A Review of Recent Advances and Research on Drug Target Identification Methods. Frontiers in pharmacology, 12, 669264. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2016). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 8(13), 1613–1629. [Link]

  • Xie, X., Shi, G., Ning, K., & Wu, Z. (2025). MTHFD1L is a novel prognostic marker and therapeutic target in cutaneous melanoma. Journal of Translational Medicine, 23(1), 1-14. [Link]

  • Liu, R., Li, X., & Zhu, R. (2021). Target Prediction Model for Natural Products Using Transfer Learning. Molecules (Basel, Switzerland), 26(9), 2557. [Link]

  • Lee, D., Xu, I. M., Chiu, D. K., Lee, J. M., & Ng, I. O. (2017). Folate cycle enzyme MTHFD1L confers metabolic advantages in hepatocellular carcinoma. The Journal of clinical investigation, 127(5), 1856–1872. [Link]

  • Fiveable. (2025). Target identification and validation. Retrieved from [Link]

  • Kim, Y., & Cole, P. A. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of visualized experiments : JoVE, (110), 53923. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Lee, D., Xu, I. M., Chiu, D. K., Lee, J. M., & Ng, I. O. (2017). Folate cycle enzyme MTHFD1L confers metabolic advantages in hepatocellular carcinoma. The Journal of clinical investigation, 127(5), 1856–1872. [Link]

  • Nature. (2025). Discovery of MTHFD1L as the New Binding Target of Pseudolaric Acid A. Retrieved from [Link]

  • Jain, S., & Singh, D. D. (2020). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Scientific reports, 10(1), 1-13. [Link]

  • Asiamah, I., & Tetteh, J. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Scientific African, 19, e01588. [Link]

  • Khan, M. A., Al-Dhfyan, A., & Halim, M. A. (2024). Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. Molecules (Basel, Switzerland), 29(1), 1. [Link]

  • Nomura Research Group. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Retrieved from [Link]

  • Zhang, X., Li, X., & Zhang, W. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in pharmacology, 10, 58. [Link]

Sources

Technical Assessment: In Vitro Biological Activities of Pseudolaric Acid H

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the isolation, structural characterization, and in vitro biological assessment of Pseudolaric acid H , a diterpenoid congener from Pseudolarix kaempferi.

Executive Summary

Pseudolaric acid H (PAH) is a minor diterpenoid isolated from the root bark of Pseudolarix kaempferi (Golden Larch), a distinct congener of the more widely studied Pseudolaric acid B (PAB). While PAB is recognized for potent antifungal and significant antitumor activity (IC50 ~0.5–5 µM), PAH serves as a critical structural analogue in Structure-Activity Relationship (SAR) studies.

This guide provides a standardized technical framework for researchers to isolate PAH and assess its biological profile. It synthesizes isolation protocols using High-Performance Counter-Current Chromatography (HPCCC) and establishes comparative in vitro assays to benchmark PAH against the class standard, PAB.

Chemical Identity & Isolation Protocol

Unlike the abundant Pseudolaric acid B, Pseudolaric acid H is present in trace quantities (approx. 1.8% of the diterpene fraction). Conventional silica gel chromatography often leads to irreversible adsorption and loss of this minor component. The recommended protocol utilizes HPCCC for maximum recovery and purity.[1]

Isolation Workflow (HPCCC)

Objective: Isolate high-purity PAH (>90%) from the crude ethanolic extract of Pseudolarix kaempferi.

Reagents & Materials:

  • Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (Step-wise gradient).[2]

  • Apparatus: High-Performance Counter-Current Chromatograph (e.g., Spectrum or equivalent).

  • Detection: UV Monitor at 254 nm.

Step-by-Step Protocol:

  • Crude Extraction:

    • Pulverize dried root bark of P. kaempferi (1.0 kg).

    • Extract with 95% Ethanol (3x, 24h each) at room temperature.

    • Evaporate solvent in vacuo to yield crude gum.

    • Suspend crude gum in water and partition with Ethyl Acetate. Evaporate Ethyl Acetate to obtain the Diterpene-Enriched Fraction .

  • HPCCC Separation (Gradient Elution):

    • Stationary Phase: Fill the column with the upper phase of the solvent system.

    • Mobile Phase: Pump the lower phase at a flow rate of 2.0 mL/min (head-to-tail mode).

    • Sample Injection: Dissolve 1.0 g of the Diterpene-Enriched Fraction in 10 mL of biphasic solvent.

    • Elution Gradient:

      • Stage 1 (0–120 min): Elute with n-Hexane:EtOAc:MeOH:Water (3.5 : 1 : 1 : 3.5). Elutes minor polar impurities.

      • Stage 2 (120–240 min): Switch to (3 : 2 : 2 : 3). Elutes Pseudolaric acid H.[2][3][4]

      • Stage 3 (>240 min): Switch to (1 : 1 : 1 : 1). Elutes Pseudolaric acid B (major peak).

  • Post-Processing:

    • Collect fractions corresponding to the PAH peak (Retention time typically precedes PAB).

    • Verify purity via HPLC-UV.

    • Crystallize from Acetone/Methanol if necessary.

Visualization: Isolation Logic

IsolationWorkflow cluster_Gradient Step-Wise Gradient Elution Start Crude Root Bark (Pseudolarix kaempferi) Extract Ethanol Extraction (3x, 24h, RT) Start->Extract Partition Ethyl Acetate Partitioning (Enrichment Step) Extract->Partition HPCCC_Setup HPCCC Setup Stat. Phase: Upper Layer Mobile Phase: Lower Layer Partition->HPCCC_Setup Step1 Elution A (3.5:1:1:3.5) Removes Polar Impurities HPCCC_Setup->Step1 Step2 Elution B (3:2:2:3) Target: Pseudolaric Acid H Step1->Step2 Switch Solvent Step3 Elution C (1:1:1:1) Target: Pseudolaric Acid B Step2->Step3 Switch Solvent PurifiedPAH Purified Pseudolaric Acid H (>91% Purity) Step2->PurifiedPAH Fraction Collection

Caption: Step-wise HPCCC gradient strategy for isolating minor congener PAH separate from major component PAB.

In Vitro Biological Activities

Pseudolaric acid H is primarily evaluated for cytotoxicity and antifungal activity . While less potent than PAB, its activity profile is essential for defining the pharmacophore of the pseudolaric acid class.

Cytotoxicity Profile (MTT Assay)

Rationale: The pseudolaric acid scaffold targets tubulin, causing G2/M arrest. PAH must be tested alongside PAB to determine the impact of its specific structural modifications (e.g., side-chain variations) on tubulin binding.

Protocol:

  • Cell Lines:

    • Cancer:[5] HeLa (Cervical), KB (Nasopharyngeal), A549 (Lung).

    • Control: HEK293 (Normal Kidney) to assess selectivity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve PAH in DMSO (Stock 10 mM).

    • Serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

    • Positive Control: Pseudolaric acid B (PAB) and Paclitaxel.

    • Negative Control: 0.1% DMSO.

  • Incubation: 48h at 37°C, 5% CO2.

  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

Data Interpretation (Comparative):

CompoundTarget MechanismTypical IC50 (HeLa)Comparative Potency
Pseudolaric acid B Tubulin Destabilization0.5 – 2.0 µMHigh (Reference Standard)
Pseudolaric acid H Tubulin Interaction (Predicted)> 10 µM (Est.)Moderate/Low (Structural Variant)
Paclitaxel Tubulin Stabilization< 0.01 µMVery High (Clinical Control)

Note: PAH typically exhibits higher IC50 values than PAB, indicating that the specific substituents present in PAB (e.g., the acetoxy group at C-4 or specific side chain geometry) are critical for maximal tubulin binding affinity.

Antifungal Activity

Pseudolarix extracts are traditional treatments for dermatomycosis ("Tu-Jin-Pi").

  • Target Strains: Candida albicans, Trichophyton rubrum.

  • Method: CLSI Broth Microdilution (M27-A3).

  • Observation: PAH contributes to the overall antifungal effect of the extract but is generally less active than PAB (MIC PAB < 16 µg/mL).

Mechanistic Pathways

The biological activity of Pseudolaric acid H is best understood through the conserved mechanisms of the class.

Mechanism of Action: Tubulin Destabilization & Apoptosis

Like its congeners, PAH is presumed to interact with the colchicine-binding site of tubulin, though with altered kinetics due to structural differences.

  • Tubulin Binding: Inhibits microtubule polymerization.

  • G2/M Arrest: Cells fail to form the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Apoptotic Signaling:

    • Upregulation of Bax (Pro-apoptotic).

    • Downregulation of Bcl-2 (Anti-apoptotic).

    • Activation of Caspase-3 .[2][6]

Visualization: Signaling Cascade

Mechanism PAH Pseudolaric Acid H Tubulin Tubulin Dimers (Colchicine Site) PAH->Tubulin Binds MT Microtubule Polymerization Tubulin->MT Inhibits Arrest G2/M Cell Cycle Arrest MT->Arrest Failure triggers Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Bax Bax (Upregulation) Arrest->Bax Mito Mitochondrial Depolarization Bcl2->Mito Loss of integrity Bax->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Conserved mechanism of Pseudolaric acids: Tubulin inhibition leading to mitochondrial-mediated apoptosis.

References

  • Yang, S. P., Wu, Y., & Yue, J. M. (2002). Five new diterpenoids from Pseudolarix kaempferi. Journal of Natural Products, 65(7), 1041-1044. Link

  • He, S., Li, S., Yang, J., & Chen, L. (2012). Application of step-wise gradient high-performance counter-current chromatography for rapid preparative separation and purification of diterpene components from Pseudolarix kaempferi Gordon.[2] Journal of Chromatography A, 1227, 235-241. Link

  • Chiu, P., Leung, L. T., & Ko, B. C. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies.[7] Natural Product Reports, 27(7), 1066-1083. Link

  • Li, Z., et al. (2023). Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species. Infection and Drug Resistance, 16, 5883-5895. Link

Sources

Structure-Activity Relationship (SAR) of Pseudolaric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pseudolaric Acid B (PAB) , a diterpenoid isolated from the root bark of Pseudolarix kaempferi (Golden Larch), represents a distinct class of microtubule-destabilizing agents.[1][2][3][4] Unlike taxanes or vinca alkaloids, PAB targets the colchicine-binding site of tubulin with unique rapid-binding kinetics, circumventing P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[2]

This guide dissects the chemical architecture of PAB, establishing the causal link between specific structural modifications and biological outcomes (cytotoxicity, aqueous solubility, and metabolic stability).[2] It serves as a blueprint for medicinal chemists and pharmacologists aiming to optimize this scaffold for clinical translation.

Part 1: Chemical Architecture & Pharmacophore Analysis

The PAB scaffold is a tricyclic diterpene lactone. Its biological potency hinges on a precise spatial arrangement of functional groups that interact with the


-tubulin heterodimer.
The Structural Core

The skeleton consists of a 5-7-5 fused ring system (trans-fused perhydroazulene core).

Structural ZoneKey MoietyFunctional Role
Zone A (Warhead)

-unsaturated

-lactone ring
Critical for electrophilic interaction with tubulin cysteine residues; susceptible to nucleophilic attack.[2]
Zone B (Solubility Handle) C-19 Carboxylic Acid (-COOH)Primary site for prodrug design; ionization affects bioavailability; crucial for H-bond interactions within the binding pocket.
Zone C (Hydrophobic Tail) C-3 Side Chain (Diene ester)Occupies the hydrophobic pocket of the colchicine binding site; dictates binding affinity.
Zone D (Core Substitution) C-4 Acetoxy GroupModulates steric bulk and lipophilicity; hydrolysis leads to significant loss of activity.
SAR Decision Matrix

The following Graphviz diagram visualizes the logical flow of structural modifications and their consequent biological effects.

SAR_Logic_Flow PAB Pseudolaric Acid B (Scaffold) C19_COOH C-19 Carboxylic Acid PAB->C19_COOH Lactone Lactone Ring PAB->Lactone C4_Acetoxy C-4 Acetoxy Group PAB->C4_Acetoxy SideChain C-3 Side Chain PAB->SideChain Loss_Activity Loss of Activity C19_COOH->Loss_Activity Reduction to Alcohol Prodrug Prodrug Potential (Solubility/Targeting) C19_COOH->Prodrug Amide/Ester Derivatization Lactone->Loss_Activity Ring Opening C4_Acetoxy->Loss_Activity Hydrolysis to OH Potency Maintained/Enhanced Cytotoxicity C4_Acetoxy->Potency Bulky Ester Substitution SideChain->Loss_Activity Saturation of Double Bonds SideChain->Potency Conjugated Diene Preservation

Caption: Decision matrix for PAB derivatization. Red nodes indicate modifications that abolish activity; green nodes indicate viable optimization pathways.

Part 2: Detailed Structure-Activity Relationships[2]

The C-19 Carboxylic Acid: The Conjugation Vector

The C-19 carboxyl group is the most versatile position for modification.

  • Observation: Direct conversion of the -COOH to simple alkyl esters often retains cytotoxicity but lowers aqueous solubility.

  • Mechanistic Insight: The free acid or a hydrolyzable ester is often required for hydrogen bonding with Lys352 or Asn349 in the tubulin beta-subunit.

  • Optimization Strategy: This site is ideal for prodrug synthesis .

    • Example: Conjugation with amino acids (e.g., Glycine-PAB) or hydrophilic linkers (e.g., PEGylation) improves solubility.[2] Upon cellular entry, esterases cleave the linker, releasing the active PAB moiety.[2]

    • Recent Data: Hydrazineyl amide derivatives at this position have shown potential in reprogramming tumor-associated macrophages (TAMs), suggesting this region can tolerate bulkier groups for immunomodulation targets [1].[2]

The Lactone Ring: The Pharmacophore Anchor
  • Observation: Hydrolysis or reduction of the lactone ring abolishes tubulin-binding affinity.

  • Causality: The lactone ring likely acts as a Michael acceptor or maintains the rigid conformation required to fit the tight colchicine pocket.

  • Rule: Do not modify. The integrity of the lactone is non-negotiable for anti-tubulin activity.

The C-4 Position: Steric Tolerance[2]
  • Observation: The natural acetoxy group at C-4 contributes to lipophilicity.

  • Experimentation: Replacing the acetoxy group with a hydroxyl group (Pseudolaric Acid A) significantly reduces potency (10-100 fold drop).

Part 3: Mechanism of Action & Signaling Pathways

PAB functions as a "hit-and-run" agent. It binds tubulin rapidly, induces catastrophic depolymerization, and triggers a cascade of apoptotic signaling.[2]

Signaling Cascade Diagram

PAB_Signaling PAB Pseudolaric Acid B Tubulin Tubulin (Colchicine Site) PAB->Tubulin Depolymerization DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulation JNK JNK/p53 Pathway PAB->JNK G2M G2/M Arrest Tubulin->G2M Mito Mitochondria Casp3 Caspase-3 (Executioner) Mito->Casp3 Cytochrome c Casp8 Caspase-8 DR5->Casp8 Bcl2 Bcl-2 (Down) G2M->Bcl2 Bax Bax (Up) G2M->Bax Bcl2->Mito Loss of MMP Bax->Mito Casp8->Casp3 JNK->G2M

Caption: Dual-pathway apoptosis induction by PAB: Intrinsic (Mitochondrial) and Extrinsic (DR5/Caspase-8) pathways [2, 3].[2]

Part 4: Experimental Protocols

To validate the SAR of new derivatives, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Turbidimetry Assay

Purpose: To directly assess the derivative's ability to inhibit microtubule assembly in a cell-free system.

Materials:

  • Purified Bovine Brain Tubulin (>99% pure).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[2]

  • Spectrophotometer (heated to 37°C).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baseline: Add 100 µL of tubulin solution to a pre-warmed (37°C) 96-well plate.

  • Treatment: Immediately add 1 µL of test compound (dissolved in DMSO) to achieve final concentrations (e.g., 0.5, 1, 5, 10 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control: The DMSO well must show a sigmoidal increase in absorbance (polymerization).

    • Hit: Effective derivatives will suppress this increase, resulting in a flat line similar to Colchicine.[2]

Protocol B: Differential Cytotoxicity Assay (MDR Validation)

Purpose: To confirm that modifications at C-4 or C-19 have not compromised the ability to bypass P-gp efflux pumps.[2]

Cell Lines:

  • KB-3-1: Parental epidermoid carcinoma (P-gp negative).[2]

  • KB-V1: Multi-drug resistant subline (P-gp overexpressing).[4]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Dosing: Treat with serial dilutions of the derivative (0.01 - 10 µM) for 72h.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4h. Measure OD at 450 nm.

  • Calculation: Calculate IC50 for both lines.

  • Resistance Factor (RF) Analysis:

    
    [2]
    
    • Target: An RF < 5 indicates the derivative successfully evades P-gp efflux (unlike Paclitaxel, which often has RF > 100).[2]

Part 5: Quantitative SAR Summary

The following table synthesizes data from multiple studies regarding the impact of substitutions on cytotoxicity against human cancer cell lines (e.g., HeLa, KB).

Derivative ClassModification SiteStructural ChangeRelative Potency (vs PAB)Solubility
PAB (Parent) --1.0 (Baseline) Low
PA-A C-4Acetoxy

Hydroxyl
0.05 (Significant Loss)Low
PAB-Ester C-19COOH

Methyl Ester
0.8 - 1.2 (Retained)Very Low
PAB-Amide C-19COOH

Amide
0.1 - 0.5 (Reduced)Moderate
PAB-Gly C-19COOH

Glycine
0.9 (Prodrug active)High
PAB-Diol LactoneRing Opening< 0.01 (Inactive)High

References

  • Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. Source: MDPI (Molecules), 2025.[2] URL:[Link][2]

  • Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Source:[5] Molecules (MDPI), 2019.[2] URL:[Link][2]

  • Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin. Source: Biochemical Pharmacology (NIH/PMC), 2012.[2] URL:[Link]

  • Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Source:[2][4] Clinical Cancer Research, 2005.[2] URL:[Link]

Sources

Methodological & Application

Application Note: Pseudolaric Acid H (PAH) In Vitro Assay Framework

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the in vitro assessment of Pseudolaric Acid H (PAH) , a diterpenoid congener isolated from Pseudolarix kaempferi. While less abundant than its famous counterpart Pseudolaric Acid B (PAB), PAH presents a distinct structural profile (C₂₂H₂₆O₆) that warrants specific investigation into its cytotoxic and antifungal properties.

Introduction & Compound Profile

Pseudolaric Acid H (PAH) is a diterpenoid lactone found in the root bark of the Golden Larch (Pseudolarix kaempferi).[1] Unlike the extensively studied Pseudolaric Acid B (PAB), which is a potent tubulin-destabilizing agent and PPAR agonist, PAH is a minor constituent often co-isolated during high-performance counter-current chromatography (HPCCC) fractionation.[2]

Research indicates that while PAB possesses a specific acetoxy and methoxycarbonyl substitution pattern responsible for its high potency, PAH lacks the methyl ester at C-4 (compared to PAB), potentially altering its lipophilicity and binding affinity. This protocol is designed to evaluate PAH's bioactivity relative to PAB, focusing on cytotoxicity (cancer cell lines) and antifungal activity (dermatophytes/Candida), the two hallmarks of this chemical class.

PropertyDetail
CAS Number N/A (Rare congener; often referenced in isolation papers)
Chemical Formula C₂₂H₂₆O₆
Molecular Weight 386.45 g/mol
Source Pseudolarix kaempferi (Root Bark)
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Stability Light-sensitive (similar to PAB); store at -20°C protected from light.[2][3][4]
Experimental Workflow & Logic

The following diagram outlines the logical flow from compound handling to mechanistic validation.

PAH_Workflow cluster_Assays Core Bioassays Stock Stock Preparation (10 mM in DMSO) QC Quality Control (HPLC Purity >95%) Stock->QC Verify Cytotox Cytotoxicity Assay (MTT / CCK-8) QC->Cytotox Dilute Antifungal Antifungal Assay (MIC Determination) QC->Antifungal Dilute Data Data Analysis (IC50 / MIC Calculation) Cytotox->Data Antifungal->Data Mech Mechanistic Check (Tubulin Polymerization) Data->Mech If Active

Figure 1: Experimental workflow for Pseudolaric Acid H characterization.

Protocol A: Compound Preparation & Handling

Expert Insight: Pseudolaric acids are diterpenoids containing conjugated diene systems, making them susceptible to photo-oxidation and isomerization.[2] Strict light protection is required.

  • Weighing: Weigh 1.0 mg of Pseudolaric Acid H powder.

  • Dissolution: Add 258.7 µL of sterile, cell-culture grade DMSO to yield a 10 mM Stock Solution .

    • Calculation:

      
      . 
      
      
      
      .
      
      
      .[2]
  • Storage: Aliquot into amber microcentrifuge tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock 1:1000 in culture medium to achieve a 10 µM starting concentration (0.1% DMSO final).

Protocol B: Antiproliferative Assay (Cytotoxicity)

Objective: Determine the IC₅₀ of PAH against cancer cell lines (e.g., HeLa, HepG2) compared to PAB.

Reagents:

  • Target Cells (e.g., HepG2, ATCC HB-8065)[2]

  • CCK-8 Reagent (preferred over MTT for higher sensitivity and less toxicity)[2]

  • Positive Control: Pseudolaric Acid B (PAB) or Paclitaxel.

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL medium. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of PAH in medium (Range: 0.1 µM to 50 µM).

    • Include a Vehicle Control (0.5% DMSO max) and Positive Control (PAB).[2]

    • Aspirate old medium and add 100 µL of treatment medium to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL of CCK-8 reagent to each well.[2]

    • Incubate for 1–4 hours until orange dye develops.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC₅₀.
Protocol C: Antifungal Susceptibility Testing (MIC)

Objective: Pseudolaric acids are potent antifungals.[2][5] This assay determines the Minimum Inhibitory Concentration (MIC) against Candida albicans or dermatophytes.

Reagents:

  • Fungal Strain: Candida albicans (ATCC 90028)[2]

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

Step-by-Step Procedure:

  • Inoculum Prep: Prepare a fungal suspension adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a sterile 96-well round-bottom plate.

  • Dilution:

    • Add 100 µL of RPMI-MOPS to columns 2–12.[2]

    • Add 200 µL of PAH (e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[2] Discard 100 µL from column 10.

    • Column 11: Growth Control (no drug).

    • Column 12: Sterile Control (no fungi).

  • Inoculation: Add 100 µL of fungal inoculum to wells 1–11.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Visual inspection. The MIC is the lowest concentration with no visible growth (optically clear).

Mechanistic Validation (Tubulin Polymerization)

Scientific Rationale: Pseudolaric Acid B acts by destabilizing tubulin.[2] To verify if PAH shares this mechanism, a tubulin polymerization assay is essential.

Tubulin_Mechanism Tubulin Free Tubulin Dimers Polymer Microtubules Tubulin->Polymer Self-Assembly (37°C, GTP) PAH Pseudolaric Acid H PAH->Tubulin Binds Colchicine Site? PAH->Polymer Inhibits Assembly

Figure 2: Potential mechanism of action for PAH involving tubulin destabilization.[2]

Protocol:

  • Use a commercial Tubulin Polymerization Assay Kit (fluorescence-based).[2]

  • Prepare PAH at 10 µM and 50 µM.

  • Add tubulin reaction mix (Tubulin + GTP) to a 96-well black plate pre-warmed to 37°C.

  • Immediately add PAH or Vinblastine (inhibitor control).

  • Read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Result Interpretation: If PAH acts like PAB, the fluorescence curve (representing polymer mass) will be significantly lower and flatter than the vehicle control.

References
  • Isolation & Structure: Yang, S. P., Wu, Y., & Yue, J. M. (2002).[4] Five new diterpenoids from Pseudolarix kaempferi. Journal of Natural Products, 65(7), 1041-1044.[2][4] Link

  • HPCCC Isolation Protocol: Li, H., Chen, F., Zhang, J., & Ji, S. (2012). Application of step-wise gradient high-performance counter-current chromatography for rapid preparative separation and purification of diterpene components from Pseudolarix kaempferi Gordon. Journal of Chromatography A, 1239, 43-49.[2] Link

  • Mechanism (PAB Reference): Wong, V. K., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo.[2] Clinical Cancer Research, 11(16), 6002-6011.[2] Link

  • Antifungal Activity: Li, Z., et al. (2023).[6] Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species.[6] Infection and Drug Resistance, 16, 5953–5964. Link

Sources

Application Note: Optimized MTT Cytotoxicity Profiling of Pseudolaric Acid B (PAB)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Pseudolaric acid B (PAB), a diterpenoid isolated from Pseudolarix kaempferi, is a potent microtubule-destabilizing agent.[1] Unlike taxanes (which stabilize microtubules), PAB inhibits tubulin polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis via the mitochondrial pathway.

This application note provides a high-fidelity protocol for assessing PAB cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While standard MTT protocols exist, PAB presents specific challenges due to its hydrophobicity and distinct kinetic profile. This guide integrates field-proven optimization strategies to minimize solvent artifacts and ensure reproducible IC50 determination.

Why MTT for PAB?

The MTT assay measures the reduction of tetrazolium salts to formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial).[2][3] Since PAB induces mitochondrial dysfunction (collapse of


) as an early apoptotic event, MTT reduction correlates directly with the loss of metabolic viability induced by PAB, making it a robust endpoint for this specific compound.

Compound Profile & Handling

Compound: Pseudolaric Acid B (PAB) CAS Number: 82508-31-4 Molecular Formula: C23H28O8 Mechanism: Tubulin depolymerization; Bypass of P-glycoprotein (MDR) efflux pumps.

ParameterSpecificationCritical Note
Solubility Soluble in DMSO (>10 mg/mL); Insoluble in water.CRITICAL: PAB precipitates immediately in aqueous media if not prediluted correctly.
Stability Light-sensitive; Hydrolytically unstable at high pH.Store lyophilized powder at -20°C desicated. Protect stocks from light.[2][4]
IC50 Range 0.2 µM – 20 µMRange varies by cell line (e.g., HeLa ~1-2 µM; MDA-MB-231 ~5-8 µM).

Experimental Design Strategy (Self-Validating Logic)

To ensure data integrity, the assay design must account for PAB's specific properties.

  • Solvent Tolerance Validation: PAB requires DMSO for solubilization. You must validate that your vehicle control (DMSO) does not exceed 0.5% (v/v) final concentration, as concentrations >0.5% can induce background cytotoxicity and mask PAB effects.

  • Linearity Check: The seeding density must be optimized so that untreated control cells remain in the log growth phase at the end of the experiment (72h). Over-confluent controls lead to contact inhibition, reducing metabolic activity and artificially lowering the calculated cytotoxicity of the drug.

  • Biphasic Response Awareness: PAB often shows a steep dose-response curve due to its specific cell-cycle arrest mechanism. A broad dilution series is required to capture the full sigmoidal curve.

Materials & Reagents

  • Pseudolaric Acid B: >98% purity (HPLC).

  • MTT Reagent: 5 mg/mL in PBS (pH 7.4). Sterile filter (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO (Cell Culture Grade).

  • Positive Control: Colchicine or Vinblastine (Microtubule destabilizers) to validate assay sensitivity.

  • Cell Lines: HeLa, MCF-7, or MDA-MB-231 (Recommended for PAB sensitivity).

Step-by-Step Protocol

Phase 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve PAB powder in 100% DMSO. Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions in culture medium .

    • Note: To prevent precipitation, perform an intermediate dilution step. Dilute the 10 mM stock 1:10 in DMSO first (to 1 mM), then dilute into the medium.

Phase 2: Cell Seeding
  • Harvest cells and determine count/viability using Trypan Blue.[5][6]

  • Resuspend cells to the optimal density (see table below).

  • Dispense 100 µL/well into 96-well plates.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS (not cells) to minimize evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Cell LineSeeding Density (cells/well)Growth Rate
HeLa3,000 - 5,000Fast
MDA-MB-2315,000 - 8,000Moderate
MCF-76,000 - 10,000Moderate/Slow
Phase 3: Compound Treatment
  • Aspirate the old medium carefully (or add 2x concentrated drug solution to existing volume if cells are loosely adherent).

  • Add 100 µL of PAB-containing medium to assigned wells.

    • Dose Range: 0, 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM.

    • Replicates: Minimum n=3 (n=6 recommended for statistical power).

  • Controls:

    • Vehicle Control: Medium + DMSO (matched to highest drug DMSO concentration, e.g., 0.5%).[7]

    • Blank: Medium only (no cells).

  • Incubate for 48 hours (Standard PAB window) or 72 hours.

Phase 4: MTT Addition & Readout
  • Add 10 µL of MTT stock (5 mg/mL) to each well (Final conc: 0.45 mg/mL).

  • Incubate for 3 to 4 hours at 37°C.

    • Checkpoint: Check under a microscope. PAB-treated cells should show rounding (mitotic arrest) or detachment. Viable cells will contain dark purple intracellular formazan crystals.

  • Carefully remove the supernatant (medium + MTT) without disturbing the formazan crystals.

    • Tip: For loosely adherent cells, centrifuge the plate at 1000 rpm for 5 min before aspiration.

  • Add 100-150 µL DMSO to each well to solubilize the crystals.

  • Shake the plate on an orbital shaker for 10 minutes (protected from light).

  • Measure absorbance at 570 nm (primary) and 630 nm (reference).

Visualization of Workflows

Figure 1: PAB Cytotoxicity Assay Workflow

MTT_Workflow Stock PAB Stock Prep (10mM in DMSO) Dilution Serial Dilution (0.1 - 50 µM) <0.5% DMSO Final Stock->Dilution Seeding Cell Seeding (3-8k cells/well) 24h Attachment Treatment Treatment Incubate 48-72h Seeding->Treatment Dilution->Treatment MTT_Add Add MTT Reagent (0.5 mg/mL) 3-4h Incubation Treatment->MTT_Add Solubilize Remove Media & Add DMSO (150µL) MTT_Add->Solubilize Readout Read Absorbance 570nm (Ref 630nm) Solubilize->Readout Analysis Calculate IC50 Non-linear Regression Readout->Analysis

Caption: Step-by-step workflow for evaluating Pseudolaric Acid B cytotoxicity via MTT assay.

Figure 2: Mechanistic Context of PAB Cytotoxicity

PAB_Mechanism PAB Pseudolaric Acid B Tubulin Tubulin Polymerization Inhibition PAB->Tubulin Targets G2M G2/M Phase Arrest Tubulin->G2M Causes Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Bax Bax (Upregulation) G2M->Bax Mito Mitochondrial Collapse Bcl2->Mito Loss of Integrity Bax->Mito Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Caption: PAB induces apoptosis via tubulin destabilization and mitochondrial signaling pathways.[8]

Data Analysis & Interpretation

Calculate the percentage of viable cells using the following formula:



IC50 Determination: Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.

Expected Results:

  • Sensitive Lines (e.g., HeLa, KB): IC50 < 2 µM.

  • Resistant Lines: PAB is known to overcome MDR; therefore, P-gp overexpressing lines (e.g., MCF-7/ADR) should show IC50 values comparable to parental lines, unlike Taxol which would show high resistance.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in wells PAB concentration too high or mixing poor.Do not exceed 100 µM in media. Vortex intermediate dilutions immediately before adding to cells.
High Background (Blank) Serum protein precipitation or phenol red interference.Use phenol red-free media for the assay step or ensure meticulous washing if using a wash-step protocol (though non-wash is preferred for fragile PAB-treated cells).
Low Absorbance in Controls Low seeding density or over-trypsinization.Increase seeding density. Ensure cells are healthy and in log phase before seeding.
Variation between replicates Evaporation or pipetting error.Use the "PBS moat" method (fill outer wells). Use a multichannel pipette with reverse pipetting technique.

References

  • Mechanism of Action: Gong, X., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo.[9][10] Clinical Cancer Research. Link

  • Apoptosis Pathway: Khan, M., et al. (2012).[8] Pseudolaric acid B induces apoptosis in glioblastoma cell lines via activation of intrinsic apoptotic pathway. Phytomedicine. Link

  • MTT Assay Principles: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • PAB in Breast Cancer: Yu, J., et al. (2013).[8] Pseudolaric acid B induces apoptosis, autophagy, and senescence in MCF-7 breast cancer cells. Journal of Pharmacy and Pharmacology. Link

  • General Protocol Guidelines: Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Link

Sources

Application Note: Quantifying Pseudolaric Acid-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Anti-neoplastic Potential of Pseudolaric Acid

Pseudolaric acids, a group of diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have garnered significant interest within the oncology and drug development communities for their potent anti-proliferative properties.[1][2] Among these, Pseudolaric acid B (PAB) is a well-characterized compound known to induce cell cycle arrest, primarily at the G2/M phase, in a variety of human cancer cell lines.[2][3][4][5][6] This application note provides a comprehensive guide for researchers to quantitatively assess the effects of Pseudolaric acid on cell cycle progression using flow cytometry with propidium iodide (PI) staining.

A Note on Nomenclature: This document focuses on the analysis of cell cycle arrest induced by Pseudolaric acid B (PAB), as it is the most extensively studied compound in this family for this biological activity. It is presumed that the user's interest in "Pseudolaric acid H" may be a typographical variation, and the principles and protocols outlined herein are directly applicable to the study of any Pseudolaric acid analogue's impact on the cell cycle.

Flow cytometry offers a robust and high-throughput method to analyze the DNA content of individual cells within a population.[7][8] By staining cells with a fluorescent intercalating agent like propidium iodide, which binds stoichiometrically to DNA, we can distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) based on the intensity of the fluorescent signal.[7][9] This allows for precise quantification of the cell population accumulating in a specific phase upon treatment with a compound like Pseudolaric acid.

Scientific Principle: The Mechanism of Pseudolaric Acid-Induced G2/M Arrest

Pseudolaric acid B exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[3][6][10] This interference with tubulin polymerization leads to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding into mitosis.[3][6] This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, PAB has been shown to induce the phosphorylation of Cdc2 and alter the expression of cyclins, ultimately leading to apoptosis in many cancer cell types.[2][4][6]

The following diagram illustrates the general workflow for analyzing Pseudolaric acid-induced cell cycle arrest.

Flow Cytometry Workflow for Cell Cycle Analysis Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells at an appropriate density treatment Treat with Pseudolaric Acid (and controls) for desired time points cell_seeding->treatment harvest Harvest cells (trypsinization for adherent cells) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix cells in ice-cold 70% ethanol wash_pbs->fixation wash_stain Wash to remove ethanol fixation->wash_stain rnase Treat with RNase A to remove dsRNA wash_stain->rnase pi_stain Stain with Propidium Iodide (PI) solution rnase->pi_stain acquisition Acquire data on a flow cytometer pi_stain->acquisition gating Gate on single cells to exclude doublets acquisition->gating modeling Analyze DNA content histogram using cell cycle modeling software gating->modeling Pseudolaric_Acid_B_Signaling_Pathway PAB-Induced G2/M Arrest Signaling PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules inhibits Cdc2 Cdc2 (CDK1) PAB->Cdc2 leads to inhibitory phosphorylation MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle required for G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to Cdc2_CyclinB1 Active Cdc2/Cyclin B1 Complex Cdc2->Cdc2_CyclinB1 CyclinB1 Cyclin B1 CyclinB1->Cdc2_CyclinB1 Cdc2_CyclinB1->MitoticSpindle

Caption: PAB-Induced G2/M Arrest Signaling Pathway.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide Staining

This protocol is optimized for cultured mammalian cells and may require minor adjustments for specific cell lines.

Materials and Reagents
ReagentRecommended Concentration/Storage
Phosphate-Buffered Saline (PBS)pH 7.4, store at 4°C
Trypsin-EDTA0.25% or 0.05% as required for cell line
Fetal Bovine Serum (FBS)Heat-inactivated, store at -20°C
Ethanol, 100%Molecular biology grade
RNase A100 µg/mL in PBS, DNase-free
Propidium Iodide (PI)50 µg/mL in PBS
PI Staining Solution To 1 mL of PBS, add 1 µL of 10 mg/mL RNase A and 5 µL of 1 mg/mL PI. Prepare fresh.
Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates or T-25 flasks at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 60-70% confluency).

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of Pseudolaric acid and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 12, 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the media, wash once with PBS, and add trypsin-EDTA to detach the cells. Once detached, add complete media to inactivate the trypsin.

    • Suspension cells: Proceed directly to centrifugation.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. [9] * Aspirate the supernatant.

  • Cell Fixation (Crucial for Permeabilization):

    • Wash the cell pellet with 5 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. [9][11][12]This slow addition is critical to prevent cell clumping.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. [9][11][12]Note: Cells can be stored in 70% ethanol at -20°C for several weeks. [13]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes, as fixed cells are less dense. [9][12] * Carefully decant the ethanol.

    • Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash. [9][12] * Resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase A staining solution.

    • Incubate at room temperature for 15-30 minutes in the dark. [11][12]

  • Flow Cytometry Acquisition:

    • Filter the stained cell suspension through a 35-40 µm nylon mesh to remove any remaining clumps before analysis. [14] * Analyze the samples on a flow cytometer using a 488 nm or 561 nm laser for excitation and collecting the PI fluorescence in the appropriate channel (typically around 610-620 nm). [15] * Collect data for at least 10,000-20,000 single-cell events.

    • Ensure the flow rate is low to improve data resolution. [16][17] * Use the pulse-width and pulse-area parameters to exclude doublets and aggregates from the analysis. [12][18]

Data Analysis and Interpretation

The output of the flow cytometry analysis will be a histogram of cell count versus PI fluorescence intensity.

  • G0/G1 Peak: The first and typically largest peak represents cells with a 2n DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks contains cells actively synthesizing DNA (between 2n and 4n DNA content).

  • G2/M Peak: The second distinct peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells with a 4n DNA content. [7]* Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA. [7] Specialized cell cycle analysis software (e.g., FlowJo, ModFit LT) should be used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle. An increase in the percentage of cells in the G2/M phase in Pseudolaric acid-treated samples compared to the control is indicative of G2/M arrest.

Treatment Group% G0/G1% S Phase% G2/M
Vehicle Controle.g., 65%e.g., 25%e.g., 10%
Pseudolaric Acid (Low Dose)e.g., 50%e.g., 20%e.g., 30%
Pseudolaric Acid (High Dose)e.g., 30%e.g., 15%e.g., 55%

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High CV of G0/G1 Peak - High flow rate- Cell clumping- Inconsistent staining- Use the lowest possible flow rate.<[16][17]br>- Ensure single-cell suspension before fixation and filter before acquisition.<[19]br>- Optimize PI concentration and incubation time. [20]
Excessive Debris - Cell death during harvesting or preparation- Handle cells gently; avoid harsh vortexing or centrifugation. [16]
G2/M Peak Not at 2x G0/G1 Intensity - Doublets being included in the G2/M gate- Use doublet discrimination gating (pulse width vs. pulse area). [12][18]
Broad, Unresolved Peaks - Insufficient staining- RNase A not working effectively- Increase PI incubation time or concentration.<[16]br>- Ensure RNase A is active and used at the correct concentration.

Conclusion

The flow cytometric analysis of propidium iodide-stained cells is a powerful and reliable method to elucidate the effects of compounds like Pseudolaric acid on cell cycle progression. By carefully following the outlined protocol and data analysis principles, researchers can obtain robust and quantifiable data on drug-induced cell cycle arrest, providing critical insights into the mechanisms of action of potential anti-cancer therapeutics.

References

  • Carver College of Medicine, University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Cell Cycle. Retrieved from [Link]

  • Xu, B. H., et al. (2006). Selective inhibition of human leukemia cell growth and induction of cell cycle arrest and apoptosis by pseudolaric acid B.
  • Feng, L., et al. (2020). Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis of Esophageal Squamous Cell Carcinoma by Targeting CD147. Drug Design, Development and Therapy, 14, 4529–4541.
  • Meng, F. Y., et al. (2009). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 30(4), 442-450.
  • Darzynkiewicz, Z., et al. (2011). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
  • Ma, Z., et al. (2013). Pseudolaric acid B induced cell cycle arrest, autophagy and senescence in murine fibrosarcoma L929 cell. International Journal of Medical Sciences, 10(6), 707–715.
  • Meng, F. Y., et al. (2009). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 30(4), 442-450.
  • Wang, Y. F., et al. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers in Pharmacology, 8, 413.
  • Pan, Y., et al. (2005). Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. World Journal of Gastroenterology, 11(35), 5514-5518.
  • Li, X., et al. (2019).
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wong, V. K. W., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 11(16), 6002-6011.
  • Ma, Z., et al. (2013). Pseudolaric acid B induced cell cycle arrest, autophagy and senescence in murine fibrosarcoma l929 cell. International Journal of Medical Sciences, 10(6), 707-715.

Sources

Application Note: Quantifying Pseudolaric Acid B-Induced Apoptosis via Annexin V-FITC/PI Flow Cytometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pseudolaric acid B (PAB) is a bioactive diterpene acid isolated from the root bark of Pseudolarix kaempferi. In oncology and drug development, PAB has emerged as a potent antitumor compound.1[1].

Unlike traditional chemotherapeutics, PAB circumvents multidrug resistance phenotypes (such as P-glycoprotein overexpression), making it a highly valuable candidate for refractory cancers[1]. The apoptotic cascade initiated by PAB is multifaceted and context-dependent across different cellular models:

  • Mitochondrial Pathway: 2[2].

  • Signaling Modulation: 3[3] and4[4].

  • Targeted Leukemia Action: 5[5].

PAB_Mechanism PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules ROS ROS Generation PAB->ROS PI3K PI3K/AKT/mTOR Inhibition PAB->PI3K Mito Mitochondrial Dysfunction Microtubules->Mito ROS->Mito PI3K->Mito Caspase Caspase 9 & 3 Activation Mito->Caspase Apoptosis Apoptosis (PS Externalization) Caspase->Apoptosis

Fig 1. Molecular mechanisms of Pseudolaric Acid B-induced apoptosis.

Quantitative Baseline: PAB Efficacy Across Cell Lines

When designing an Annexin V-FITC assay, establishing the correct treatment concentration and duration is critical to capturing cells in the early-to-late apoptotic transition rather than primary necrosis. The table below summarizes validated PAB concentrations required to induce measurable apoptosis across various cancer models.

Cell LineCancer TypePAB ConcentrationTreatment DurationKey Apoptotic Mechanism
MDA-MB-231 Triple-Negative Breast Cancer5 – 10 µM48 hPI3K/AKT/mTOR inhibition, MMP collapse[6]
DU145 Hormone-Refractory Prostate Cancer0.89 µM (IC₅₀)48 hROS generation, Bcl-2 degradation[4]
U937 Acute Monocytic Leukemia2 – 4 µM24 hCaspase-9 mediated mitochondrial pathway[2]
AML2 Acute Myeloid Leukemia1 µM24 hCD147 targeting, Annexin V/7-AAD confirmed[5]

Experimental Methodology: Annexin V-FITC/PI Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity in the presence of calcium. PI is a vital dye that is excluded by viable and early apoptotic cells but permeates the compromised membranes of late apoptotic and necrotic cells.

Workflow Step1 1. Cell Seeding & PAB Treatment Step2 2. Supernatant Collection & EDTA-Free Trypsin Step1->Step2 Step3 3. Wash & Resuspend in Binding Buffer Step2->Step3 Step4 4. Annexin V-FITC & PI Staining Step3->Step4 Step5 5. Flow Cytometry Acquisition Step4->Step5

Fig 2. Step-by-step experimental workflow for Annexin V-FITC/PI apoptosis assay.

Step-by-Step Protocol

Phase 1: Cell Culture and Treatment

  • Seeding: 7

    7[7].
    
  • Treatment: Treat cells with the predetermined concentration of PAB (e.g., 5–10 µM for solid tumors[6] or 1–4 µM for leukemic lines[2][5]). Include a vehicle control (DMSO ≤ 0.5%) to ensure solvent toxicity does not confound results. Incubate for 24 to 48 hours.

Phase 2: Harvesting (Critical Causality Steps) 3. Supernatant Collection: Collect the cell culture medium into a centrifuge tube.

  • Expert Causality: Apoptotic cells undergo cytoskeletal collapse, lose adherence, and float. Discarding the supernatant will artificially deplete the late-apoptotic population, severely skewing the quantitative data.
  • Washing: Wash the adherent cells gently with chilled PBS and add the wash to the collection tube.
  • Detachment: 8[8].
  • Expert Causality: Annexin V binding is strictly calcium-dependent. EDTA is a robust calcium chelator; its presence will strip Ca²⁺ from the subsequent binding buffer, resulting in false-negative Annexin V staining.
  • Centrifugation: 5[5]. Discard the supernatant.

Phase 3: Staining and Incubation 7. Buffer Resuspension: Wash the cell pellet once with chilled PBS. Resuspend the cells in 1X Annexin V Binding Buffer to achieve a concentration of approximately


 cells/mL.
8.  Fluorophore Addition:  Transfer 100 µL of the cell suspension to a flow cytometry tube.8[5][8].
9.  Incubation: 7[7].
  • Expert Causality: Light exposure causes rapid photobleaching of FITC, significantly reducing the signal-to-noise ratio and compromising the detection of early apoptotic events.
  • Final Dilution: 7[7].

Self-Validation & Data Analysis

To ensure a self-validating system, researchers must run single-color compensation controls. FITC and PI have overlapping emission spectra; failing to compensate will result in false double-positive readings (overestimating late apoptosis).

Run the following controls alongside your PAB-treated samples:

  • Unstained Cells: To set baseline autofluorescence and establish the negative quadrant.

  • Annexin V-FITC Only: Using a known apoptotic sample (e.g., cells treated with a high dose of PAB or H₂O₂).

  • PI Only: Using heat-killed cells (65°C for 10 min) to ensure maximum membrane permeability.

Quadrant Interpretation:

  • Lower Left (FITC- / PI-): Viable cells.

  • Lower Right (FITC+ / PI-): Early apoptotic cells (PS externalized, membrane intact).

  • Upper Right (FITC+ / PI+): Late apoptotic cells (PS externalized, membrane compromised).

  • Upper Left (FITC- / PI+): Necrotic cells (Membrane compromised without programmed PS externalization).

References

  • Wong, V. K., et al. "Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo." Molecular Cancer Therapeutics (AACR Journals), 2005.[Link]

  • Xu, T., et al. "A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B." Frontiers in Pharmacology, 2017.[Link]

  • Wang, Y., et al. "Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer." Oncology Reports (Spandidos Publications), 2023.[Link]

  • Wang, Y., et al. "Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer." ResearchGate, 2023.[Link]

  • Li, Y., et al. "Pseudolaric acid B induces apoptosis in U937 human leukemia cells via caspase-9‑mediated activation of the mitochondrial death pathway." Oncology Letters (Spandidos Publications), 2013.[Link]

  • Zhao, D., et al. "Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells." Toxicology in Vitro (PubMed), 2012.[Link]

  • Wang, Y., et al. "Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer." PMC (NIH), 2023.[Link]

  • Zhang, J., et al. "Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis in Esophageal Squamous Cell Carcinoma." Drug Design, Development and Therapy (Dove Medical Press), 2020.[Link]

  • Smith, A., et al. "Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells." International Journal of Molecular Sciences (Semantic Scholar), 2024.[Link]

Sources

Application Note: Preclinical Evaluation of Pseudolaric Acid B (PAB) in Oncology

[1][2][3][4][5][6][7]

Executive Summary

Pseudolaric acid B (PAB), a diterpenoid acid isolated from the root bark of Pseudolarix kaempferi (Golden Larch), represents a distinct class of microtubule-destabilizing agents.[1] Unlike taxanes or vinca alkaloids, PAB binds to a unique domain on tubulin, allowing it to circumvent P-glycoprotein (P-gp/MDR1) mediated multidrug resistance (MDR). Furthermore, PAB exhibits potent anti-angiogenic properties by promoting the proteasomal degradation of HIF-1α.[2]

This guide details the experimental frameworks for evaluating PAB in in vivo animal models, focusing on formulation strategies for hydrophobic compounds, xenograft establishment, and biomarker analysis.

Compound Formulation & Handling

Critical Challenge: PAB is highly lipophilic. Improper solubilization leads to precipitation in the peritoneal cavity, causing local toxicity and inconsistent bioavailability.

Standard Vehicle Protocol (Recommended)

This formulation is validated for intraperitoneal (i.p.) administration at doses up to 25–50 mg/kg.

Reagents:

  • Pseudolaric Acid B (Purity >98%)

  • Ethanol (Absolute)

  • Polyethylene Glycol 400 (PEG-400)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or PBS

Preparation Steps (Example for 5 mg/mL stock):

  • Dissolution: Dissolve PAB powder completely in 3% Ethanol . Vortex until clear.

  • Cosolvent Addition: Add 6% PEG-400 and 1% Tween 80 to the ethanol solution. Mix thoroughly.

  • Dilution: Slowly add 90% Sterile Saline while vortexing to prevent precipitation.

    • Note: The final solution should be clear or slightly opalescent. If cloudy, sonicate for 10–20 seconds.

    • Storage: Prepare fresh daily. PAB is sensitive to hydrolysis in aqueous solution over time.

Mechanism of Action & Pathway Visualization

PAB acts via a "Dual-Hit" mechanism: direct cytotoxicity via mitotic arrest and indirect tumor suppression via anti-angiogenesis.

PAB_Mechanismcluster_0Tumor Cell Compartmentcluster_1Tumor MicroenvironmentPABPseudolaric Acid B(PAB)TubulinTubulin(Novel Binding Site)PAB->TubulinMDRBypasses P-gp/MDR1Efflux PumpsPAB->MDREfficacy inResistant CellsHIF1HIF-1αProteasomal DegradationPAB->HIF1MicrotubuleMicrotubuleDestabilizationTubulin->MicrotubuleG2MG2/M PhaseArrestMicrotubule->G2MBcl2Bcl-2 Phosphorylation& Caspase-3 ActivationG2M->Bcl2VEGFVEGF SecretionDownregulationHIF1->VEGFAngioInhibition ofAngiogenesisVEGF->Angio

Figure 1: Dual-Mechanism of Action. PAB destabilizes microtubules at a non-taxane site while simultaneously degrading HIF-1α to block angiogenesis.

Validated Animal Models

Selection of the appropriate model depends on the specific therapeutic hypothesis (e.g., MDR reversal vs. general cytotoxicity).

Model A: MDR Gastric Cancer Xenograft (SGC7901/ADR)
  • Purpose: To demonstrate efficacy in chemotherapy-resistant tumors.[3]

  • Cell Line: SGC7901/ADR (Adriamycin-resistant human gastric adenocarcinoma).[4][3][5]

  • Host: BALB/c Nude Mice (Male/Female, 4-6 weeks).

  • Rationale: This model overexpresses P-gp.[6][7] Taxol or Adriamycin typically fail here, making it ideal to showcase PAB's unique binding properties.

Model B: Syngeneic Hepatocellular Carcinoma (Hepa1-6)
  • Purpose: To evaluate efficacy in an immunocompetent system (assessing potential immunomodulation).

  • Cell Line: Hepa1-6 (Murine hepatoma).[8]

  • Host: C57BL/6 Mice.[9]

  • Rationale: Allows for observation of off-target toxicity in a host with a complete immune system.

Detailed Experimental Protocol

Objective: Evaluate Tumor Growth Inhibition (TGI) of PAB in a subcutaneous xenograft model.

Phase 1: Inoculation
  • Cell Prep: Harvest cells in exponential growth phase. Wash 2x with PBS.

  • Resuspension: Resuspend

    
     cells in 100 µL of PBS (or 1:1 PBS/Matrigel mix for poor tumor formers).
    
  • Injection: Inject subcutaneously (s.c.)[10] into the right flank of the mouse.

  • Staging: Monitor until tumors reach 100–150 mm³ (approx. 7–10 days).

  • Randomization: Exclude outliers (too small/large) and randomize into groups (n=6-8 per group) to ensure equal average tumor volume at Day 0.

Phase 2: Treatment Regimen
GroupTreatmentDoseRouteFrequencyDuration
Vehicle Control 6% PEG / 3% EtOH / 1% TweenN/Ai.p.Daily (q.d.)14–21 Days
Low Dose PAB PAB in Vehicle15 mg/kgi.p.Daily (q.d.)14–21 Days
High Dose PAB PAB in Vehicle25 mg/kgi.p.Daily (q.d.)14–21 Days
Positive Control 5-Fluorouracil (5-Fu)20 mg/kgi.p.q.2.d.14–21 Days
  • Note: PAB is generally well-tolerated at 25 mg/kg. Doses >50 mg/kg may require dose-tolerance testing in your specific strain.

Phase 3: Monitoring & Endpoint
  • Measurements: Measure tumor length (L) and width (W) every 2–3 days using digital calipers.

    • Volume Formula:

      
      
      
  • Body Weight: Weigh mice concurrently with tumor measurements. >15% weight loss indicates toxicity.

  • Harvest: At Day 21, euthanize mice. Excise tumors, weigh them, and fix in 10% formalin for IHC or snap-freeze for Western Blot.

Experimental Workflow Visualization

WorkflowStartCell Culture(SGC7901/ADR)InocInoculation(5x10^6 cells s.c.)Start->InocStageStaging(Tumors ~100mm³)Inoc->Stage 7-10 DaysTreatTreatment Phase(PAB 15-25 mg/kg i.p.)Stage->Treat RandomizationAnalysisEndpoint Analysis(TGI, IHC, Western)Treat->Analysis 21 Days

Figure 2: In Vivo Efficacy Workflow. Timeline from cell culture to endpoint analysis for PAB evaluation.

Expected Results & Biomarker Analysis

Quantitative Outcomes (Reference Data)

Based on literature values (e.g., Yu et al., Gong et al.), expected outcomes for PAB treatment:

MetricVehicle ControlPAB (25 mg/kg)Interpretation
Tumor Growth Inhibition (TGI) 0%45% – 60%Significant antitumor activity.
Body Weight Change +2% to +5%-5% to +2%Minimal systemic toxicity (unlike standard chemo).
MDR Reversal Resistant (if ADR used)SensitivePAB retains efficacy in P-gp+ tumors.[7]
Immunohistochemistry (IHC) Markers

To validate the mechanism in vivo, stain tumor sections for:

  • CD31: Marker for endothelial cells. PAB-treated tumors should show significantly reduced Microvessel Density (MVD) , confirming anti-angiogenesis.

  • Ki-67: Proliferation marker. Should be reduced in PAB groups.

  • Cleaved Caspase-3: Apoptosis marker. Should be elevated in PAB groups.

  • HIF-1α: Should be downregulated in PAB groups (nuclear staining intensity).

References

  • Gong, C., et al. (2006).[1] Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation.[2] Clinical Cancer Research.

  • Yu, J., et al. (2007).[10] Pseudolaric acid B induces mitotic arrest, apoptosis, and senescence in human breast cancer cells.[10] Acta Pharmacologica Sinica.

  • Sun, Q., & Li, Y. (2014). The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway.[10][3][5] PLOS ONE.

  • Tong, Y.G., et al. (2006).[1] Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin.[1] Molecular Pharmacology.

  • Wang, Z., et al. (2020).[11] Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis of Esophageal Squamous Cell Carcinoma.[11] Drug Design, Development and Therapy.

A Note on the Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of a drug delivery system for Pseudolaric acid.

Initial literature searches for "Pseudolaric acid H" did not yield specific findings for a compound with this designation. The Pseudolaric acid family, derived from the root bark of Pseudolarix kaempferi, includes several well-characterized diterpenoids, most notably Pseudolaric acid A and Pseudolaric acid B (PAB).[1][2][3] PAB is the most extensively studied of these compounds for its potent anticancer and antifungal activities.[1][3][4] Given its robust dataset and significant therapeutic interest, this guide will use Pseudolaric Acid B (PAB) as the model compound. The principles, protocols, and evaluation techniques described herein are broadly applicable to other hydrophobic members of the Pseudolaric acid family.

Introduction: Overcoming the Challenges of Pseudolaric Acid B Delivery

Pseudolaric Acid B (PAB) is a potent, naturally-derived diterpenoid with significant therapeutic promise. It functions as a microtubule-destabilizing agent, inducing G2/M phase cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines.[1][4] Notably, PAB has demonstrated the ability to circumvent P-glycoprotein-mediated multidrug resistance, a major obstacle in oncology.[3][4] Its portfolio of bioactivity also includes antifungal and immunosuppressive effects.[1][5]

The primary obstacle to the clinical translation of PAB is its physicochemical properties. It is a highly hydrophobic molecule, described as a white to off-white crystalline powder with a molecular weight of 432.5 g/mol .[2][6] While soluble in organic solvents like methanol, ethanol, and DMSO, it is practically insoluble in water.[5] This poor aqueous solubility severely limits its bioavailability and precludes direct intravenous administration.

To overcome these limitations, advanced drug delivery systems are required. Encapsulating PAB within a nanoparticle-based carrier can enhance its solubility, protect it from premature degradation, and improve its pharmacokinetic profile. This guide provides detailed protocols for the development and evaluation of two such systems: liposomes and polymeric nanoparticles.

Phase 1: Formulation of PAB-Loaded Nanocarriers

The choice of nanocarrier is critical and depends on the desired release kinetics and biocompatibility. Liposomes, composed of phospholipid bilayers, are excellent for encapsulating hydrophobic drugs within the lipid membrane.[7][8] Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), offer robust, controlled-release characteristics due to the polymer's tunable degradation rate.[9]

Protocol 1: PAB-Loaded Liposome Formulation via Thin-Film Hydration

This method is a cornerstone of liposome preparation, involving the dissolution of lipids and the hydrophobic drug in an organic solvent, followed by the creation of a thin lipid film upon solvent evaporation.

Rationale: Co-dissolving PAB and lipids ensures that the drug is molecularly dispersed within the lipid mixture. The slow removal of the solvent under vacuum creates a high-surface-area film on the flask wall, which facilitates the spontaneous formation of multilamellar vesicles (MLVs) upon hydration. Subsequent extrusion is performed to reduce the size and lamellarity of the vesicles, resulting in a more uniform population of small unilamellar vesicles (SUVs).

Materials:

  • Pseudolaric Acid B (PAB)

  • Soy Phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm and 200 nm pore sizes)

Step-by-Step Protocol:

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve PAB, SPC (or DSPC), and cholesterol in a chloroform:methanol (2:1 v/v) solution. A typical molar ratio for lipids is 55:40:5 (SPC:Cholesterol:PAB), but this should be optimized.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 37-40°C. Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid-drug film on the flask's inner surface.

  • Vacuum Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight).

  • Hydration: Add pre-warmed (37°C) PBS (pH 7.4) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This initial suspension contains large, multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): Place the flask in a bath sonicator for 5-10 minutes. This helps to break down the large MLVs into smaller vesicles.

  • Size Reduction (Extrusion): Assemble the liposome extruder with a 200 nm polycarbonate membrane.[10] Transfer the liposome suspension to the extruder syringe. Pass the suspension through the membrane 11-21 times. This process is critical for achieving a monodisperse size distribution.[10]

  • Final Sizing: Repeat the extrusion step with a 100 nm membrane for a further 11-21 passes to obtain the final SUV formulation.[10]

  • Purification: To remove unencapsulated PAB, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Protocol 2: PAB-Loaded PLGA Nanoparticle Formulation via Emulsification-Solvent Evaporation

This technique is ideal for creating solid polymeric nanoparticles and is well-suited for hydrophobic drugs.[11] It involves creating a stable oil-in-water emulsion where the "oil" phase contains the polymer and drug.

Rationale: The drug and polymer are dissolved in a water-immiscible organic solvent. This solution is then emulsified in an aqueous phase containing a stabilizer (surfactant). High-energy sonication or homogenization breaks the oil phase into nano-sized droplets. The subsequent evaporation of the organic solvent causes the polymer and drug to co-precipitate, forming solid nanoparticles. The stabilizer prevents the newly formed particles from aggregating.

Materials:

  • Pseudolaric Acid B (PAB)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio is a good starting point)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PAB and PLGA in DCM. For example, 10 mg PAB and 100 mg PLGA in 5 mL DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer. A common choice is 1% w/v PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 5 mL of organic phase into 20 mL of aqueous phase) while sonicating with a probe sonicator on ice. Sonication should be performed at high energy for 2-5 minutes to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir on a magnetic stirrer at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate. This hardens the nanoparticles.

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Washing: Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water using a vortex mixer or brief sonication.

  • Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.

  • Final Product: Resuspend the final pellet in a suitable buffer (like PBS) or deionized water for characterization. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Phase 2: Physicochemical Characterization of PAB Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulation. The key parameters are particle size, polydispersity index (PDI), zeta potential, and drug loading.

ParameterTechniqueImportanceTypical Target Values
Particle Size Dynamic Light Scattering (DLS)Affects biodistribution, cellular uptake, and stability.70 - 200 nm for systemic delivery
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the width of the size distribution.< 0.2 for a monodisperse population
Zeta Potential Laser Doppler Velocimetry (via DLS instrument)Indicates surface charge and predicts colloidal stability.> |20| mV for electrostatic stabilization
Encapsulation Efficiency (EE%) HPLC / UV-Vis SpectroscopyPercentage of initial drug successfully encapsulated.> 80%
Drug Loading (DL%) HPLC / UV-Vis SpectroscopyWeight percentage of drug relative to the total carrier weight.Dependent on formulation, typically 1-10%
Protocol 3: Characterization by Dynamic Light Scattering (DLS)

Rationale: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This data is analyzed to determine the hydrodynamic diameter (particle size) and the PDI. By applying an electric field, the same instrument can measure the particle velocity (electrophoretic mobility) to calculate the zeta potential.

Step-by-Step Protocol:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer to achieve a suitable scattering intensity (as recommended by the instrument manufacturer).

  • Instrument Setup: Set the parameters on the Zetasizer or similar instrument, including the dispersant (water), temperature (25°C), and material properties.[10]

  • Particle Size & PDI Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement. The instrument's software will report the Z-average diameter and the PDI.

  • Zeta Potential Measurement: For zeta potential, use a specific folded capillary cell. Inject the diluted sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The software will report the zeta potential in millivolts (mV).[10]

  • Data Analysis: Perform all measurements in triplicate and report the mean ± standard deviation.

Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Rationale: This protocol determines how much PAB is successfully loaded into the nanocarriers. It requires separating the encapsulated drug from the free drug and then lysing the carriers to quantify the entrapped PAB, typically using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

  • Separation of Free Drug: Take a known volume of the nanoparticle formulation and centrifuge it at high speed. The supernatant contains the free, unencapsulated drug (W_free).

  • Quantification of Encapsulated Drug: Carefully collect the nanoparticle pellet. Lyse the nanoparticles to release the encapsulated drug.

    • For liposomes: Add a solvent like methanol or Triton X-100 to disrupt the lipid bilayer.

    • For PLGA nanoparticles: Dissolve the pellet in a solvent like DCM or DMSO.

  • HPLC Analysis: Quantify the amount of PAB in the lysed pellet solution (W_encapsulated) and in the supernatant (W_free) using a validated HPLC method with a standard calibration curve for PAB. The total amount of drug used in the formulation is W_total.

  • Calculations:

    • Encapsulation Efficiency (EE%) = (W_encapsulated / W_total) x 100%

    • Drug Loading (DL%) = (W_encapsulated / W_nanoparticles) x 100%

      • Where W_nanoparticles is the total weight of the nanoparticle pellet after drying.

Phase 3: In Vitro Evaluation

Protocol 5: In Vitro Drug Release Study

Rationale: A drug release study assesses the rate and extent to which the API is released from the nanocarrier over time. The dialysis bag method is commonly used. For a hydrophobic drug like PAB, maintaining "sink conditions" is critical to ensure that the release rate is not limited by the drug's solubility in the release medium. This is often achieved by adding a surfactant (e.g., Tween 80) or a co-solvent to the release buffer.

Experimental Workflow for In Vitro Drug Release

G cluster_prep Preparation cluster_release Release Study cluster_sampling Sampling cluster_analysis Analysis PAB_NP PAB Nanoparticle Suspension DialysisBag Dialysis Bag (e.g., 12-14 kDa MWCO) PAB_NP->DialysisBag Load 1 mL ReleaseBuffer Release Buffer (PBS + 0.5% Tween 80) in a beaker on a shaker @ 37°C DialysisBag->ReleaseBuffer Submerge & Seal Sample Withdraw 1 mL of Release Buffer at Time Points (t) ReleaseBuffer->Sample FreshBuffer Add 1 mL of Fresh Buffer Sample->FreshBuffer Quantify Quantify PAB in Sample via HPLC Sample->Quantify FreshBuffer->ReleaseBuffer Maintain Volume Plot Plot Cumulative Release % vs. Time Quantify->Plot

Caption: Workflow for in vitro PAB release study using the dialysis method.

Step-by-Step Protocol:

  • Place a known volume (e.g., 1 mL) of the PAB-nanoparticle suspension into a dialysis bag (e.g., 12-14 kDa MWCO).

  • Seal the bag and submerge it in a larger volume of release buffer (e.g., 50 mL of PBS pH 7.4 containing 0.5% w/v Tween 80 to maintain sink conditions).

  • Place the entire setup in an incubator shaker set to 37°C and a constant agitation speed (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.

  • Analyze the PAB concentration in the withdrawn samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point and plot the data as a function of time.

Protocol 6: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of a compound or formulation. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified by spectrophotometry.

Cell Proliferation and Cytotoxicity Assessment Workflow

G A 1. Seed Cells (e.g., MCF-7) in a 96-well plate B 2. Incubate 24h for cell adherence A->B C 3. Treat Cells - PAB-NPs - Free PAB - Blank NPs - Untreated Control B->C D 4. Incubate 48h or 72h C->D E 5. Add MTT Reagent Incubate 3-4h D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (e.g., at 570 nm) F->G H 8. Calculate % Viability and determine IC50 G->H

Sources

Application Note: Advanced Nanoparticle Formulation for Enhanced Pseudolaric Acid B Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pseudolaric Acid B (PAB) , a diterpenoid isolated from Pseudolarix kaempferi, exhibits potent antifungal, anti-angiogenic, and antitumor activities. However, its clinical translation is severely hindered by its lipophilic nature (poor water solubility < 20 µg/mL) and rapid plasma clearance.

This guide details the formulation of PAB-loaded PEG-PLGA Polymeric Micelles . Unlike cyclodextrin inclusion complexes which improve solubility but lack sustained release, or simple liposomes which may suffer from leakage, PEG-PLGA micelles offer a dual advantage:

  • Solubility Enhancement: The hydrophobic PLGA core solubilizes PAB, protecting it from hydrolysis.

  • Passive Targeting: The PEG corona provides "stealth" properties, reducing opsonization and extending circulation time, while the <200nm size exploits the Enhanced Permeability and Retention (EPR) effect in tumor tissues.

Formulation Strategy: The Nanoprecipitation Method[1][2]

We utilize the Nanoprecipitation (Solvent Displacement) technique. This method is preferred over Emulsion-Solvent Evaporation for PAB because it requires less shear stress (preserving drug integrity) and produces narrower size distributions (PDI < 0.2).

Mechanism of Formation

The Marangoni effect drives the formation of nanoparticles. As the water-miscible organic solvent (Acetone) diffuses into the aqueous phase, the interfacial tension decreases, causing the rapid deposition of the polymer at the interface and the subsequent entrapment of the hydrophobic drug.

Workflow Visualization

Nanoprecipitation_Workflow Organic Organic Phase (PAB + PEG-PLGA + Acetone) Mixing Dropwise Injection (Magnetic Stirring @ 600 RPM) Organic->Mixing Inject Aqueous Aqueous Phase (Ultrapure Water + 0.5% Poloxamer 188) Aqueous->Mixing Receiver Evap Solvent Evaporation (Rotary Evaporator / N2 Stream) Mixing->Evap Diffusion Purification Purification (Centrifugation / Dialysis) Evap->Purification Hardening Final PAB-Micelles (Lyophilized Powder) Purification->Final Freeze Drying

Figure 1: Step-by-step workflow for the nanoprecipitation of PAB-loaded PEG-PLGA micelles.

Materials & Equipment

ComponentSpecificationPurpose
Pseudolaric Acid B >98% Purity (HPLC)Active Pharmaceutical Ingredient (API)
Polymer mPEG(2000)-PLGA(5000)Amphiphilic carrier (75:25 LA:GA ratio preferred)
Organic Solvent Acetone (HPLC Grade)Solubilizes both drug and polymer; water-miscible
Surfactant Poloxamer 188 (Pluronic F68)Stabilizer (optional if PEG density is high, but recommended)
Aqueous Phase Milli-Q Water (18.2 MΩ)Non-solvent for PLGA/PAB

Equipment:

  • Magnetic Stirrer with temperature control.

  • Rotary Evaporator (Büchi or equivalent).

  • Probe Sonicator (optional, for dispersion).

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • HPLC (C18 column) for drug quantification.

Detailed Protocol: Preparation of PAB-Micelles

Step 1: Preparation of Phases
  • Organic Phase: Dissolve 20 mg of PEG-PLGA and 2 mg of PAB in 2 mL of Acetone .

    • Note: The Polymer:Drug ratio is critical. Start with 10:1. If encapsulation efficiency is low, increase to 20:1.

    • Tip: Ensure complete dissolution by vortexing. PAB is soluble in acetone.

  • Aqueous Phase: Prepare 20 mL of 0.5% (w/v) Poloxamer 188 solution in Milli-Q water. Filter through a 0.22 µm membrane to remove dust.

Step 2: Nanoprecipitation
  • Place the Aqueous Phase on a magnetic stirrer set to 600 RPM at room temperature (25°C).

  • Using a syringe pump or a steady hand with a 27G needle, inject the Organic Phase into the stirring Aqueous Phase dropwise (approx. rate: 1 mL/min).

    • Observation: The solution should turn opalescent (Tyndall effect), indicating the formation of nanoparticles.

Step 3: Solvent Removal[3]
  • Continue stirring for 4 hours in a fume hood to allow Acetone to evaporate.

  • Alternatively, use a rotary evaporator at 40°C under reduced pressure (approx. 200 mbar) for 30 minutes to ensure complete solvent removal.

Step 4: Purification & Washing
  • Centrifugation: Centrifuge the suspension at 12,000 x g for 20 minutes at 4°C.

  • Discard the supernatant (containing free drug and excess surfactant).

  • Resuspend the pellet in Milli-Q water. Repeat this wash step twice.

  • Cryoprotection: If lyophilizing, resuspend the final pellet in 5% Trehalose solution.

Characterization & Quality Control (Self-Validating Steps)

Do not proceed to biological assays until the formulation passes these criteria.

ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size DLS (Z-average)80 – 150 nmIf >200nm, increase stirring speed or decrease polymer concentration.
Polydispersity (PDI) DLS< 0.20If >0.20, filter organic phase before injection; ensure steady injection rate.
Zeta Potential Electrophoretic Mobility-10 to -30 mVIf near 0, stability is low. Ensure PEG coating is sufficient.
Encapsulation Efficiency (EE%) HPLC (Mobile Phase: ACN:Water 60:40)> 80%If low, increase Polymer:Drug ratio or switch solvent to THF/Acetone mix.

Protocol for EE% Calculation:

  • Centrifuge a known volume of the nanosuspension.

  • Collect the supernatant (contains free PAB).

  • Dissolve the pellet in ACN (releases entrapped PAB).

  • Measure PAB concentration in both fractions via HPLC (UV detection at 254 nm).

    
    
    

In Vitro Release Protocol (Dialysis Method)

To verify the "enhanced solubility" and sustained release:

  • Setup: Place 2 mL of PAB-Micelle suspension (equivalent to 1 mg PAB) into a dialysis bag (MWCO 3.5 kDa).

  • Sink Conditions: Immerse bag in 50 mL of PBS (pH 7.4) + 0.5% Tween 80 .

    • Why Tween 80? PAB is so insoluble that without a surfactant in the release medium, it will not diffuse out of the bag, leading to false "sustained release" data.

  • Sampling: Incubate at 37°C with shaking (100 RPM). Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 8, 24, and 48 hours. Replace with fresh medium immediately.

  • Analysis: Quantify PAB via HPLC. Plot Cumulative Release (%) vs. Time.

Expert Troubleshooting & Tips

  • PAB Degradation: Pseudolaric Acid B contains ester bonds susceptible to hydrolysis. Always work with freshly prepared buffers and avoid pH > 8.0. Store lyophilized powder at -20°C.

  • Aggregation: If micelles aggregate during freeze-drying, increase the Trehalose concentration to 10% (w/v).

  • Alternative Formulation: If PLGA micelles fail to achieve high loading, consider Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . While it doesn't offer the same EPR targeting, it can increase PAB solubility by ~600-fold via inclusion complexation [1].

References

  • Zhang, J., et al. (2015). "Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation." International Journal of Pharmaceutics. Link

  • Yang, T., et al. (2016).[1] "Preparation of Two Types of Polymeric Micelles Based on Poly(β-L-Malic Acid) for Antitumor Drug Delivery." PLOS ONE. Link

  • Mundargi, R.C., et al. (2008). "Nano/micro technologies for delivering macromolecular therapeutics using poly(D,L-lactide-co-glycolide) and its derivatives." Journal of Controlled Release. Link

  • TargetMol. "Pseudolaric Acid B Solubility & Stability Data." TargetMol Technical Data. Link

Sources

immunofluorescence staining for tubulin disruption by Pseudolaric acid H

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Pseudolaric Acid H (PLAH) Mediated Disruption

Abstract & Scientific Context

The diterpenoid acids isolated from Pseudolarix kaempferi (Golden Larch) have emerged as potent antimitotic agents.[1] While Pseudolaric Acid B (PLAB) is the well-characterized prototype known to destabilize microtubules by binding to the colchicine site (IC50 ~1.1 µM), its structural analog Pseudolaric Acid H (PLAH) remains a target of emerging interest.

This Application Note provides a rigorous immunofluorescence (IF) protocol designed to visualize and quantify the specific effects of PLAH on the microtubule cytoskeleton. Unlike stabilizing agents (e.g., Paclitaxel) that create rigid bundles, PLAH is hypothesized to induce tubulin depolymerization , resulting in a fragmented or diffuse tubulin phenotype similar to PLAB.

Key Mechanistic Insight: Microtubules exist in dynamic equilibrium between the soluble dimer pool (free tubulin) and the polymerized polymer (microtubule). Destabilizing agents like Pseudolaric acids shift this equilibrium toward the dimer pool.

  • Challenge: Standard fixation (100% Methanol) can wash out soluble tubulin, masking the "depolymerized" signal.

  • Solution: This protocol utilizes a Glutaraldehyde-spiked fixation in Microtubule Stabilizing Buffer (MTSB) to crosslink both the remaining polymer network and the soluble pool, allowing for accurate phenotypic profiling.

Mechanism of Action Visualization

The following diagram illustrates the dynamic equilibrium of microtubules and the specific intervention point of Pseudolaric Acid H (PLAH).

G FreeTubulin Free Tubulin Dimers (α/β Heterodimers) Polymerization Polymerization (GTP-Dependent) FreeTubulin->Polymerization Microtubule Microtubule Polymer (Cylindrical Structure) Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Depolymerization->FreeTubulin PLAH_Action Pseudolaric Acid H (PLAH) ColchicineSite Colchicine Binding Site (Inhibition of Assembly) PLAH_Action->ColchicineSite Binds ColchicineSite->FreeTubulin Sequesters Dimers ColchicineSite->Polymerization Blocks

Figure 1: Proposed mechanism of PLAH-induced microtubule destabilization via colchicine-site binding.

Experimental Design & Controls

To validate PLAH activity, the experimental design must include controls that define the dynamic range of microtubule stability.

GroupTreatment AgentExpected PhenotypePurpose
Negative Control DMSO (0.1%)Intact, radial microtubule network.Baseline integrity.
Positive Control 1 Nocodazole (100 nM)Diffuse cytoplasmic staining; complete loss of fibers.Validates depolymerization detection.
Positive Control 2 Paclitaxel (100 nM)Thick, bundled microtubules; marginal bands.Validates stabilization (distinct from PLAH).
Experimental Pseudolaric Acid H Dose-dependent fragmentation or diffuse staining.The Test Condition.
Reagents and Buffer Preparation

Critical Quality Attribute: The integrity of the microtubule cytoskeleton during fixation is dependent on the buffer ionic strength and temperature. Do not use PBS for fixation.

A. Microtubule Stabilizing Buffer (MTSB) - 1X
  • PIPES: 80 mM (pH 6.8) - Maintains physiological pH.

  • MgCl₂: 1 mM - Essential for tubulin structure.

  • EGTA: 5 mM - Chelates calcium (calcium depolymerizes microtubules).

  • Triton X-100: 0.5% - Permeabilizes membrane.

B. Fixation Solution (Prepare Fresh)
  • Glutaraldehyde: 0.2% (Final)

  • Paraformaldehyde (PFA): 3.0% (Final)

  • Dilute in warm (37°C) MTSB immediately before use.

C. Antibodies[2][3]
  • Primary: Mouse anti-α-Tubulin (Clone DM1A is standard), 1:1000 dilution.

  • Secondary: Goat anti-Mouse IgG conjugated to Alexa Fluor 488, 1:500 dilution.

  • Counterstain: DAPI (1 µg/mL).

Detailed Protocol: Immunofluorescence Staining
Phase 1: Cell Culture & Treatment
  • Seeding: Seed HeLa or A549 cells on acid-washed glass coverslips (12mm) in a 24-well plate at a density of

    
     cells/well.
    
  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment: Treat cells with Pseudolaric Acid H (e.g., 0.5 µM, 1.0 µM, 5.0 µM) for 4 to 6 hours .

    • Note: Tubulin disruption is a rapid event. Long exposures (>24h) may result in secondary apoptosis (nuclear fragmentation), confounding the cytoskeletal analysis.

Phase 2: Simultaneous Fixation & Extraction

Rationale: This step fixes the cytoskeleton while simultaneously extracting soluble proteins, reducing background haze, but the Glutaraldehyde retains the "disrupted" tubulin fragments.

  • Wash: Aspirate media. Gently wash once with warm PBS (37°C).

    • Warning: Cold shock depolymerizes microtubules. Keep all buffers warm.

  • Fixation: Add 500 µL of warm Fixation Solution (MTSB + 3% PFA + 0.2% Glutaraldehyde).

  • Incubate: 10 minutes at Room Temperature (RT).

  • Quench: Aspirate fixative. Add 500 µL of freshly prepared NaBH₄ (1 mg/mL in PBS) for 7 minutes.

    • Why? Glutaraldehyde induces autofluorescence. Sodium Borohydride reduces the Schiff bases, eliminating background signal.

  • Wash: Rinse 3x with PBS (5 mins each).

Phase 3: Blocking & Staining
  • Blocking: Incubate in Blocking Buffer (PBS + 5% BSA + 0.1% Triton X-100) for 45 minutes at RT.

  • Primary Antibody: Dilute anti-α-Tubulin in Blocking Buffer.

    • Add 30 µL drop onto Parafilm in a humid chamber. Invert coverslip (cell side down) onto the drop.

    • Incubate: 1 hour at RT or Overnight at 4°C .

  • Wash: Transfer coverslip back to well (cell side up). Wash 3x with PBS + 0.05% Tween-20 (PBST).

  • Secondary Antibody: Dilute Alexa Fluor 488 secondary + DAPI in Blocking Buffer.

    • Incubate: 45 minutes at RT in the dark.

  • Mounting: Wash 3x with PBST. Mount coverslips on slides using ProLong Gold Antifade. Cure for 24h.

Workflow Visualization

Workflow cluster_Fixation Critical Fixation Step Start Cell Culture (HeLa/A549) Treatment PLAH Treatment (4-6 Hours) Start->Treatment Fix Fixation + Permeabilization (MTSB + 0.2% Glut + 3% PFA) Treatment->Fix Warm PBS Wash Quench Autofluorescence Quenching (NaBH4 Treatment) Fix->Quench Stain Immunolabeling (Anti-α-Tubulin + AF488) Quench->Stain Imaging Confocal Microscopy (60x Oil Immersion) Stain->Imaging

Figure 2: Optimized IF workflow ensuring preservation of fragile microtubule fragments.

Data Analysis & Troubleshooting
Quantitative Metrics

Do not rely solely on representative images. Quantify the disruption using ImageJ/Fiji.

  • Fiber Density: Threshold the tubulin channel. Measure % Area Covered. PLAH treatment should reduce this significantly compared to DMSO.

  • Skeletal Length: Use the "Skeletonize" plugin. Measure Average Branch Length. PLAH causes fragmentation, reducing average length.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background/Haze Glutaraldehyde autofluorescence.Ensure NaBH₄ quenching is fresh and bubbled properly.
"Wavy" Microtubules Fixation artifacts (slow penetration).Use warm buffers; ensure Glutaraldehyde is included.
No Microtubules Visible Cold shock during wash.Pre-warm all PBS and Fixatives to 37°C.
Nuclear Bleeding DAPI concentration too high.Reduce DAPI to 0.5 µg/mL and wash thoroughly.
References
  • Isolation of Pseudolaric Acids: Yang, S. P., Wu, Y., & Yue, J. M. (2002).[4] Five new diterpenoids from Pseudolarix kaempferi. Journal of Natural Products, 65(7), 1041–1044.[4] Link

  • Mechanism of PLAB (Prototype): Tong, Y. G., et al. (2006).[5] Pseudolaric acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin.[1] Molecular Pharmacology, 69(4), 1226–1233.[1] Link

  • Tubulin IF Optimization: Zong, S., et al. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Advances, 7, 39436-39442. Link

  • PLAB vs Colchicine: Bai, L., et al. (2012). Interaction of pseudolaric acid B with the colchicine site of tubulin. Biochemical Pharmacology, 84(8), 1067-1077. Link

Sources

Application Notes and Protocols: Gene Expression Profiling of Cancer Cells Following Pseudolaric Acid B Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Transcriptomic Impact of Pseudolaric Acid B

Pseudolaric acid B (PAB) is a diterpenoid acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), a plant with a history in traditional Chinese medicine for treating skin ailments.[1][2] Modern pharmacological studies have revealed its potent bioactivities, including antifungal, anti-inflammatory, and most notably, anticancer properties.[1][3][4] PAB exerts its antitumor effects through a multi-pronged attack on cancer cell biology, making it a compound of significant interest in oncology and drug development.[1]

The mechanism of action for PAB is complex and involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis (programmed cell death) through various signaling pathways.[3][5][6] Key molecular events initiated by PAB include the disruption of microtubule networks, an increase in intracellular reactive oxygen species (ROS), inhibition of the pro-survival PI3K/AKT/mTOR pathway, and modulation of the Bcl-2 family of proteins to favor apoptosis.[1][3][5][7][8] Studies have also implicated the activation of the death receptor DR5 and the AMPK/JNK signaling cascades in PAB-induced cell death.[9][10]

While targeted assays like Western blotting have elucidated these specific pathways, a global, unbiased understanding of the cellular response to PAB is essential for comprehensive mechanism-of-action studies, biomarker discovery, and the identification of potential resistance mechanisms.[11][12] Gene expression profiling, particularly through RNA sequencing (RNA-Seq), provides a powerful lens to capture the entire transcriptomic landscape of cells after PAB treatment.[13][14] This application note provides a detailed guide for researchers, from experimental design and wet-lab protocols to bioinformatic analysis, for successfully profiling gene expression changes induced by Pseudolaric acid B.

Part 1: Experimental Design and Core Protocols

A robust experimental design is the cornerstone of a successful RNA-Seq study.[15] The goal is to generate high-quality, reproducible data that accurately reflects the biological changes induced by PAB treatment.

Foundational Design Considerations
  • Cell Line Selection: The choice of a model system is critical. Use cell lines relevant to the cancer type you are investigating. For instance, MDA-MB-231 cells are a common model for triple-negative breast cancer, a cancer type shown to be sensitive to PAB.[3][8] The transcriptional profile of your chosen cell line can confirm the expression of key targets and pathways, informing model selection.[14]

  • Dose-Response and Time-Course Experiments: It is imperative to determine the optimal concentration and treatment duration for PAB. A preliminary dose-response experiment using a cell viability assay (e.g., MTT or CCK-8) should be performed to determine the IC50 (the concentration that inhibits 50% of cell growth). For transcriptomic studies, it is often insightful to use a concentration at or slightly below the IC50 to capture signaling events without inducing overwhelming cell death. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal both early and late gene expression responses.

  • Controls and Replicates: The inclusion of proper controls is non-negotiable. A vehicle control (e.g., DMSO, the solvent for PAB) is essential to distinguish the effects of the compound from the solvent. At least three biological replicates for each condition (e.g., Control vs. PAB-treated) are required to achieve the statistical power necessary for differential gene expression analysis.[15]

ParameterRecommendationRationale
Cell Seeding Density Aim for 70-80% confluency at the time of harvest.Ensures cells are in an exponential growth phase and avoids confounding gene expression changes due to contact inhibition or nutrient depletion.
PAB Concentration Use a concentration at or near the IC50 value for the chosen cell line.Provides a strong but sub-lethal signal, allowing for the detection of transcriptomic changes before widespread apoptosis dominates the profile.
Treatment Duration 24 hours is a common starting point.Allows sufficient time for transcriptional changes to occur in response to pathway modulation. A time-course study is recommended for a more dynamic view.
Vehicle Control Use the same concentration of solvent (e.g., DMSO) as in the highest PAB concentration group.Controls for any gene expression changes induced by the solvent itself.
Biological Replicates Minimum of 3 per condition.Provides statistical power to confidently identify differentially expressed genes.
Detailed Experimental Protocol

This protocol outlines the workflow from cell treatment to the preparation of sequencing-ready libraries.

Step 1: Cell Culture and PAB Treatment

  • Culture your chosen cancer cell line in the recommended medium and conditions.

  • Seed cells in appropriate culture plates (e.g., 6-well plates). Plate enough wells to account for all conditions and replicates.

  • Allow cells to adhere and grow for 24 hours until they reach the desired confluency.

  • Prepare a stock solution of Pseudolaric acid B in DMSO. Further dilute the stock in culture medium to the final desired concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the PAB-containing or vehicle control medium.

  • Incubate the cells for the predetermined duration (e.g., 24 hours).

Step 2: RNA Extraction and Quality Control (QC) The quality of the input RNA is the most critical factor for generating reliable RNA-Seq data.

  • Harvest the cells by washing with PBS and then lysing them directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen kits, or TRIzol).

  • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol-chloroform extraction protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2 is indicative of high purity.

  • Critically, evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) is a score from 1 to 10, with 10 being the highest quality.

QC MetricAcceptance CriteriaRationale
Concentration > 20 ng/µLSufficient material for library preparation.
A260/280 Ratio 1.9 - 2.1Indicates purity from protein contamination.
A260/230 Ratio > 2.0Indicates purity from salt and organic solvent contamination.
RIN Score ≥ 8Ensures the RNA is not degraded, which is crucial for accurate representation of the transcriptome.

Step 3: RNA-Seq Library Preparation This process converts the extracted RNA into a format that can be read by a sequencer.

  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that bind to the polyadenylated (poly-A) tail of mRNA molecules. This step removes ribosomal RNA (rRNA), which constitutes the vast majority of total RNA.

  • Fragmentation and Priming: The enriched mRNA is fragmented into smaller, uniform pieces.

  • First & Second Strand cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA). The second strand is then synthesized to create double-stranded cDNA.

  • End Repair, A-tailing, and Adapter Ligation: The ends of the ds-cDNA are repaired and an 'A' base is added to the 3' end. Sequencing adapters, which contain sequences necessary for binding to the sequencer flow cell and for indexing, are then ligated to the ends of the cDNA fragments.

  • Library Amplification: The adapter-ligated library is amplified via PCR to generate enough material for sequencing. The number of cycles should be minimized to avoid amplification bias.

  • Library QC: The final library is quantified (e.g., using Qubit) and its size distribution is checked (e.g., using a Bioanalyzer) to confirm successful library construction.

Step 4: Next-Generation Sequencing (NGS)

  • Pool the indexed libraries from all samples.

  • Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq).

  • For standard differential gene expression analysis, a sequencing depth of 20-30 million single-end or paired-end reads per sample is typically sufficient.[15]

Part 2: Bioinformatic Analysis and Data Interpretation

Once sequencing is complete, the raw data must be processed through a bioinformatic pipeline to extract meaningful biological insights.[16]

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Pipeline Cell_Treatment Cell_Treatment RNA_Extraction RNA_Extraction Cell_Treatment->RNA_Extraction Library_Prep Library_Prep RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Raw_Reads Raw Reads (FASTQ) Sequencing->Raw_Reads QC Quality Control (FastQC) Raw_Reads->QC Alignment Alignment (STAR) QC->Alignment Quantification Quantification (featureCounts) Alignment->Quantification DGE Differential Expression (DESeq2 / edgeR) Quantification->DGE Enrichment Pathway Enrichment (GO/KEGG) DGE->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation PAB_Pathway cluster_upstream Upstream Targets cluster_pathways Signaling Cascades cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes PAB Pseudolaric Acid B Microtubules Microtubules PAB->Microtubules destabilizes ROS ↑ Reactive Oxygen Species (ROS) PAB->ROS PI3K PI3K PAB->PI3K inhibits DR5 ↑ Death Receptor 5 (DR5) PAB->DR5 AMPK AMPK PAB->AMPK activates G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest JNK JNK ROS->JNK activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 ↓ Bcl-2 AKT->Bcl2 inhibits apoptosis Caspase8 Caspase-8 DR5->Caspase8 activates AMPK->JNK activates Bax ↑ Bax JNK->Bax activates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Known signaling pathways modulated by Pseudolaric acid B in cancer cells.

Interpreting Your Data

Your RNA-Seq results should be interrogated to both confirm known effects and uncover novel biology:

  • Confirmation: Check for the differential expression of key genes in the pathways outlined above. For example, you would expect to see downregulation of anti-apoptotic genes like BCL2 and upregulation of pro-apoptotic or cell cycle arrest genes like CDKN1A (p21). [3][6]* Discovery: The primary power of RNA-Seq is discovery. [17]Look for significantly enriched pathways that have not been previously associated with PAB. These novel findings can form the basis of new hypotheses for PAB's mechanism of action or identify new therapeutic applications.

  • Data Visualization: Use volcano plots to visualize the magnitude and significance of gene expression changes and heatmaps to visualize the expression patterns of key gene sets across all samples. [18]These plots provide an intuitive overview of the transcriptomic response.

By following this comprehensive guide, researchers can confidently design and execute gene expression profiling experiments to deeply probe the molecular mechanisms of Pseudolaric acid B, accelerating its potential journey from a traditional remedy to a modern therapeutic.

References

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2020). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Letters. [Link]

  • Li, M., & Wang, H. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2024). Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/mTOR/autophagy signalling pathway. Biomedicine & Pharmacotherapy. [Link]

  • Wong, V. K. W., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research. [Link]

  • Wang, Z., et al. (2023). Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma. Toxicology. [Link]

  • Kim, B. S., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules. [Link]

  • Yang, K., et al. (2020). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. ResearchGate. [Link]

  • Li, J. Y., et al. (2009). Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. World Journal of Gastroenterology. [Link]

  • Singh, A. N., et al. (2024). An RNA-Seq computational statistics pipeline to gain Insights of differential gene expression pathways on exposure to dexamethasone in breast cancer cells. Open Access Research. [Link]

  • Carpen, et al. (2024). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Heliyon. [Link]

  • Hossen, M. S., et al. (2022). Differential gene expression profiling reveals potential biomarkers and pharmacological compounds against SARS-CoV-2: Insights from machine learning and bioinformatics approaches. Frontiers in Genetics. [Link]

  • Lexogen. (2024). RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. [Link]

  • Schultheis, H., et al. (2020). RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow. International Journal of Molecular Sciences. [Link]

  • Bio-AI. (2024). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Bio-AI. [Link]

  • Clarke, P. A., et al. (2004). Gene Expression Profiling and its Practice in Drug Development. Journal of Pharmacogenomics and Pharmacoproteomics. [Link]

  • TATAA Biocenter. (2024). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. TATAA Biocenter. [Link]

  • Avance Biosciences. (2023). Gene Expression Analysis Services for Preclinical Studies. Avance Biosciences. [Link]

  • Stark, J. C., & Hanson, G. (2018). A practical guide to single-cell RNA-sequencing for biomedical research and clinical applications. Nature Methods. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. PubMed. [Link]

  • Ann, J., & Kim, S. (2018). Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. BioMed Research International. [Link]

  • Reaction Biology. (2024). Case study – Gene expression profiling to understand and combat drug resistance. Reaction Biology. [Link]

  • Ekins, S., et al. (2005). Expression profiling of drug response - from genes to pathways. Expert Opinion on Drug Discovery. [Link]

  • VeriSIM Life. (2022). Gene Expression Profiling: What It Is and How to Do It. VeriSIM Life. [Link]

  • Yu, J., et al. (2015). Gene Expression Profiling in Viable but Nonculturable (VBNC) Cells of Pseudomonas syringae pv. syringae. Frontiers in Microbiology. [Link]

  • Li, H., et al. (2018). Effect of pseudolaric acid B on biochemical and physiologic characteristics in Colletotrichum gloeosporioides. PubMed. [Link]

Sources

protocol for Western blot analysis of Pseudolaric acid H treated cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Western Blot Analysis of Pseudolaric Acid H (PLAH) Mediated Signaling

Executive Summary & Biological Context

Pseudolaric Acid H (PLAH) is a diterpenoid isolated from the root bark of Pseudolarix kaempferi (Golden Larch). While its congener, Pseudolaric Acid B (PLAB), is well-characterized as a tubulin-destabilizing agent that circumvents multidrug resistance (MDR), PLAH remains a distinct chemical entity requiring specific validation.

Research indicates that Pseudolarix diterpenoids exert anti-tumor effects primarily by disrupting the microtubule network, leading to G2/M cell cycle arrest and subsequent apoptosis via the mitochondrial pathway.

Critical Experimental Directive: Because PLAH is hypothesized to target the cytoskeleton, Beta-Tubulin must NOT be used as a loading control for total protein normalization in these experiments, as its expression and polymerization state may be altered by the treatment. GAPDH or Vinculin are the required standards.

Mechanism of Action & Target Validation

To scientifically validate the activity of PLAH, Western blot analysis must target three distinct signaling modules. The following diagram illustrates the hypothesized flow of causality based on the Pseudolarix diterpenoid class effect.

Figure 1: PLAH Signaling Cascade & Western Blot Targets

PLAH_Signaling cluster_CellCycle G2/M Arrest Markers cluster_Apoptosis Mitochondrial Apoptosis PLAH Pseudolaric Acid H (Treatment) Microtubules Microtubule Destabilization PLAH->Microtubules Direct Binding ROS ROS Generation PLAH->ROS Cdc2 Cdc2 (CDK1) (Downregulation) Microtubules->Cdc2 Checkpoint Activation CyclinB1 Cyclin B1 (Accumulation/Degradation) Microtubules->CyclinB1 Caspase Cleaved Caspase-3 (Activation) Cdc2->Caspase Mitotic Catastrophe Bcl2 Bcl-2 (Decrease) Bcl2->Caspase Inhibition lost Bax Bax (Increase) Bax->Caspase Cytochrome c Release PARP Cleaved PARP Caspase->PARP Cleavage ROS->Bax

Caption: Hypothesized signaling cascade for PLAH. Red nodes indicate primary apoptotic markers; Yellow indicates the structural target.

Experimental Protocol

Phase I: Reagent Preparation & Treatment

1. Stock Solution Preparation (Critical): PLAH is lipophilic. Improper solubilization will yield inconsistent data due to micro-precipitation.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade.

  • Concentration: Prepare a 10 mM or 50 mM stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in fresh media immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

2. Treatment Design:

  • Dose Response: 0.5

    
    M, 1.0 
    
    
    
    M, 2.5
    
    
    M, 5.0
    
    
    M, 10
    
    
    M. (Typical IC50 for this class is 1–5
    
    
    M).
  • Time Course: 12h, 24h, 48h. (Apoptosis markers usually peak at 24-48h).

  • Controls:

    • Negative: 0.1% DMSO Vehicle Control.

    • Positive: Paclitaxel (100 nM) or Colchicine (for tubulin comparison).

Phase II: Cell Lysis (The "Cold" Protocol)

To detect phosphorylated proteins (e.g., p-Bcl-2, p-Cdc2) and cleaved fragments, lysis must prevent enzymatic degradation.

  • Wash: Aspirate media. Wash cells 2x with ice-cold PBS.

  • Lysis Buffer: Use RIPA Buffer supplemented immediately before use with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF)

    • 1 mM PMSF

  • Incubation: Scrape cells and transfer to microcentrifuge tubes. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C .

  • Quantification: Use BCA Protein Assay. (Bradford is incompatible with high detergent concentrations in RIPA).

Phase III: Electrophoresis & Transfer
ParameterSpecificationRationale
Gel Percentage 10-12% SDS-PAGEOptimal for resolving Caspase-3 (17/32 kDa) and Bcl-2 (26 kDa).
Loading Mass 20 - 40

g per lane
Ensures detection of low-abundance cleaved fragments.
Transfer Membrane PVDF (0.45

m)
Higher mechanical strength and binding capacity than Nitrocellulose.
Transfer Condition Wet Transfer (100V, 90 min, 4°C)Essential for efficient transfer of hydrophobic membrane proteins.
Phase IV: Antibody Incubation Strategy

Blocking: 5% BSA in TBST for 1 hour at RT. (Non-fat milk may contain phosphoproteins that interfere with phospho-specific antibodies).

Primary Antibodies (Overnight at 4°C):

Target ProteinMol. Weight (kDa)Expected Trend (PLAH Treated)Notes
Cleaved PARP 89Increase Hallmark of late apoptosis.
Cleaved Caspase-3 17 / 19Increase Executioner caspase activation.
Bcl-2 26Decrease Anti-apoptotic protein loss.
Bax 20Increase Pro-apoptotic pore former.
Cyclin B1 55Accumulation Indicates G2/M arrest (mitotic block).
GAPDH 37No Change Required Loading Control.

-Tubulin
50UnreliableDo not use as loading control.

Advanced Protocol: Soluble vs. Polymerized Tubulin Assay

To definitively prove PLAH acts as a microtubule destabilizer (like PLAB), you must separate the soluble (depolymerized) tubulin from the polymerized (microtubule) fraction.

Workflow:

  • Lysis 1 (Soluble Fraction): Lyse cells in a hypotonic buffer (20 mM Tris-HCl, 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40) containing protease inhibitors at 37°C (warm lysis preserves existing microtubules; cold depolymerizes them).

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at RT.

    • Supernatant: Contains Soluble Tubulin (S).

    • Pellet: Contains Polymerized Tubulin (P).

  • Lysis 2 (Polymerized Fraction): Resuspend the pellet in RIPA buffer (contains SDS) to solubilize the microtubules.

  • Analysis: Run "S" and "P" fractions side-by-side on SDS-PAGE.

  • Result Interpretation:

    • Vehicle: Balanced S and P bands.

    • PLAH Treatment: Shift towards Soluble (S) band (indicates depolymerization).

    • Taxol Control: Shift towards Polymerized (P) band (indicates hyper-stabilization).

Troubleshooting & Optimization

  • Issue: "Smearing" of bands.

    • Cause: DNA contamination or degradation.

    • Solution: Sonication of lysate (3 pulses, 10s on/off) ensures chromatin shearing.

  • Issue: No Cleaved Caspase-3 signal.

    • Cause: Apoptosis happened too fast (missed the window) or too slow.

    • Solution: Perform a time-course (12, 24, 48h). If still negative, check for Caspase-independent pathways (e.g., AIF translocation).

  • Issue: High Background.

    • Cause: Inadequate washing or high antibody concentration.

    • Solution: Increase TBST washes to 3 x 10 mins. Titrate secondary antibody (1:5000 to 1:10000).

References

  • Mechanism of Pseudolaric Acid B (Class Effect)

    • Tong, J., et al. (2019).[1] "Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5."[1][2][3] Molecules, 24(20), 3715.[3]

  • Tubulin Destabilization Protocol

    • Gong, L., et al. (2005). "Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo."[4] Clinical Cancer Research, 11(23).

  • Mitochondrial Apoptosis Pathway

    • Li, B., et al. (2023).[5] "Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer."[6] Oncology Reports.

  • Solubility & Stability

    • BenchChem Stability Profile for Diterpenoids.

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Pseudolaric Acid B Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with Pseudolaric Acid B (PAB) . It addresses the critical bottleneck of aqueous solubility while maintaining the structural integrity of this diterpenoid.

Ticket ID: PAB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

📋 Executive Summary: The Solubility-Stability Paradox

Pseudolaric Acid B (PAB) presents a classic formulation challenge: it possesses a carboxylic acid group (pKa ≈ 4.14) suggesting solubility at neutral pH, but contains labile ester linkages susceptible to hydrolysis.

  • The Challenge: PAB is practically insoluble in water (< 0.03 mg/mL).

  • The Risk: Increasing pH > 7.4 improves solubility (ionization) but accelerates degradation of the ester bonds.

  • The Solution: Shielding the hydrophobic core via encapsulation (Cyclodextrins/Micelles) rather than simple pH adjustment.

📊 Comparative Solubility Data

Baseline data for protocol selection.

Solvent SystemSolubility (approx.)Stability RiskRecommended Application
Pure Water (pH 5.0) < 0.03 mg/mLHigh (Precipitation)None
DMSO ~50 mg/mLLowStock solutions (In vitro)
Ethanol ~10 mg/mLLowIntermediate solvent
30% HP-β-CD (aq) ~15.8 mg/mLLow (Shielded)In vivo / Parenteral
PEG-PMLA Micelles ~2.0 - 5.0 mg/mLLow (Core-protected)Sustained Release

🛠 Module 1: Cyclodextrin Inclusion (The Gold Standard)

Method: Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation. Rationale: The conjugated diene side chain of PAB fits into the hydrophobic cavity of HP-β-CD, increasing solubility up to 600-fold while protecting the ester bonds from hydrolytic enzymes.

🔹 Protocol: Saturated Aqueous Solution Method
  • Preparation: Dissolve HP-β-CD in distilled water to varying concentrations (e.g., 0–30% w/v).

  • Addition: Add excess PAB powder to the CD solution.

  • Equilibration: Shake at 25°C for 48–72 hours. Do not use ultrasound for >15 mins to avoid degradation.

  • Filtration: Filter through a 0.45 µm membrane to remove uncomplexed PAB.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex.

⚠️ Troubleshooting Guide: CD Complexation
SymptomProbable CauseCorrective Action
Low Loading Efficiency Insufficient equilibration time or incorrect stoichiometry.Extend shaking time to 72h. Ensure PAB is in excess during the saturation phase.
Precipitation upon Dilution Weak binding constant (

).
Use HP-β-CD specifically (avoid α-CD or γ-CD). Maintain a minimum CD concentration of 5% in the final media.
Yellow Discoloration Oxidation of the conjugated diene.Perform complexation under Nitrogen (

) purge. Store lyophilized powder at -20°C protected from light.
📉 Workflow Visualization: CD Complexation

PAB_CD_Complexation Start Start: PAB Powder Mix Add Excess PAB (Suspension) Start->Mix CD_Sol Prepare HP-β-CD (0-30% w/v in Water) CD_Sol->Mix Equil Equilibration (25°C, 72h, Shaking) Mix->Equil Host-Guest Interaction Filter Filtration (0.45 µm) Equil->Filter Remove Uncomplexed Drug Freeze Lyophilization Filter->Freeze Clear Solution End Amorphous Complex (High Solubility) Freeze->End

Figure 1: Step-by-step workflow for generating PAB/HP-β-CD inclusion complexes via the saturated solution method.

🛠 Module 2: Polymeric Micelles (Sustained Delivery)

Method: Solvent Evaporation / Dialysis using Amphiphilic Block Copolymers (e.g., PEG-PLA or PEG-PMLA). Rationale: PAB is highly hydrophobic. Micelles entrap PAB in the core, reducing burst release and avoiding the use of toxic organic co-solvents (like Cremophor EL) in vivo.

🔹 Protocol: Dialysis Method
  • Dissolution: Dissolve PAB and the Copolymer (e.g., mPEG-PLA) in a water-miscible organic solvent (DMSO or DMF).

  • Self-Assembly: Add this solution dropwise into deionized water under vigorous stirring.

  • Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24h to remove the organic solvent.

  • Filtration: Filter (0.22 µm) to sterilize and remove aggregates.

⚠️ Troubleshooting Guide: Micelles
SymptomProbable CauseCorrective Action
Cloudy Suspension Aggregation; Polymer concentration < CMC.Ensure polymer concentration is > Critical Micelle Concentration (CMC).[1] Verify using Pyrene fluorescence probe.
Drug Leakage (Burst Release) PAB is crystallizing outside the core.Increase the hydrophobic block length of the copolymer (e.g., use PEG2k-PLA5k instead of PEG2k-PLA2k).
Low Encapsulation Efficiency Drug:Polymer ratio is too high.Reduce initial drug input to 5-10% w/w relative to the polymer.
📉 Workflow Visualization: Micelle Formation

Micelle_Formation Input PAB + Copolymer (Dissolved in DMSO) Dropwise Dropwise Addition (Solvent Diffusion) Input->Dropwise Water Aqueous Phase (Stirring) Water->Dropwise Assembly Self-Assembly (Hydrophobic Core Traps PAB) Dropwise->Assembly Solvent Exchange Dialysis Dialysis (24h) (Remove DMSO) Assembly->Dialysis Final PAB-Loaded Micelles (~50-100 nm) Dialysis->Final

Figure 2: Mechanism of micelle formation via the dialysis method, highlighting the solvent exchange process.

❓ Frequently Asked Questions (FAQ)

Q1: Can I just use pH adjustment (e.g., NaOH) to dissolve PAB? A: Not recommended. While PAB has a carboxylic acid (pKa ~4.14) and will dissolve at pH > 7, it is chemically unstable in alkaline conditions. The ester bonds will hydrolyze, leading to a loss of biological activity. If you must use a buffer, keep the pH near 6.0–6.5 and use immediately.

Q2: Why is my PAB precipitating when I dilute my DMSO stock into cell culture media? A: This is the "Solubility Crash." PAB is hydrophobic. When DMSO (solvent) is diluted with water (antisolvent), PAB crashes out.

  • Fix: Pre-complex PAB with HP-β-CD or use a micellar formulation before adding to media. Alternatively, ensure final DMSO concentration is < 0.1% and add slowly with rapid mixing.

Q3: Which Cyclodextrin is best? A: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) . Avoid native β-CD due to its own low water solubility and potential renal toxicity in parenteral applications.

Q4: How do I store PAB stock solutions? A: Store DMSO stocks (50 mg/mL) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light, as the conjugated diene system is photosensitive.

📚 References

  • Li, H., et al. (2015). "Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation." International Journal of Pharmaceutics.

  • Yang, T., et al. (2016). "Preparation of Two Types of Polymeric Micelles Based on Poly(β-L-Malic Acid) for Antitumor Drug Delivery."[2] PLOS ONE.

  • TargetMol. "Pseudolaric Acid B - Chemical Properties and Formulation." TargetMol Technical Data.

  • PubChem. "Pseudolaric Acid B Compound Summary (CID 6475943)." National Library of Medicine.

  • Guan, T., et al. (2014). "Role of pseudolaric acid B in A549 lung cancer cell proliferation and apoptosis." Molecular Medicine Reports.

Sources

Technical Support Center: Enhancing Bioavailability of Pseudolaric Acid H

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PAH-BIOAV-OPT-001 Assigned Specialist: Dr. A. Chen, Senior Application Scientist Subject: Troubleshooting & Optimization of Pseudolaric Acid H (PAH) Formulations[1][2]

Executive Summary & Diagnostic Triage

User Issue: You are experiencing low bioavailability, rapid precipitation, or poor cellular uptake with Pseudolaric Acid H (PAH) in your current experimental setup.

Technical Insight: Pseudolaric Acid H (PAH) is a diterpenoid congener of the better-characterized Pseudolaric Acid B (PAB).[1][2] Like its parent class, PAH exhibits BCS Class II/IV characteristics (low solubility, variable permeability).[1][2] Its core polyhydroazulene framework is highly lipophilic (LogP > 3.0 estimated) and contains ester linkages susceptible to hydrolytic degradation.[1]

Root Cause Analysis: Most bioavailability failures with PAH stem from three mechanisms:

  • "Crash-out" Precipitation: Rapid crystallization upon dilution into aqueous media (culture media or blood).[1][2]

  • Hydrolytic Instability: Degradation of the ester moiety in high-pH buffers or plasma.[1]

  • P-gp Efflux: Diterpenoids are frequent substrates for P-glycoprotein efflux pumps, limiting intracellular accumulation.[1][2]

Decision Matrix: Selecting the Right Formulation

Use this logic flow to determine the optimal formulation strategy based on your experimental endpoint.

FormulationDecisionTree Start START: Define Experimental Endpoint InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo SolubilityCheck Is concentration > 10 µM? InVitro->SolubilityCheck Route Route of Administration? InVivo->Route DMSO Standard DMSO (<0.5%) SolubilityCheck->DMSO No CoSolvent Co-solvent System (PEG400/Tween 80) SolubilityCheck->CoSolvent Yes (Risk of precipitation) IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Nano PLGA Nanoparticles (Sustained Release) IV->Nano High Stability Needed Micelle Polymeric Micelles (mPEG-PLA) IV->Micelle High Loading Needed SEDDS SEDDS / Lipid Formulation Oral->SEDDS Enhance Permeability

Figure 1: Decision tree for selecting the appropriate PAH formulation based on application.[1][2]

Standard Operating Protocols (SOPs)

Protocol A: Rapid Screening Co-solvent System (Intravenous/Intraperitoneal)

Best for: Acute studies where long-term stability is not required.[1][2]

Mechanism: Uses dielectric constant adjustment to maintain solubility in aqueous environments.[1]

Reagents:

  • Pseudolaric Acid H (Powder, >98% purity)[1][2][3]

  • DMSO (Anhydrous, Cell Culture Grade)[1][2]

  • PEG 300 or PEG 400[1][2]

  • Tween 80 (Polysorbate 80)[1][2]

  • Sterile Saline (0.9% NaCl)[1][2]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve PAH in anhydrous DMSO to 50 mg/mL . Note: Sonicate for 30s if visual particulates remain.

  • Phase 1 Mixing (Solvent): Add DMSO stock to PEG 300 in a sterile tube. Vortex for 15s.

  • Phase 2 Mixing (Surfactant): Add Tween 80 to the mixture. Vortex gently (avoid foaming).[1]

  • Phase 3 Dilution (Aqueous): Dropwise add warm (37°C) Saline while vortexing.

Final Composition Table:

Component Volume Ratio Function
PAH Stock (in DMSO) 10% Solubilizer
PEG 300 40% Co-solvent (prevents Ostwald ripening)
Tween 80 5% Surfactant (stabilizes interface)

| Saline | 45% | Aqueous Carrier |[1][2]

Critical Checkpoint: The solution must be clear . If it turns milky (Tyndall effect), precipitation has occurred.[1][2] Do not inject.[1] See Troubleshooting Ticket #3.

Protocol B: PLGA Nanoprecipitation (High Stability)

Best for: Sustained release, targeting, and overcoming P-gp efflux.[1][2]

Mechanism: Encapsulates hydrophobic PAH into the core of Poly(lactic-co-glycolic acid) nanoparticles, shielding the ester bond from hydrolysis.

Nanoprecipitation OrgPhase Organic Phase (PAH + PLGA in Acetone) Mixing Dropwise Addition (Stirring @ 800 RPM) OrgPhase->Mixing AqPhase Aqueous Phase (1% PVA Solution) AqPhase->Mixing Evap Solvent Evaporation (4h, RT, Dark) Mixing->Evap Wash Centrifugation (12,000g, 20 min) Evap->Wash Final Lyophilized PAH-NPs Wash->Final

Figure 2: Single-step nanoprecipitation workflow for PAH encapsulation.

Protocol:

  • Organic Phase: Dissolve 20 mg PLGA (50:50, MW 7-17k) and 2 mg PAH in 1 mL Acetone .

  • Aqueous Phase: Prepare 10 mL of 1% PVA (w/v) in ultrapure water. Filter through 0.22 µm.[1]

  • Precipitation: Place aqueous phase on a magnetic stirrer (800 RPM). Inject organic phase slowly (using a syringe pump at 0.5 mL/min) directly into the vortex.

  • Evaporation: Stir for 4 hours in the dark (fume hood) to remove acetone.

  • Collection: Centrifuge at 12,000 x g for 20 mins. Wash pellet 2x with water.[1]

  • Storage: Resuspend in 5% Trehalose (cryoprotectant) and lyophilize. Store at -20°C.

Troubleshooting Guide

Ticket #1: "My solution precipitates immediately upon adding saline."

Diagnosis: The "Solvent Shock" phenomenon. The dielectric constant changed too rapidly. Corrective Action:

  • Warm the Saline: Cold saline decreases solubility. Heat to 37°C before addition.

  • Change Addition Order: Never add water to the organic phase. Always add the organic mixture into the aqueous phase (or vice versa depending on the specific protocol, but for Protocol A, dropwise saline into the vortexing organic mix is standard, but if that fails, try reverse addition : inject the organic mix deep into a larger volume of stirring saline).

  • Increase Surfactant: Increase Tween 80 from 5% to 8% (Note: Check for hemolytic toxicity in vivo).

Ticket #2: "Low Encapsulation Efficiency (EE%) in Nanoparticles."

Diagnosis: PAH is leaking out during the solvent evaporation phase. Corrective Action:

  • pH Adjustment: PAH is a weak acid (pKa ~4.2).[1] Ensure the aqueous phase pH is acidic (pH 4.0) . At neutral pH, PAH ionizes and partitions into the water, reducing EE%.

  • Solvent Switch: Replace Acetone with THF (Tetrahydrofuran) or a mixture of Acetone/Ethanol to alter the precipitation kinetics.

Ticket #3: "The compound degrades during storage."

Diagnosis: Hydrolysis of the ester bond. Corrective Action:

  • Remove Water: Store pure powder in a desiccator at -20°C.

  • Avoid Protic Solvents: Do not store stock solutions in Ethanol or Methanol for >24h. Use Anhydrous DMSO only.[1]

  • Buffer Choice: Avoid phosphate buffers (catalyzes hydrolysis) for long-term incubations; use HEPES or MOPS.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use the formulation for Pseudolaric Acid B (PAB) directly for PAH? A: Yes, but with validation. PAH and PAB are structural congeners. PAB protocols are the best starting point. However, PAH may have slightly different lipophilicity (LogP).[1][2] Always perform a pilot solubility test (1 mg in 100 µL target vehicle) before scaling up.[1]

Q: What is the maximum solubility of PAH in DMSO? A: Typically ~50-100 mg/mL in fresh, anhydrous DMSO. Note that DMSO is hygroscopic; "old" DMSO will contain water and significantly reduce solubility.

Q: Why do I see toxicity in my vehicle control group? A: High concentrations of Tween 80 (>5%) or DMSO (>10%) can be cytotoxic or cause hemolysis.[1][2] If you require high concentrations, switch to the PLGA Nanoparticle (Protocol B) which uses biocompatible polymers and removes the organic solvent.

References

  • Wong, V. K., et al. (2005).[1][2][4] "Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo."[1][2][5] Clinical Cancer Research. Link

  • Li, M. H., et al. (2004).[1][2][6] "Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation."[1][2][6] Clinical Cancer Research. Link

  • Trost, B. M., et al. (2007).[1] "Total synthesis of (-)-pseudolaric acid B." Journal of the American Chemical Society. Link[1][2]

  • Zhang, J., et al. (2014).[1] "Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides." Journal of Agricultural and Food Chemistry. Link

  • PubChem Database. "Pseudolaric Acid B Compound Summary."[1] Link[1][2]

Note: Specific literature on "Pseudolaric Acid H" formulation is limited.[1] These references pertain to the primary congener, Pseudolaric Acid B, which serves as the validated reference standard for this class of diterpenoids.

Sources

Technical Support Center: Managing Pseudolaric Acid B (PAB) Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide is designed for researchers, pharmacologists, and drug development professionals working with Pseudolaric Acid B (PAB). While PAB is a potent anti-tumor and anti-angiogenic diterpenoid, managing its therapeutic window requires precise experimental design. Here, we dissect the mechanistic causality of PAB-induced cytotoxicity, provide troubleshooting strategies for off-target effects in normal cell lines, and detail self-validating formulation protocols.

I. Core Mechanisms & Differential Toxicity FAQ

Q1: Why does PAB exhibit differential cytotoxicity between normal and cancer cell lines? A1: The differential toxicity of PAB is rooted in the distinct metabolic and proteomic landscapes of malignant versus normal cells. PAB selectively targets CD147 (Basigin), a transmembrane glycoprotein heavily overexpressed in aggressive malignancies like acute myeloid leukemia (AML) and esophageal squamous cell carcinoma[1]. Because normal cells (e.g., MCF10A breast cells or HL-7702 hepatocytes) maintain low basal levels of CD147, they are significantly less susceptible to PAB-induced apoptosis at low micromolar concentrations[1][2][3]. Furthermore, PAB exacerbates intracellular Reactive Oxygen Species (ROS). Cancer cells, which already operate near their maximum oxidative stress threshold, are easily pushed into apoptosis by PAB, whereas normal cells possess robust antioxidant reserves to buffer this stress[4].

Q2: What is the primary mechanism of action of PAB, and how does it trigger cell death? A2: PAB is a multi-target agent. Its primary mechanism is the destabilization of the microtubule network, which prevents mitotic spindle formation and traps rapidly dividing cells in G2/M phase arrest[5]. Concurrently, PAB drives oxidative stress by elevating ROS, which activates the AMPK pathway and subsequently inhibits mTOR, leading to autophagic cell death[4]. It also promotes the proteasome-mediated degradation of Hypoxia-Inducible Factor 1α (HIF-1α), severely crippling tumor angiogenesis[6].

PAB_Mechanism PAB Pseudolaric Acid B CD147 CD147 (Basigin) PAB->CD147 Targets Microtubules Microtubule Network PAB->Microtubules Destabilizes ROS ROS Generation PAB->ROS Induces HIF1A HIF-1α Degradation PAB->HIF1A Promotes Degradation Apoptosis Apoptosis / Autophagy CD147->Apoptosis Downregulates Survival CellCycle G2/M Phase Arrest Microtubules->CellCycle Disrupts Spindles AMPK AMPK Activation ROS->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits mTOR->Apoptosis Induces Autophagy CellCycle->Apoptosis Triggers Death

Fig 1: Mechanistic pathways of PAB-induced cytotoxicity via ROS/AMPK/mTOR and microtubule networks.

II. Experimental Troubleshooting & Optimization FAQ

Q3: My normal cell lines are showing significant viability drops (>20%) upon PAB treatment. How can I mitigate this without losing anti-tumor efficacy? A3: The most effective variable to modulate is exposure time . Because PAB induces mitotic arrest, its efficacy is highly dependent on the cell division rate. Cancer cells divide rapidly and are caught in the G2/M checkpoint quickly. Normal cells divide slower and can tolerate brief exposures. Field Insight: Shortening the PAB exposure from 72 hours to 16–24 hours can drastically rescue normal cell viability. For instance, in MDA-MB-468 cells, a 72-hour exposure yields an IC50 of 0.42 µM, but a 16-hour exposure at a massive 20 µM concentration causes only a 14.22% reduction in viability[6].

Q4: What is the expected therapeutic window for PAB across different cell types? A4: To help you benchmark your assays, we have compiled validated IC50 data from recent literature. Normal cells generally tolerate concentrations 10x to 50x higher than their malignant counterparts.

Table 1: Comparative PAB Cytotoxicity (IC50 Values)
Cell LineTissue TypeStatusExposure TimeIC50 ValueReference
MDA-MB-468 BreastCancer72h0.42 µM[6]
AML Panel BloodCancer72h1.59 µM[1]
MDA-MB-231 BreastCancer72h5.76 µM[3]
MCF10A BreastNormal72h> 20 µM (No toxicity)[3]
HL-7702 LiverNormal6h~65 µM (25.29 µg/ml)[2]
HK-2 KidneyNormal6h~110 µM (42.94 µg/ml)[2]

III. Advanced Delivery & Formulation Strategies FAQ

Q5: Can I use nanocarriers to further reduce off-target PAB toxicity in normal cells and in vivo models? A5: Yes. Because PAB is highly hydrophobic, it is an excellent candidate for liposomal and nanoparticle encapsulation. Researchers have successfully utilized ferritin nanoparticles (e.g., lapatinib/PAB@ferritin NPs) to target cancer stem cells while minimizing systemic toxicity[7]. Additionally, utilizing chitosan-coated flexible liposomes (chitosomes) provides a positive surface charge that enhances tumor-cell mucoadhesion and cellular uptake, while strictly retarding premature drug release in normal physiological milieus[8].

PAB_Workflow Start Seed Normal & Cancer Cells Dose Apply PAB Gradient (0.1 - 20 µM) Start->Dose Time Time-Course Incubation (16h vs 72h) Dose->Time Assay Viability Assay (CCK-8) Time->Assay Decision Normal Viability > 85%? Assay->Decision Proceed Proceed to Downstream Assays Decision->Proceed Yes Optimize Optimize: Shorten Exposure or Use Nanocarriers Decision->Optimize No Optimize->Dose Retest

Fig 2: Decision workflow for optimizing PAB exposure to maximize normal cell line viability.

IV. Validated Experimental Protocols

Protocol 1: Time-Staggered Viability Assay for PAB Therapeutic Window Optimization

This protocol utilizes temporal modulation to exploit the differential mitotic rates between normal and cancer cells.

  • Cell Seeding: Seed normal (e.g., MCF10A) and target cancer cells at

    
     cells/well in 96-well plates.
    
    • Causality: Seeding at this density ensures cells remain in the logarithmic growth phase throughout the assay, which is critical since PAB targets actively dividing cells via microtubule destabilization.

  • PAB Preparation & Treatment: Prepare a PAB concentration gradient (0.1 µM to 20 µM).

    • Self-Validation Step: Include a vehicle control well containing an equivalent concentration of DMSO (must be <0.1% v/v). This validates that any observed cytotoxicity is strictly PAB-specific and not an artifact of solvent toxicity.

  • Staggered Incubation: Create two identical plate sets. Incubate Set A for 16 hours and Set B for 72 hours.

    • Causality: Cancer cells will arrest at G2/M rapidly within 16 hours. Normal cells, dividing slower, will tolerate this brief exposure, allowing you to identify the optimal exposure time.

  • CCK-8 Assessment: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours, then read absorbance at 450 nm.

    • Self-Validation Step: Always include a blank well (media + CCK-8, no cells) to subtract background absorbance, ensuring the OD drop accurately reflects metabolic inhibition.

Protocol 2: Encapsulation of PAB in Chitosan-Coated Liposomes (Chitosomes)

This protocol generates functionalized nanocarriers to restrict PAB release in normal tissues.

  • Thin-Film Hydration: Dissolve phospholipids, cholesterol, and PAB in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under a vacuum using a rotary evaporator to form a dry lipid film.

    • Causality: This step ensures the highly hydrophobic PAB molecules are uniformly embedded within the lipophilic tails of the lipid bilayer.

  • Hydration and Extrusion: Hydrate the film with PBS (pH 7.4) and extrude the suspension 10 times through 200 nm and 100 nm polycarbonate membranes.

    • Causality: Extrusion standardizes the vesicle size to ~100-150 nm, which is the critical threshold required to exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

  • Chitosan Coating: Prepare a 0.5% (w/v) chitosan solution in 1% acetic acid. Add this dropwise to the liposome suspension under constant magnetic stirring for 1 hour at room temperature.

    • Causality: The electrostatic interaction between the positively charged chitosan and the negatively charged liposome surface creates a protective corona. This retards premature drug leakage in normal tissues and enhances mucoadhesion at the tumor site[8].

  • Validation (DLS & EE%):

    • Self-Validation Step: Measure the Zeta potential using Dynamic Light Scattering (DLS). A successful coating is validated by a surface charge shift from negative (approx. -15 mV) to positive (approx. +10 to +15 mV). Calculate the Entrapment Efficiency (EE%) via ultrafiltration before proceeding to cellular assays to guarantee dosing accuracy.

V. References

  • Pseudolaric Acid B Inhibits Angiogenesis and Reduces Hypoxia-Inducible Factor 1α by Promoting Proteasome-Mediated Degradation. AACR Journals. 6

  • Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/mTOR/autophagy signalling pathway. PubMed. 4

  • Suppressive effect of pseudolaric acid B on Echinococcus multilocularis involving regulation of TGF-β1 signaling in vitro and in vivo. Frontiers. 2

  • Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells. MDPI. 1

  • Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. AACR Journals. 5

  • Advanced drug delivery platforms target cancer stem cells. NIH. 7

  • Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer. NIH. 3

  • The use of chitosan-coated flexible liposomes as a remarkable carrier to enhance the antitumor efficacy of 5-fluorouracil against colorectal cancer. ResearchGate. 8

Sources

Technical Support Center: Pseudolaric Acid H (PLAH) Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Pseudolaric Acid H (PLAH) .

While Pseudolaric Acid B (PLAB) is the extensively characterized prototype of this diterpenoid class (targeting the colchicine-binding site of tubulin), Pseudolaric Acid H is a distinct analog. Structural variations in PLAH can alter lipophilicity, binding kinetics, and—crucially—selectivity profiles.

This guide addresses the technical challenges of distinguishing on-target (tubulin destabilization) efficacy from off-target (non-tubulin) toxicity.

Module 1: Phenotypic Benchmarking (Is it actually Tubulin?)

Context: Before hunting for off-targets, you must establish the "On-Target" baseline. PLAH should mimic the PLAB phenotype (G2/M arrest). Deviations here are the first indicator of off-target activity.

Troubleshooting Guide: Atypical Cell Cycle Profiles

Issue: Treatment with PLAH induces cytotoxicity (low IC50) but fails to show the characteristic G2/M arrest seen with PLAB or Colchicine.

Diagnosis: If cells die without accumulating in G2/M, PLAH is likely bypassing the microtubule network and killing via an off-target mechanism (e.g., direct mitochondrial toxicity, kinase inhibition, or membrane disruption).

Step-by-Step Resolution:

  • Verify the G2/M Block Kinetics:

    • Protocol: Treat cells with 5x IC50 of PLAH. Harvest at 12h, 24h, and 48h .

    • Why: Tubulin binders cause arrest before apoptosis. If you only look at 48h, the G2/M population may have already drifted into the Sub-G1 (apoptotic) fraction, masking the mechanism.

  • Comparative Immunofluorescence (The "Bridge" Assay):

    • Stain for α-tubulin and γ-tubulin (centrosome marker).

    • On-Target Signal: Disorganized microtubule meshwork; multiple asters.

    • Off-Target Signal: Intact microtubule network despite cell shrinkage/death.

  • The MDR Check (P-gp Liability):

    • PLAB is known to circumvent P-glycoprotein (MDR1) resistance. If PLAH loses potency in MDR+ cell lines (e.g., MCF-7/ADR) compared to parental lines, it may be a substrate for P-gp, unlike its parent compound. This is a pharmacokinetic "off-target" interaction.

Module 2: Chemical Proteomics (CETSA & DARTS)

Context: You need physical evidence that PLAH binds Tubulin (positive control) and to identify what else it binds (off-targets).

FAQ: Cellular Thermal Shift Assay (CETSA) Failures

Q: I see a thermal shift for Tubulin with PLAB, but PLAH shows no shift, even though it kills the cells. Is it a false negative?

A: This is a common issue with diterpenoids due to solubility-driven aggregation .

Technical Fix:

  • Solubility Limit Check: PLAH is highly lipophilic. In the heating step of CETSA, the compound may precipitate out of the lysate before the protein denatures, effectively lowering the local concentration to zero.

    • Action: Run the assay in intact cells , not lysate. The cellular membrane maintains the local drug concentration better than open lysate during heating.

  • Buffer Detergents: Ensure your lysis buffer (post-heating) contains non-ionic detergents (e.g., 0.4% NP-40) to solubilize the membrane-bound fraction, as PLAH may drive off-target interactions in the hydrophobic membrane space.

Protocol: Modified DARTS for PLAH (Drug Affinity Responsive Target Stability)

Objective: Validate binding without thermal denaturation.

  • Lysate Prep: Generate cell lysate in M-PER buffer (avoid DTT/EDTA initially).

  • Incubation:

    • Control: DMSO (1%)

    • Experimental: PLAH (10 µM and 100 µM).

    • Time: 60 mins at Room Temp (critical for diterpenoid equilibration).

  • Proteolysis: Add Pronase (1:100 enzyme-to-protein ratio). Digest for 20 mins.

  • Visualization: Silver stain SDS-PAGE.

  • Analysis: Look for bands protected from digestion in the PLAH lanes that are absent in DMSO lanes. Excise and send for LC-MS/MS.

Module 3: Transcriptional Noise vs. Mechanism

Context: RNA-seq often returns thousands of "hits." Most are downstream stress responses (p53, NF-κB) rather than direct targets.

Visualization: The Deconvolution Logic

The following diagram illustrates how to filter RNA-seq data to isolate off-targets from the primary tubulin-driven cascade.

PLAH_Pathway_Filter PLAH Pseudolaric Acid H (Treatment) Tubulin Primary Target: Tubulin Destabilization PLAH->Tubulin OffTarget Off-Target X (e.g., Kinase/Receptor) PLAH->OffTarget G2M G2/M Arrest (Expected Phenotype) Tubulin->G2M Transcriptome Global Transcriptome (RNA-seq) G2M->Transcriptome OffTarget->Transcriptome Filter1 Filter 1: Subtract Tubulin Signature Transcriptome->Filter1 Filter2 Filter 2: Early Time Point (6h) Filter1->Filter2 Unexplained Variance Apoptosis General Apoptosis Genes (Bax, Caspases) Filter1->Apoptosis Matches Known Tubulin Inhibitors UniqueSig Unique Off-Target Signature (e.g., Angiogenesis/HSP90) Filter2->UniqueSig Direct Effect

Caption: Logic flow for deconvoluting PLAH mechanisms. Common tubulin-destabilizer signatures (blue path) must be subtracted to reveal unique off-target pathways (green path).

Troubleshooting Guide: "Everything is Changing"

Issue: RNA-seq shows massive upregulation of p53, JNK, and oxidative stress pathways. I cannot identify a specific off-target.

Solution: These are "executioner" pathways, not targets.

  • Dose De-escalation: Repeat the experiment at IC20 (20% inhibitory concentration), not IC50. At IC50, the cell is dying, and the "death rattle" obscures specific binding events.

  • Compare to Colchicine: Run a parallel arm with Colchicine (a pure tubulin binder).

    • Analysis:Genes(PLAH) - Genes(Colchicine) = Off-Target Candidates.

    • Example: If PLAH downregulates VEGF or HSP90 (known targets of Pseudolaric Acid A) but Colchicine does not, investigate Angiogenesis or Chaperone pathways.

Module 4: Summary of Known & Potential Interactions

Use this table to prioritize your validation experiments based on the Pseudolaric acid family history.

Target ClassSpecific ProteinInteraction TypeValidation Method
Cytoskeleton Tubulin (β-subunit) Primary (Destabilizer) Tubulin Polymerization Assay (Fluorescence based)
Chaperones HSP90Potential Off-Target*Western Blot (Check for client protein degradation: HER2, Akt)
Nuclear Receptors PPARγPotential AgonistLuciferase Reporter Assay
Transporters P-gp (MDR1)Evasion (Not substrate)Rhodamine 123 Efflux Assay
Signaling c-Jun/JNKDownstream EffectorPhospho-JNK Western Blot (Rescue with JNK inhibitor SP600125)

*Note: Pseudolaric Acid A is a confirmed HSP90 inhibitor [1].[1][2] PLAH shares the core diterpenoid scaffold, making this a high-probability off-target.

References

  • Discovery of pseudolaric acid A as a new Hsp90 inhibitor uncovers its potential anticancer mechanism. Source:[1] PubMed (NIH) URL:[Link]

  • Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Source:[3][4][5][6] Clinical Cancer Research URL:[Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Source: Science Translational Medicine URL:[Link]

Sources

troubleshooting inconsistent results in Pseudolaric acid H experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with Pseudolaric acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

A Note on Nomenclature: Pseudolaric Acid H vs. Pseudolaric Acid B

Before proceeding, it is important to address a potential point of confusion regarding the naming of Pseudolaric acids. The vast majority of published scientific literature focuses on Pseudolaric Acid B (PAB) , a diterpene acid identified as the major bioactive component isolated from the root and trunk bark of the golden larch tree, Pseudolarix kaempferi.[1][2] It is likely that inquiries regarding "Pseudolaric Acid H" are referring to the well-characterized and widely studied Pseudolaric Acid B. This guide will, therefore, focus on PAB, providing data and protocols established for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of Pseudolaric Acid B.

Q1: What is Pseudolaric Acid B and what is its primary mechanism of action?

Pseudolaric Acid B (PAB) is a natural diterpenoid compound with potent anti-cancer, anti-fungal, and anti-angiogenic properties.[3][4][5] Its primary anti-cancer mechanism is multifaceted, but it is best characterized as a microtubule-destabilizing agent.[6][7] By inhibiting tubulin polymerization, PAB disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][6]

Q2: Which signaling pathways are modulated by Pseudolaric Acid B?

PAB-induced apoptosis is a complex process involving multiple signaling pathways. Key pathways include:

  • The Intrinsic (Mitochondrial) Apoptosis Pathway: PAB can alter the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase-9 and caspase-3.[8][9][10][11]

  • The Extrinsic (Death Receptor) Pathway: Some studies show PAB can upregulate Death Receptor 5 (DR5), leading to the activation of caspase-8.[12][13]

  • Stress-Activated Kinase Pathways: The c-Jun N-terminal kinase (JNK) pathway is often activated in response to PAB treatment, contributing to apoptosis.[14][15]

  • Survival Pathways: PAB has been shown to inhibit pro-survival pathways like PI3K/AKT/mTOR, further sensitizing cancer cells to apoptosis.[3][10]

Q3: What are the solubility and stability characteristics of Pseudolaric Acid B?

Understanding PAB's physicochemical properties is critical for avoiding experimental artifacts.

  • Solubility: PAB is poorly soluble in water but readily soluble in organic solvents.[4] High-concentration stock solutions should be prepared in anhydrous DMSO (e.g., 50-86 mg/mL), ethanol, or chloroform (~10 mg/mL).[4][8][14][16] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 are required to maintain solubility in aqueous solutions.[8][12]

  • Stability: As a solid, PAB is stable for several years when stored at -20°C, protected from light.[14] DMSO stock solutions are stable for at least 6-12 months at -80°C but for shorter durations (e.g., two weeks to a month) at -20°C.[2][12][13] It is strongly recommended to prepare fresh working dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.[9][13]

Q4: What is a typical effective concentration range for PAB in cell culture experiments?

The half-maximal inhibitory concentration (IC50) of PAB can vary significantly depending on the cell line and assay conditions. However, most published studies report IC50 values in the low micromolar to sub-micromolar range. For example, IC50 values for various cancer cell lines have been reported from approximately 0.17 µM to 5.20 µM.[2][3] It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.

Part 2: Troubleshooting Guide for Inconsistent Results

Inconsistent results are a common challenge in cell-based assays. This section provides a structured approach to identifying and resolving variability in your Pseudolaric Acid B experiments.

Issue 1: High Variability in IC50 Values Between Experiments

Q: I've repeated my cytotoxicity assay multiple times, but the IC50 value for PAB fluctuates significantly (e.g., more than 3-fold). What could be the cause?

This is a frequent issue stemming from multiple potential sources, both technical and biological. A systematic review of your protocol is necessary.[1]

Potential Causes & Recommended Solutions:

  • Compound Handling and Stability:

    • Cause: PAB degradation due to improper storage or repeated freeze-thaw cycles of the stock solution.[9]

    • Solution: Aliquot your high-concentration DMSO stock into single-use volumes and store them at -80°C.[13] Prepare fresh dilutions in culture media immediately before each experiment.[2]

  • Solubility and Precipitation:

    • Cause: PAB precipitating out of the aqueous culture medium upon dilution from the DMSO stock. The compound is poorly water-soluble.[4] Precipitated drug is not bioavailable to the cells, leading to an artificially high IC50.[9]

    • Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. When diluting, add the PAB stock to the media (not vice-versa) and mix vigorously. Visually inspect the final dilutions for any signs of precipitation before adding them to the cells.

  • Cell Culture Conditions:

    • Cause: Inconsistent cell health, density, or passage number. Cells in different growth phases (e.g., log phase vs. stationary) or at high passage numbers can exhibit altered drug sensitivity.[1][9] Mycoplasma contamination can also drastically alter cellular responses.[1]

    • Solution:

      • Standardize Seeding Density: Always use a hemocytometer or automated cell counter to seed the same number of viable cells for each experiment. Ensure cells are in the exponential growth phase.[9]

      • Control Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo genetic drift.[1]

      • Regular Mycoplasma Testing: Implement a routine testing schedule for mycoplasma contamination.

  • Reagent Variability:

    • Cause: Batch-to-batch variation in fetal bovine serum (FBS) can significantly impact cell growth and drug-protein interactions.[17]

    • Solution: Purchase a large lot of FBS, test it for your specific cell lines, and use the same lot for a series of related experiments to ensure consistency.

Issue 2: Unexpected or No Cellular Response at Expected Concentrations

Q: I'm not observing the expected apoptosis or cell cycle arrest even at concentrations reported in the literature. Why might this be happening?

If you observe a blunted or absent response, it often points to issues with either the compound's bioavailability or the health and identity of the cells.

Potential Causes & Recommended Solutions:

  • Compound Integrity:

    • Cause: The purity of the PAB powder may be lower than specified, or it may have degraded during shipping or storage.

    • Solution: Verify the purity of your compound if possible. Always source reagents from reputable suppliers that provide a certificate of analysis.[9][17] Store the powder at -20°C, protected from light and moisture.[2][12]

  • Cell Line Identity or Resistance:

    • Cause: The cell line may have been misidentified or may have developed resistance to microtubule-targeting agents.

    • Solution: Authenticate your cell lines using short tandem repeat (STR) profiling. If you suspect resistance, consider using a different cell line or testing a positive control compound known to target microtubules (e.g., paclitaxel) to ensure the cellular machinery is responsive.[9]

  • Assay-Specific Issues:

    • Cause: The chosen experimental endpoint or assay timing may not be optimal. For example, apoptosis is a dynamic process; if you measure too early or too late, you may miss the peak response.

    • Solution: Perform a time-course experiment. Assess key markers of apoptosis (e.g., cleaved caspase-3) or cell cycle arrest at multiple time points (e.g., 12, 24, 48 hours) after PAB treatment to identify the optimal window for your assay.

Issue 3: "Edge Effect" and Other Plate-Based Assay Artifacts

Q: In my 96-well plate assays, the cells in the outer wells seem to behave differently than those in the inner wells. How can I prevent this?

This is a classic "edge effect," usually caused by increased evaporation from the perimeter wells, which concentrates the drug and media components.[9]

Potential Causes & Recommended Solutions:

  • Evaporation:

    • Cause: Differential evaporation rates across the microplate during incubation.

    • Solution:

      • Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15]

      • Ensure the incubator has adequate humidity. Use a water pan and check it regularly.

      • Use high-quality plates with tight-fitting lids or apply plate sealers for long incubation periods.

  • Inconsistent Cell Seeding:

    • Cause: A non-homogenous cell suspension can lead to wells receiving different numbers of cells.

    • Solution: Gently and thoroughly resuspend your cells before and during the plating process to ensure a uniform single-cell suspension.

Part 3: Data & Protocols

Table 1: Reported IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay TypeReference
HN22Head and Neck Cancer~0.7Trypan Blue[12][13]
HeLaCervical Cancer~10Not Specified[1]
VariousMultiple Cancers0.17 - 5.20MTT Assay[2]
QGY-TR50Hepatocarcinoma~1Not Specified[3]

Note: These values are for reference only. The IC50 is highly dependent on experimental conditions and should be determined empirically in your own lab system.[1]

Protocol 1: Preparation of Pseudolaric Acid B Stock and Working Solutions

This protocol provides a standardized method for preparing PAB solutions to enhance reproducibility.

Materials:

  • Pseudolaric Acid B (PAB) powder (stored at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes

Procedure:

  • Prepare High-Concentration Stock Solution (e.g., 50 mM):

    • Allow the PAB powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired concentration (PAB MW = 432.46 g/mol ). For example, to make a 50 mM stock from 5 mg of PAB: (0.005 g / 432.46 g/mol ) / 0.050 mol/L = 0.000231 L = 231 µL.

    • Add the calculated volume of anhydrous DMSO to the vial of PAB powder.

    • Vortex or sonicate gently until the PAB is completely dissolved.[8][12] The solution should be clear.

  • Aliquot and Store Stock Solution:

    • Dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[8][14]

  • Prepare Working Solutions (Fresh for each experiment):

    • Thaw one aliquot of the stock solution at room temperature.

    • Perform serial dilutions in pre-warmed cell culture medium to achieve the final desired concentrations.

    • Crucial Step: To avoid precipitation, add the DMSO stock to the culture medium while vortexing gently. Never add medium directly to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the medium applied to cells is below 0.5% and is kept constant for all treatments, including the vehicle control.

Part 4: Visualized Workflows and Pathways

Diagram 1: PAB-Induced Apoptosis Signaling Pathway

This diagram illustrates the key molecular events initiated by Pseudolaric Acid B that lead to apoptotic cell death.

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin Inhibits Microtubules Microtubule Network PAB->Microtubules Disrupts MitoticSpindle Mitotic Spindle Disruption PAB->MitoticSpindle JNK JNK Pathway Activation PAB->JNK PI3K_AKT PI3K/AKT Pathway PAB->PI3K_AKT Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PAB->Bax Upregulates Tubulin->Microtubules Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK->Bax Activates PI3K_AKT->Bcl2 Inhibits Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Key signaling pathways activated by Pseudolaric Acid B.

Diagram 2: Standardized Workflow for IC50 Determination

This workflow outlines the critical steps for obtaining reproducible IC50 values in a cell-based assay.

IC50_Workflow cluster_prep Preparation Start Start Cell_Culture 1. Standardize Cell Culture (Low passage, check viability, confirm no mycoplasma) Start->Cell_Culture Cell_Seeding 2. Seed Cells Uniformly (Homogenize suspension, avoid edge wells) Cell_Culture->Cell_Seeding Incubation1 3. Allow Cells to Adhere (e.g., 24 hours) Cell_Seeding->Incubation1 Treatment 5. Add PAB and Controls to Plate Incubation1->Treatment Stock_Prep 4a. Prepare Fresh PAB Dilutions (From single-use -80°C aliquot) Stock_Prep->Treatment Control_Prep 4b. Prepare Vehicle Control (Matching final DMSO %) Control_Prep->Treatment Incubation2 6. Incubate for Standardized Time (e.g., 48-72 hours) Treatment->Incubation2 Assay 7. Perform Viability Assay (e.g., MTT, CellTiter-Glo®) Incubation2->Assay Read_Plate 8. Read Plate (Check reader settings) Assay->Read_Plate Data_Analysis 9. Analyze Data (Normalize to controls, non-linear regression) Read_Plate->Data_Analysis End End: Determine IC50 Data_Analysis->End

Caption: Experimental workflow for consistent IC50 determination.

References

  • Shapiro, A. B., et al. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Retrieved from [Link]

  • Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • PubChem. (n.d.). Pseudolaric Acid B. National Center for Biotechnology Information. Retrieved from [Link]

  • Wong, V. K. W., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical Cancer Research, 11(16), 6002-6011.
  • Biopurify Phytochemicals Ltd. (n.d.). CAS 82508-31-4 | Pseudolaric Acid B. Retrieved from [Link]

  • Zhang, M., et al. (2015). Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Sun, Y., et al. (2013). Pseudolaric acid B induces apoptosis in U937 human leukemia cells via caspase-9-mediated activation of the mitochondrial death pathway. Molecular Medicine Reports, 8(3), 787-793.

Sources

optimizing Pseudolaric acid B dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #PAB-IVO-884 Subject: Optimization of Pseudolaric Acid B (PAB) Dosage & Formulation for In Vivo Xenograft Models Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Oncology Division

User Guide Overview

You have accessed the Pseudolaric Acid B (PAB) Technical Support Hub . This guide addresses the high failure rate observed in PAB in vivo studies, which is frequently caused by three factors: precipitation during injection , sub-optimal dosing frequency due to rapid clearance, and misinterpretation of toxicity .

Use the modules below to troubleshoot your current protocol.

Module 1: Formulation & Solubility (The #1 Failure Point)

Common Inquiry: "My PAB solution turns cloudy when I add saline, or the mice are showing immediate distress after injection."

Root Cause: PAB is a diterpenoid acid with extremely poor water solubility. Adding saline directly to a DMSO stock will cause immediate precipitation (micro-embolism risk). You must use a Sequential Co-Solvent System .

Standard Operating Procedure (SOP): The "Clear-Shot" Formulation

Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dosing at 10 mL/kg injection volume).

Reagents Required:

  • DMSO (High Purity)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Critical Mixing Order (Do NOT deviate): You must add solvents in this exact order. Vortex thoroughly after each addition.

  • 10% DMSO: Dissolve PAB powder completely. Solution must be crystal clear.

  • 40% PEG300: Add slowly. Vortex. The solution will become viscous.

  • 5% Tween-80: Add. Vortex. This stabilizes the micelle formation.

  • 45% Saline: Add last and slowly. If added too fast, PAB will crash out.

Technical Note: If precipitation occurs at Step 4, do not inject. Sonication (37°C water bath) for 10-15 minutes may redissolve minor precipitates. If the solution remains cloudy, discard.

Visual Workflow: Formulation Protocol

PAB_Formulation Start Start: PAB Powder Step1 1. Add DMSO (10% v/v) Vortex until dissolved Start->Step1 Step2 2. Add PEG300 (40% v/v) Vortex 30s Step1->Step2 Step3 3. Add Tween-80 (5% v/v) Vortex 30s Step2->Step3 Step4 4. Add Warm Saline (45% v/v) Dropwise addition Step3->Step4 Check Visual Inspection Step4->Check Success Clear Solution: Ready for IP Injection Check->Success Clear Fail Cloudy/Precipitate: Sonicate 37°C / Discard Check->Fail Turbid

Figure 1: Sequential solvent addition workflow to prevent PAB precipitation.

Module 2: Dosage Optimization & Pharmacokinetics

Common Inquiry: "I am dosing 10 mg/kg daily, but tumor regression is minimal. Should I increase the dose?"

Technical Insight: PAB has a very short half-life (t1/2 ≈ 16–30 minutes in rodents via IV/IP). A low dose is cleared before it can induce sufficient microtubule destabilization to arrest the cell cycle. However, the therapeutic window is narrow.

Recommended Dosing Regimens (Mouse Xenografts)
ParameterConservative ProtocolAggressive Protocol (High Burden)Notes
Dose 15 mg/kg 25 mg/kg Doses >40 mg/kg significantly increase mortality risk.
Route IP (Intraperitoneal)IP (Intraperitoneal)IV is difficult due to vehicle viscosity; Oral is poor (low bioavailability).
Frequency Daily (q.d.)Daily (q.d.)Due to short half-life, alternate day (q.2.d) dosing is often less effective unless using 25+ mg/kg.
Duration 14–21 Days10–14 DaysMonitor body weight daily.
Vehicle DMSO/PEG/Tween/SalineDMSO/PEG/Tween/SalineSee Module 1.[1]

Troubleshooting Efficacy Issues:

  • The "Clearance" Problem: If 25 mg/kg q.d. fails, do not simply increase to 50 mg/kg (toxic). Instead, consider b.i.d. (twice daily) dosing at 12.5 mg/kg to maintain plasma concentrations, or switch to a Cyclodextrin (HP-β-CD) formulation to improve bioavailability.

  • Tumor Size at Start: PAB is a cell-cycle arrest agent (G2/M).[2][3] It works best on rapidly dividing tumors. Start treatment when tumors are 100–150 mm³ . If tumors are >300 mm³, PAB alone may be insufficient.

Module 3: Toxicity Management

Common Inquiry: "My mice are losing weight rapidly (>15%). Is this specific to PAB?"

Safety Profile: PAB has a steep toxicity curve. While 25 mg/kg is generally safe, 40-60 mg/kg can lead to lethal toxicity.

  • Primary Toxicity Marker: Body weight loss.

  • Stop Rule: If weight loss >20% compared to Day 0, or if mice show piloerection/lethargy, initiate a Drug Holiday (skip 1-2 doses) and support with warm saline SC.

  • Organ Toxicity: Unlike many chemotherapies, PAB at therapeutic doses (15-25 mg/kg) shows surprisingly low nephrotoxicity/hepatotoxicity. If you see organ damage, re-evaluate your vehicle (high DMSO concentration alone can cause liver issues).

Module 4: Mechanism of Action (Validation)

Common Inquiry: "How do I prove PAB is the cause of tumor shrinkage in my tissue samples?"

Mechanistic Validation: You must demonstrate that PAB is hitting its molecular target (tubulin) and not just causing general necrosis.

Pathway Diagram: PAB-Induced Apoptosis[2][3][4][5]

PAB_Mechanism PAB Pseudolaric Acid B Tubulin Tubulin (Colchicine Site) PAB->Tubulin Binds Angio HIF-1α Degradation (Anti-Angiogenesis) PAB->Angio Secondary Effect Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Angio->Apoptosis

Figure 2: PAB binds to the colchicine site of tubulin, triggering G2/M arrest and downstream apoptosis.[2][4][5][6]

Biomarkers to Assay (Western Blot/IHC):

  • Phospho-Bcl-2: PAB induces phosphorylation (inactivation) of Bcl-2.

  • Cleaved Caspase-3: The executioner of apoptosis.

  • CD31 (IHC): To verify anti-angiogenic effects (reduced vessel density).

References

  • Wong, V. K., et al. (2005). "Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo."[2][3] Clinical Cancer Research.

  • Tong, Y. G., et al. (2006). "Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin."[5] Molecular Pharmacology.

  • Li, M. H., et al. (2004). "Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation."[1] Clinical Cancer Research.

  • Zhao, Z., et al. (2015). "Development and validation of LC–MS/MS method for quantification of pseudolaric acid B... application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.

  • Yu, J., et al. (2015). "Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation." Journal of Pharmaceutical and Biomedical Analysis.

Sources

stability of Pseudolaric acid H in cell culture media over time

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of Pseudolaric Acid H (PLAH) in cell culture systems.

Note on Scientific Grounding: While extensive kinetic data exists for the major congeners Pseudolaric Acid B (PAB) and A (PAA), specific degradation profiles for the minor congener Pseudolaric Acid H are inferred from its shared diterpenoid scaffold. The protocols below are designed to mitigate the universal instability mechanisms (ester hydrolysis and oxidation) characteristic of this chemical family.

Part 1: Immediate Troubleshooting (The "Emergency" Phase)

Q1: My compound precipitated immediately upon adding it to the cell culture media. What happened?

Diagnosis: This is a "Solvent Shock" phenomenon caused by the rapid transition from a lipophilic solvent (DMSO) to a hydrophilic environment (media). The Mechanism: Pseudolaric acids are highly lipophilic diterpenoids. When a concentrated DMSO stock is added directly to media, the local concentration at the pipette tip transiently exceeds the solubility limit, causing the compound to "crash out" as micro-crystals. The Fix:

  • Vortex the Media: Create a vortex in the media before adding the drug.

  • Sub-surface Injection: Inject the stock solution directly into the center of the vortex, not on the container wall or liquid surface.

  • Step-down Dilution: If the final concentration is high (>10 µM), perform an intermediate dilution in PBS or serum-free media before adding to the final vessel.

Q2: My IC50 values are shifting significantly between experiments (e.g., Day 1 vs. Day 3). Is the drug degrading?

Diagnosis: Likely hydrolytic degradation or protein binding .[1] The Mechanism:

  • Hydrolysis: Pseudolaric acids contain ester linkages (often an acetoxy group) that are susceptible to hydrolysis in aqueous environments, especially at pH > 7.4. Over 48–72 hours, the active compound converts to its hydrolyzed metabolite (often less potent).

  • Serum Binding: The diterpene core binds non-specifically to albumin (FBS). High serum concentrations (10%) can effectively "sequester" the free drug, reducing its bioavailability over time. The Fix:

  • Refresh Media: Replace drug-containing media every 24 hours for long-term assays (>48h).

  • Check pH: Ensure your media buffer (HEPES/Bicarbonate) maintains pH 7.2–7.[1][2]4. Alkalinity accelerates hydrolysis.[1][3]

Part 2: Preventative Best Practices (The Setup Phase)

Standard Operating Procedure: Stock Preparation & Storage
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced hydrolysis during storage.[1][3]
Stock Concentration 10 mM - 50 mM Minimizes the volume of DMSO added to cells (keep final DMSO < 0.1%).[1][3]
Storage Temp -80°C Virtually halts chemical degradation. -20°C is acceptable for <1 month.[1][3]
Container Amber Glass or Foil-wrapped Pseudolaric acids contain conjugated double bonds sensitive to photo-oxidation.[1][3]
Freeze-Thaw Aliquot immediately Repeated temperature shifts cause condensation inside the tube, introducing water.[1][3]
Workflow: Preparing a Stable Assay Solution

StockPrep Raw Lyophilized Powder (Store -20°C) Stock Master Stock (DMSO, 10-50mM) Raw->Stock Dissolve in Anhydrous DMSO Aliquot Single-Use Aliquots (Store -80°C) Stock->Aliquot Aliquot immediately to avoid freeze-thaw WorkSol Working Solution (Media + Serum) Aliquot->WorkSol Dilute 1:1000 (Vortexing) WorkSol->WorkSol Protect from Light Assay Cell Treatment (T=0h) WorkSol->Assay Add to cells within 15 mins

Figure 1: Optimal workflow for solubilization and handling to minimize degradation.

Part 3: Analytical Verification (The Validation Phase)

If you suspect stability issues, do not rely on biological readouts alone. Perform this simple HPLC validation.

Protocol: Stability Check via HPLC

Objective: Determine the half-life (


) of Pseudolaric Acid H in your specific media.[1][3]
  • Preparation: Prepare media (DMEM + 10% FBS) containing 10 µM Pseudolaric Acid H.

  • Incubation: Aliquot into three tubes. Incubate at 37°C (cell-free).

  • Sampling:

    • Take 100 µL samples at T=0, 6, 12, 24, and 48 hours.

    • Quench: Immediately add 400 µL cold Acetonitrile (ACN) to precipitate proteins and stop hydrolysis.

    • Centrifuge (10,000 x g, 5 min) and collect the supernatant.

  • Analysis: Inject onto C18 Reverse-Phase HPLC.

    • Mobile Phase: ACN:Water (Gradient 50% -> 90% ACN).[1][3]

    • Detection: UV at 254 nm (typical for conjugated diterpenes).[1]

  • Calculation: Plot Peak Area vs. Time. If area decreases by >10% in 24h, the compound is unstable.

Part 4: Mechanistic Insight (The "Why" Phase)

Chemical Degradation Pathways

Understanding the chemistry of the Pseudolaric acid family (Type A, B, and congeners like H) reveals two primary enemies: Hydrolysis and Photo-isomerization .

Degradation PLAH Pseudolaric Acid H (Active) Hydrolysis Hydrolysis (pH > 7.4, Enzymes) PLAH->Hydrolysis Ester bond cleavage Oxidation Photo-Oxidation (UV Light) PLAH->Oxidation Conjugated diene reaction Metabolite1 Deacetylated/Hydrolyzed Product (Reduced Potency) Hydrolysis->Metabolite1 Metabolite2 Isomers/Peroxides (Inactive/Toxic) Oxidation->Metabolite2

Figure 2: Primary degradation pathways.[1][3] Ester hydrolysis is the dominant mechanism in aqueous cell culture media.

Why Structure Matters

Pseudolaric acids typically feature a tricyclic diterpene core with specific functional groups:

  • Ester/Acetoxy Groups: These are the "ticking clocks."[1] In media (pH 7.4), hydroxide ions slowly attack these esters, converting the lipophilic drug into a more polar acid. This often reduces membrane permeability and potency [1, 2].[1]

  • Conjugated Dienes: These absorb UV light, leading to cis-trans isomerization or oxidation.[1][3] This is why amber storage is critical [3].[1]

References

  • Chiu, P., et al. (2010). "Pseudolaric acids: isolation, bioactivity and synthetic studies." Natural Product Reports.

  • Li, M.H., et al. (2004).[4] "Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation."[1][3][4] Clinical Cancer Research.

  • Pan, D.J., et al. (1990).[5] "The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives." Planta Medica.

  • MedChemExpress. "Pseudolaric Acid B Product Information & Stability."

Sources

Technical Support Center: Troubleshooting Pseudolaric Acid B (PAB) Toxicity in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pseudolaric acid B (PAB) is a potent diterpenoid derived from Pseudolarix kaempferi, exhibiting significant anti-tumor and anti-parasitic properties[1]. However, its clinical translation is frequently hindered by dose-limiting toxicity, poor aqueous solubility, and rapid systemic clearance in murine models. This support guide provides actionable troubleshooting strategies, self-validating protocols, and mechanistic insights to mitigate PAB-induced toxicity while preserving its therapeutic efficacy.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What are the primary mechanisms of PAB-induced toxicity in mice? A1: PAB primarily induces cytotoxicity via the induction of ferroptosis and caspase-dependent apoptosis. Mechanistically, PAB depletes intracellular glutathione (GSH) through the p53-mediated inhibition of the system Xc- (xCT) pathway, leading to the lethal accumulation of lipid peroxides[2]. While this is highly effective against multidrug-resistant cancer cells, systemic exposure causes off-target ferroptosis in healthy hepatocytes and renal cells, manifesting as elevated ALT, AST, and BUN levels.

Q2: Why does free PAB exhibit high systemic toxicity compared to nano-formulated PAB? A2: Free PAB lacks tissue specificity and distributes uniformly across highly perfused organs (liver, kidneys, spleen). Nano-formulations, such as metal-organic frameworks (MOFs) or liposomes, exploit the Enhanced Permeability and Retention (EPR) effect to selectively accumulate in target microenvironments[3]. This spatial control drastically reduces the maximum concentration (


) in healthy tissues, directly mitigating hepatotoxicity.

Section 2: Troubleshooting Guide: Experimental Challenges & Solutions

Issue 1: Severe weight loss and lethality observed at therapeutic doses (e.g., >25-40 mg/kg/day).

  • Root Cause: Systemic exposure to free PAB causes acute hepatotoxicity and gastrointestinal distress.

  • Solution: Implement a targeted delivery system. Encapsulating PAB in biomimetic nanoparticles, such as red blood cell (RBC) membrane-coated iron-based MOFs (PMNP-PAB@RBC), extends circulation time and prevents premature drug leakage[3]. The RBC coating evades macrophage clearance, while the MOF core ensures controlled release triggered by the acidic tumor microenvironment.

Issue 2: Rapid clearance of PAB liposomes leading to sub-therapeutic efficacy and the need for higher, toxic doses.

  • Root Cause: Opsonization of standard liposomes by the reticuloendothelial system (RES).

  • Solution: Utilize PEGylated liposomes or a Split-and-Mix Liposome platform[4]. PEGylation creates a steric hydration layer that repels opsonins, increasing the half-life of PAB in the bloodstream. This allows for dose reduction, directly mitigating dose-dependent toxicity.

Issue 3: Unintended off-target ferroptosis in healthy tissues.

  • Root Cause: Systemic GSH depletion and reactive oxygen species (ROS) accumulation.

  • Solution: Optimize the dosing schedule. Administering PAB in a pulsed schedule (e.g., 5 days on, 2 days off) allows healthy tissues to replenish GSH pools via basal GPX4 activity, whereas target cells, operating under higher basal oxidative stress, succumb to the accumulated lipid peroxidation[2].

Section 3: Visualizing PAB Mechanisms and Workflows

PAB_Pathway PAB Pseudolaric Acid B (PAB) p53 p53 Activation PAB->p53 Upregulates xCT xCT (SLC7A11) Inhibition p53->xCT Suppresses GSH Intracellular GSH Depletion xCT->GSH Blocks Cystine GPX4 GPX4 Inactivation GSH->GPX4 Reduces Cofactor LPO Lipid Peroxidation GPX4->LPO Fails to clear ROS Death Ferroptosis / Toxicity LPO->Death Triggers

Figure 1: PAB-induced ferroptosis signaling pathway highlighting xCT inhibition.

Workflow Synth Synthesize PAB Nano-carrier (MOF / Liposome) Coat Biomimetic Coating (RBC Ghost / PEG) Synth->Coat InVitro In Vitro QA (DLS, Drug Release) Coat->InVitro InVivo In Vivo Administration (Murine Model) InVitro->InVivo Validated Monitor Toxicity Monitoring (Weight, ALT/AST) InVivo->Monitor Assess Safety

Figure 2: Experimental workflow for formulating and validating low-toxicity PAB delivery systems.

Section 4: Standardized Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis and Validation of Biomimetic PAB-Loaded Nanoparticles

Expert Insight: This protocol ensures that PAB is securely encapsulated. Washing the nanoparticles is critical because unencapsulated free PAB will cause an immediate spike in systemic


, leading to acute hepatotoxicity[3].

Step 1: RBC Membrane Derivation Collect whole blood from C57BL/6 mice. Centrifuge at 4°C (800 × g, 5 min) to isolate RBCs. Lyse RBCs in hypotonic buffer (0.25× PBS) and centrifuge at 10,000 × g to collect the empty RBC ghosts. Step 2: Carrier Synthesis Synthesize iron-based MOFs (e.g., MIL-101(Fe)) via standard solvothermal methods. Step 3: PAB Loading Disperse MOFs in a PAB/ethanol solution. Stir for 24 hours in the dark to allow porous encapsulation. Critical: Centrifuge and wash thoroughly with PBS to remove unencapsulated free PAB. Step 4: Biomimetic Coating Extrude the PAB-loaded MOFs with RBC ghosts through a 200 nm polycarbonate membrane 10 times to form PMNP-PAB@RBC. Step 5: Quality Assurance (Self-Validation) Measure size and zeta potential via Dynamic Light Scattering (DLS). A successful coating is indicated by a shift in zeta potential closer to that of native RBC vesicles (approximately -15 mV). Do not proceed to in vivo studies if the zeta potential remains highly positive, as this indicates incomplete coating and guarantees rapid systemic clearance.

Protocol 2: In Vivo Toxicity Assessment Workflow

Expert Insight: Monitoring weight daily is a self-validating step; a drop of >15% indicates that the nano-formulation has failed to prevent systemic leakage, directly correlating with off-target ferroptosis[5].

Step 1: Animal Grouping Randomize 6-8 week-old female BALB/c nude mice into Vehicle Control, Free PAB (25 mg/kg), and Nano-PAB (equivalent 25 mg/kg) groups (n=6/group). Step 2: Administration Administer treatments via intravenous (i.v.) tail vein injection twice weekly. Step 3: Clinical Observation Weigh mice daily. Assess for behavioral signs of toxicity (lethargy, ruffled fur). Step 4: Biochemical Analysis On day 21, collect blood via cardiac puncture under terminal anesthesia. Centrifuge at 3,000 rpm for 10 min to isolate serum. Step 5: Assay Quantification Quantify ALT, AST (hepatotoxicity markers), and BUN, Creatinine (nephrotoxicity markers) using automated veterinary biochemical analyzers. Compare Nano-PAB levels against the vehicle control to validate toxicity reduction.

Section 5: Quantitative Data Summary

The following table summarizes the comparative toxicity metrics of different PAB formulations, demonstrating the necessity of targeted delivery systems to expand the therapeutic window.

Formulation TypeMax Tolerated Dose (MTD)Hepatotoxicity (ALT/AST Elevation)Nephrotoxicity (BUN Elevation)Primary Mechanism of Toxicity Reduction
Free PAB < 25-40 mg/kgHigh (Severe elevation)Moderate to HighN/A (Systemic exposure causes off-target ferroptosis)
PAB-Liposomes > 40 mg/kgLow (Minimal elevation)LowSteric hindrance (PEG) prevents RES clearance
PMNP-PAB@RBC > 50 mg/kgNegligibleNegligibleBiomimetic coating prevents premature drug leakage

References

  • Efficacy and safety of pseudolaric acid B against Echinococcus multilocularis in vitro and in a murine infection model - Frontiers in Cellular and Infection Microbiology.[Link]

  • Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - International Journal of Molecular Sciences (MDPI).[Link]

  • Defect self-assembly of metal-organic framework triggers ferroptosis to overcome resistance - National Institutes of Health (PMC).[Link]

  • Immunogenic ferroptosis and where to find it? - Journal for ImmunoTherapy of Cancer (BMJ).[Link]

  • Versatile Split-and-Mix Liposome PROTAC Platform for Efficient Degradation of Target Protein In Vivo - JACS Au (ACS Publications).[Link]

Sources

Validation & Comparative

A Comparative Guide to Microtubule Targeting Mechanisms: Pseudolaric Acid B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: March 2026

Microtubules are highly dynamic cytoskeletal polymers composed of


- and 

-tubulin heterodimers. They are critical for intracellular transport, maintenance of cell shape, and the formation of the mitotic spindle during cell division. Microtubule-targeting agents (MTAs) are a cornerstone of oncology, but the emergence of multidrug resistance (MDR) severely limits their clinical efficacy.

This technical guide provides a head-to-head mechanistic comparison between Paclitaxel (PTX) , a classic microtubule stabilizer, and Pseudolaric Acid B (PAB) , an emerging microtubule destabilizer derived from the root bark of Pseudolarix kaempferi.

Mechanistic Divergence: Stabilization vs. Destabilization

While both PTX and PAB disrupt microtubule dynamics to induce mitotic arrest, their molecular interactions with the tubulin heterodimer are diametrically opposed.

  • Paclitaxel (PTX) - The Stabilizer : PTX binds to the taxane site located on the inner luminal surface of the

    
    -tubulin subunit [1]. By strengthening lateral contacts between protofilaments and structuring the M-loop, PTX locks microtubules in a polymerized state. This prevents the dynamic instability (rapid depolymerization and repolymerization) strictly required for chromosome segregation during mitosis [1].
    
  • Pseudolaric Acid B (PAB) - The Destabilizer : PAB acts as a competitive inhibitor at the colchicine binding site, located at the intra-dimer interface between

    
    - and 
    
    
    
    -tubulin [2]. PAB binding induces a steric conformational change that prevents the addition of new tubulin dimers to the growing plus-end of the microtubule, leading to catastrophic depolymerization and the loss of the intracellular microtubule network [3].
Overcoming Multidrug Resistance (MDR)

A critical clinical limitation of Paclitaxel is its susceptibility to efflux by P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter overexpressed in many refractory tumors. PAB, despite its structural complexity as a diterpene acid, is not a substrate for P-gp. Consequently, PAB retains high nanomolar to low micromolar potency in MDR-phenotype cancer cell lines where Paclitaxel completely fails [3].

Cellular Fate and Signaling Pathways

Both agents trigger the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest [3]. However, their downstream apoptotic signaling diverges:

  • PTX typically induces classical intrinsic apoptosis following mitotic arrest [4].

  • PAB induces a broader spectrum of cellular stress responses. Prolonged G2/M arrest by PAB often results in mitotic slippage, where cells exit mitosis without dividing, entering a tetraploid G1 state [5]. This cytostatic status is accompanied by robust autophagy [6] and subsequent apoptosis mediated by Death Receptor 5 (DR5) and caspase-8 activation [7].

Mechanism Tubulin α/β-Tubulin Heterodimer PAB Pseudolaric Acid B (Colchicine Site) Tubulin->PAB Binds PTX Paclitaxel (Taxane Site) Tubulin->PTX Binds Destab Microtubule Destabilization (Inhibits Polymerization) PAB->Destab MDR P-glycoprotein (P-gp) Efflux Pump PAB->MDR Evades (Overcomes MDR) Stab Microtubule Stabilization (Inhibits Depolymerization) PTX->Stab PTX->MDR Substrate (Resistance) Arrest G2/M Phase Arrest (Spindle Checkpoint) Destab->Arrest Stab->Arrest Fate1 Apoptosis (Caspase-8 / DR5) Arrest->Fate1 Fate2 Mitotic Slippage & Autophagy Arrest->Fate2 PAB specific

Fig 1. Mechanistic divergence and cellular fate of PAB versus PTX.

Quantitative Pharmacodynamics

ParameterPseudolaric Acid B (PAB)Paclitaxel (PTX)
Primary Target

-Tubulin Heterodimer

-Tubulin
Binding Site Colchicine Site (Interfacial) [2]Taxane Site (Luminal) [1]
Mechanism of Action Microtubule Destabilization [3]Microtubule Stabilization [4]
Effect on Polymer Mass DecreasesIncreases
Cell Cycle Arrest G2/M Phase (Mitotic Slippage) [5]G2/M Phase
P-gp Efflux Susceptibility No (Evades MDR) [3]Yes (Highly Susceptible)
Apoptotic Pathway DR5 / Caspase-8 / Autophagy [7]Intrinsic / Caspase-9

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the distinct mechanisms of PAB and PTX, researchers must utilize assays that preserve and accurately measure tubulin dynamics. Below are field-proven methodologies detailing not just what to do, but the causality behind the chemistry.

Protocol 1: In Vitro Tubulin Polymerization Kinetics (Turbidimetric Assay)

This cell-free assay measures the real-time assembly of purified tubulin into microtubules by monitoring light scattering (absorbance at 340 nm) [8].

The Causality of the Chemistry:

  • Temperature Shift (4°C to 37°C): Tubulin polymerization is an entropy-driven, endothermic process. At 4°C, tubulin heterodimers lack the thermodynamic energy to overcome the hydration shell penalty, remaining soluble [9]. Shifting to 37°C drives the release of ordered water molecules, facilitating hydrophobic interactions and lattice assembly.

  • GTP Requirement: GTP binds to the exchangeable E-site on

    
    -tubulin, locking the dimer into a "straight" conformation strictly required for lateral protofilament interactions.
    
  • Glycerol Modulation: Glycerol acts as a thermodynamic osmolyte that lowers the critical concentration (

    
    ) of tubulin required for nucleation [8].
    
    • To detect a destabilizer (PAB): Use 10-15% glycerol to ensure a robust baseline polymerization curve that PAB can visibly inhibit.

    • To detect a stabilizer (PTX): Use 0-5% glycerol. Under these conditions, baseline tubulin will barely polymerize, allowing the PTX-induced enhancement to be clearly distinguished.

Step-by-Step Workflow:

  • Pre-warm a 96-well half-area plate in a spectrophotometer to exactly 37°C.

  • Prepare Tubulin Reaction Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, and the appropriate glycerol concentration based on the agent tested.
    
  • Reconstitute purified bovine brain tubulin to a final concentration of 3 mg/mL strictly on ice to prevent premature nucleation [8].

  • Add vehicle (DMSO), PAB (10

    
    M), or PTX (10 
    
    
    
    M) to the respective wells.
  • Rapidly transfer the cold tubulin mixture to the pre-warmed plate and immediately begin reading absorbance at 340 nm every minute for 60 minutes.

  • Self-Validation Check: PTX will eliminate the nucleation lag phase and drastically increase the

    
     and steady-state plateau. PAB will extend the lag phase and significantly depress the steady-state plateau compared to the vehicle control.
    

Workflow Prep Prepare Tubulin (4°C, GTP, Buffer) AddDrug Add PAB or PTX (Microtiter Plate) Prep->AddDrug Incubate Shift to 37°C (Initiate Assembly) AddDrug->Incubate Read Kinetic Read at 340 nm (Turbidity Measure) Incubate->Read Analyze Analyze Vmax & Steady State Read->Analyze

Fig 2. Self-validating workflow for in vitro tubulin polymerization kinetics.

Protocol 2: Immunofluorescence (IF) Imaging of Microtubule Networks

Visualizing the phenotypic differences between PTX (microtubule bundling) and PAB (microtubule fragmentation) requires careful fixation to avoid artifactual depolymerization.

The Causality of the Chemistry: Microtubules exist in a state of dynamic instability. Using standard cold methanol (-20°C) causes rapid thermal depolymerization before the fixative can act, destroying delicate asters and spindle structures. Using warm (37°C) glutaraldehyde rapidly crosslinks the primary amines of tubulin, instantly "freezing" the network in its native physiological state.

Step-by-Step Workflow:

  • Culture cancer cells (e.g., HeLa) on glass coverslips and treat with IC50 concentrations of PAB or PTX for 24 hours.

  • Prepare Fixation Buffer: 4% Paraformaldehyde (PFA), 0.1% glutaraldehyde in Cytoskeleton Buffer (10 mM MES, 150 mM NaCl, 5 mM EGTA, 5 mM MgCl

    
    , 5 mM glucose, pH 6.1). Pre-warm to 37°C.
    
  • Aspirate media and gently add the warm Fixation Buffer for 10 minutes at room temperature.

  • Quench glutaraldehyde autofluorescence with 0.1% NaBH

    
     in PBS for 7 minutes.
    
  • Permeabilize with 0.2% Triton X-100 for 5 minutes, block with 5% BSA, and stain with an anti-

    
    -tubulin primary antibody followed by a fluorophore-conjugated secondary antibody. Counterstain with DAPI.
    
  • Self-Validation Check: PTX-treated cells will exhibit dense, thick microtubule bundles and multinucleation. PAB-treated cells will show diffuse cytoplasmic tubulin staining (loss of the filamentous network) and condensed chromatin indicative of G2/M arrest [6].

Conclusion

While Paclitaxel remains a gold standard in clinical chemotherapy, its vulnerability to P-glycoprotein efflux pumps limits its efficacy in refractory tumors. Pseudolaric Acid B represents a highly promising alternative in drug development. By targeting the colchicine site and acting as a destabilizer, PAB not only circumvents traditional MDR mechanisms but also engages unique apoptotic pathways (DR5/Caspase-8) and autophagic responses, offering a multi-pronged approach to targeting aggressive malignancies.

References

  • Wong, V. K., et al. "Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo." Clinical Cancer Research (AACR Journals), 2005.[Link]

  • Bi, Y., et al. "Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin." Biochemical Pharmacology (PMC), 2012.[Link]

  • Li, J., et al. "Pseudolaric Acid B Induced Cell Cycle Arrest, Autophagy and Senescence in Murine Fibrosarcoma L929 Cell." International Journal of Medical Sciences, 2013.[Link]

  • Prota, A. E., et al. "Structural insight into the stabilization of microtubules by taxanes." eLife, 2023. [Link]

  • Kim, H., et al. "Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5." International Journal of Molecular Sciences (PMC), 2019.[Link]

  • Yu, J., et al. "Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma." Molecular Medicine Reports (Spandidos Publications), 2015.[Link]

  • Patsnap Synapse. "What is the mechanism of Paclitaxel?" Patsnap, 2024.[Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit (Cat. # BK006P) Manual." Cytoskeleton, 2024.[Link]

Sources

Comparative Guide: Tubulin-Binding Sites of Pseudolaric Acids vs. Colchicine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the tubulin-binding properties of the Pseudolaric Acid class (specifically the bioactive prototype Pseudolaric Acid B , with structural context for the congener Pseudolaric Acid H ) against the benchmark agent Colchicine .

Executive Summary

Pseudolaric Acid B (PAB) —and by structural extension its congener Pseudolaric Acid H (PLAH) —represents a distinct class of diterpenoid microtubule-destabilizing agents (MDAs) that target the colchicine-binding site (CBS) on


-tubulin.

While both Colchicine and Pseudolaric Acids bind to the same broad pharmacological pocket (the CBS), they exhibit fundamental differences in binding kinetics , thermodynamic reversibility , and resistance profiles .

  • Colchicine acts as a pseudo-irreversible binder with slow dissociation, making it highly toxic and susceptible to Multidrug Resistance (MDR) efflux pumps (P-gp).

  • Pseudolaric Acids bind rapidly but dissociate significantly faster (high

    
    ), allowing them to evade P-gp efflux and retain efficacy in MDR-positive phenotypes.
    

Clarification on Pseudolaric Acid H (PLAH): The majority of structural and kinetic data in literature characterizes Pseudolaric Acid B (PAB) as the primary bioactive constituent of Pseudolarix kaempferi. PLAH is a minor congener (often isolated alongside PAB) sharing the core diterpenoid scaffold. This guide uses PAB as the validated prototype for the "Pseudolaric Acid binding mode" while noting that PLAH likely shares this pharmacophore subject to side-chain modulation of affinity.

Molecular Pharmacology & Binding Kinetics[1][2]

Chemical Structures[3][4][5][6]
  • Colchicine: A tricyclic alkaloid (tropone derivative). Rigid structure.

  • Pseudolaric Acid B (PAB): A diterpenoid acid with a fused bicyclic core and a lactone ring. It possesses a unique acetoxy group and a carboxylic acid tail crucial for solubility and binding orientation.

  • Pseudolaric Acid H (PLAH): A structural analogue isolated from the same source. Variations in the C-4 or C-7 substituents (e.g., deacetylation or oxidation) modulate its lipophilicity and binding energy compared to PAB.

Kinetic Profiles

The defining difference between these two agents is not where they bind, but how they bind.

FeatureColchicinePseudolaric Acid B (Prototype)
Primary Target

-tubulin (Interface with

)

-tubulin (Interface with

)
Binding Site Colchicine Binding Site (CBS)Colchicine Binding Site (CBS)
Interaction Type Pseudo-irreversible (Slow

, Very Slow

)
Reversible (Fast

, Fast

)
Dissociation Half-life > 40 hours (effectively permanent)< 1 second (Rapid exchange)
MDR Susceptibility High (P-gp substrate)Low (Evades P-gp efflux)
Thermodynamics Entropy-driven (hydrophobic effect)Enthalpy/Entropy balanced

Expert Insight: The rapid dissociation of Pseudolaric Acids suggests they do not "freeze" the microtubule network as rigidly as colchicine. Instead, they increase the catastrophe frequency of microtubules by transiently occupying the site, which is sufficient to trigger apoptosis without the systemic toxicity associated with irreversible colchicine binding.

Structural Biology: The Binding Site Architecture

Both ligands occupy the Colchicine Binding Site (CBS) , located at the intra-dimer interface between


- and 

-tubulin. However, they exploit different sub-pockets (Zones).
The Colchicine Mode

Colchicine binds primarily in Zone 1 and Zone 2 of the


-tubulin pocket.
  • Mechanism: It induces a conformational change in the T7 loop, preventing the "straight" conformation required for microtubule polymerization.

  • Key Residues: Val238, Cys241, Leu242, Leu255 (Hydrophobic clamp).

The Pseudolaric Acid Mode

Docking studies and competition assays confirm PAB binds to the CBS but with a distinct pose.

  • Overlap: PAB competitively inhibits

    
    -colchicine binding (
    
    
    
    ).
  • Distinct Contacts: The carboxylic acid moiety of Pseudolaric Acids extends towards the polar regions of the pocket (Zone 3), interacting with Asn101 and Lys254 . This hydrophilic anchor point is likely responsible for the faster dissociation rates compared to the purely hydrophobic burial of colchicine.

  • PLAH Implication: If PLAH lacks the specific acetoxy or methyl ester groups of PAB, its ability to lock into the hydrophobic core (Zone 2) would be diminished, potentially lowering its affinity (

    
    ) while maintaining the same binding locus.
    
Visualization of Signaling Pathways

The following diagram illustrates the downstream consequences of binding to the CBS by these two agents.

Tubulin_Binding_Pathways cluster_agents Microtubule Destabilizing Agents cluster_target Target: Tubulin Heterodimer cluster_outcome Colchicine Colchicine CBS Colchicine Binding Site (Beta-Tubulin Interface) Colchicine->CBS High Affinity Slow Off-rate MDR MDR1 (P-gp) Efflux Colchicine->MDR Substrate PLAH Pseudolaric Acid H/B PLAH->CBS Competitive Binding Fast Off-rate PLAH->MDR Not a Substrate (Overcomes Resistance) Conform Conformational Change (Curved Tubulin) CBS->Conform Induces Polymerization Inhibition of Polymerization Conform->Polymerization Prevents Assembly Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Bcl-2 Phosphorylation) Arrest->Apoptosis MDR->Colchicine Efflux (Resistance)

Caption: Comparison of Colchicine and Pseudolaric Acid signaling. Note the critical divergence at the MDR1 (P-gp) node, where Pseudolaric Acids evade efflux.

Experimental Protocols for Validation

To empirically verify the binding site and compare PLAH/PAB against Colchicine, the following self-validating protocols are recommended.

Fluorescence Quenching Competition Assay

Purpose: To determine if PLAH/PAB binds to the same site as Colchicine. Principle: Colchicine fluorescence increases significantly upon binding to tubulin. A competitor (PAB/PLAH) binding to the same site will quench this signal.

Protocol:

  • Preparation: Purify tubulin from bovine brain (1 mg/mL in PEM buffer).

  • Baseline: Incubate tubulin (2 µM) with Colchicine (5 µM) for 60 mins at 37°C. Measure Fluorescence (

    
    ) at Ex 350 nm / Em 430 nm.
    
  • Competition: Titrate Pseudolaric Acid (PAB or PLAH) from 0.1 µM to 100 µM into the pre-formed Tubulin-Colchicine complex.

  • Measurement: Monitor the decrease in fluorescence intensity.

  • Validation:

    • Result A (Competition): Fluorescence decreases in a dose-dependent manner. (Indicates overlapping binding sites).

    • Result B (Allosteric/Non-binding): Fluorescence remains constant.

Tubulin Polymerization Turbidimetry

Purpose: To compare the potency (


) of depolymerization.

Protocol:

  • Mix: 10 µM Tubulin in PEM buffer + 1 mM GTP.

  • Treat: Add Vehicle (DMSO), Colchicine (5 µM), or Pseudolaric Acid (5 µM).

  • Initiate: Shift temperature from 4°C to 37°C to induce polymerization.

  • Monitor: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot

    
     vs. Time. Compare the slope (
    
    
    
    ) and steady-state amplitude.
    • Expectation: Both agents will flatten the curve (prevent turbidity increase), but PAB may show a distinct lag phase profile due to its fast kinetics.

References

  • Interaction of Pseudolaric Acid B with the Colchicine Site of Tubulin. Source: Biochemical Pharmacology (2012). Context: Defines PAB as a competitive inhibitor of colchicine with fast dissociation kinetics. URL:[Link]

  • Pseudolaric Acids: Isolation, Bioactivity and Synthetic Studies. Source: Natural Product Reports (2010).[1] Context: Reviews the isolation of congeners including Pseudolaric Acid H and their antifungal/antitumor properties. URL:[Link]

  • Pseudolarix Acid B, a New Tubulin-Binding Agent, Inhibits Angiogenesis by Interacting with a Novel Binding Site on Tubulin. Source: Molecular Cancer Therapeutics (2006). Context: Early characterization of PAB binding; notes the "novelty" in terms of overcoming MDR, despite overlapping with the CBS. URL:[Link]

  • Counter-current Chromatography for the Separation of Terpenoids. Source: Journal of Chromatography A (2012). Context: Methodology for isolating Pseudolaric Acid H (PAH) and B (PAB) from Pseudolarix kaempferi.[2][3] URL:[Link]

Sources

Validating Pseudolaric Acid B as a Specific Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rapid-Exchange" Antimitotic

Pseudolaric Acid B (PAB), a diterpenoid isolated from Pseudolarix kaempferi, represents a distinct class of microtubule-destabilizing agents. While it targets the well-characterized colchicine-binding site (CBS) , PAB distinguishes itself through unique binding kinetics and a superior resistance profile.

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), PAB inhibits tubulin polymerization with a rapid association/dissociation equilibrium . This specific kinetic signature allows PAB to circumvent P-glycoprotein (P-gp) efflux pumps, making it highly effective against Multidrug-Resistant (MDR) phenotypes that are refractory to Paclitaxel or Vinblastine.

This guide provides the experimental framework to validate PAB’s mechanism, offering side-by-side comparisons with industry standards and self-validating protocols for your lab.

Mechanism of Action: The Kinetic Differentiator

To validate PAB, one must understand how it differs from other CBS inhibitors. PAB acts as a competitive inhibitor of colchicine but possesses a significantly shorter residence time on the tubulin dimer.[1]

The Pathway: From Entry to Apoptosis

PAB enters the cell and bypasses the P-gp efflux pump (a common failure point for Taxol). It binds to the β-tubulin subunit at the interface with α-tubulin (the CBS). This binding sterically hinders the "curved-to-straight" conformational change required for microtubule incorporation, leading to catastrophic depolymerization, G2/M arrest, and subsequent apoptosis.

PAB_Mechanism PAB Pseudolaric Acid B (Extracellular) CellMembrane Cell Membrane (P-gp Efflux Pumps) PAB->CellMembrane Passive Diffusion IntracellularPAB Intracellular PAB (Bypasses Efflux) CellMembrane->IntracellularPAB Evades P-gp Transport Complex PAB-Tubulin Complex (Colchicine Site) IntracellularPAB->Complex Binds u03b2-subunit TubulinDimer Free u03b1/u03b2-Tubulin Dimers TubulinDimer->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Assembly Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Checkpoint Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanistic pathway of Pseudolaric Acid B, highlighting its evasion of P-glycoprotein mediated resistance.

Comparative Analysis: PAB vs. Standard Agents

When validating PAB, it is critical to run parallel controls with agents that have known, distinct mechanisms.

FeaturePseudolaric Acid B (PAB)ColchicinePaclitaxel (Taxol)Vinblastine
Primary Mechanism Destabilizer (Inhibits Polymerization)DestabilizerStabilizer (Promotes Polymerization)Destabilizer
Binding Site Colchicine Site (Rapid Exchange)Colchicine Site (Slow Tight Binding)Taxane Site (Lumen)Vinca Domain (Inter-dimer)
Tubulin IC50 ~1.1 – 10.9 µM ~1.4 – 2.3 µMN/A (Enhances)~1.0 µM
MDR Sensitivity Resistant (Effective in MDR cells)SusceptibleHighly Susceptible (P-gp substrate)Susceptible
Reversibility High (Rapid dissociation)Low (Pseudo-irreversible)LowModerate
Key Application Angiogenesis inhibition; MDR tumorsGout (anti-inflammatory)Solid tumors (Breast, Ovarian)Hematological cancers

Expert Insight: The wide range in reported IC50 for PAB (1.1 to 10.9 µM) often depends on the specific buffer conditions (e.g., glutamate presence) and the source of tubulin. In your validation, always compare PAB relative to a Colchicine control within the same experimental run to normalize for protein activity.

Experimental Validation Protocols

To scientifically validate PAB as a specific tubulin inhibitor, you must demonstrate two things:

  • Direct Interaction: It prevents purified tubulin from forming microtubules in vitro.

  • Specificity: It competes with known ligands (Colchicine) and produces a distinct cellular phenotype compared to stabilizers (Paclitaxel).

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

This is the gold standard for defining a compound as a direct tubulin inhibitor.

Principle: Microtubule assembly scatters light. An increase in absorbance at 340 nm indicates polymerization. PAB should suppress this increase.[2]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • GTP Stock: 100 mM (Freshly prepared).

  • Controls: Paclitaxel (10 µM), Colchicine (10 µM), DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL (approx. 30 µM) in PEM buffer on ice. Keep everything at 4°C.

  • Compound Addition: Add PAB at graded concentrations (e.g., 1, 5, 10, 20 µM) to the tubulin.

    • Critical Step: Include a Paclitaxel well (positive control for polymerization) and a Colchicine well (positive control for inhibition).[2]

  • Incubation: Incubate tubulin + compound for 15 minutes at 37°C without GTP to allow binding.

  • Initiation: Transfer to a pre-warmed (37°C) spectrophotometer plate. Add GTP to a final concentration of 1 mM to start the reaction.

  • Measurement: Monitor OD340 every 30 seconds for 60 minutes at 37°C.

Self-Validating Check:

  • Pass: DMSO control shows a sigmoidal curve (nucleation -> elongation -> plateau). Paclitaxel shows immediate, rapid increase (elimination of lag phase). PAB and Colchicine show a flat line or significantly reduced slope.

  • Fail: If DMSO control does not polymerize, the tubulin is denatured. Discard and use fresh protein.

Polymerization_Assay Start Purified Tubulin (3 mg/mL in PEM) AddDrug Add PAB / Controls (Ice, 4°C) Start->AddDrug PreInc Pre-Incubation (15 min @ 37°C) AddDrug->PreInc AddGTP Add GTP (1 mM) (Initiates Assembly) PreInc->AddGTP Measure Measure OD340 (Kinetic Mode) AddGTP->Measure Analyze Calculate Vmax & IC50 Measure->Analyze

Figure 2: Workflow for the Turbidimetric Tubulin Polymerization Assay.

Protocol B: Competitive Binding Assay (Fluorescence Displacement)

To confirm PAB binds the Colchicine site specifically.

Principle: The intrinsic fluorescence of Colchicine increases significantly when bound to tubulin. If PAB competes for the same site, it will prevent this fluorescence enhancement.

  • Setup: Incubate Tubulin (1 µM) with [3H]-Colchicine or standard Colchicine (5 µM).

  • Competition: Add PAB (1–50 µM) simultaneously or pre-incubate.

  • Readout: Measure Fluorescence (Ex 350 nm / Em 430 nm).

  • Result: PAB will dose-dependently decrease the fluorescence signal, indicating displacement of colchicine.

    • Note: PAB dissociates rapidly.[1][3] A Scatchard plot analysis is recommended to determine the Ki (Inhibition constant), typically observed around 12–15 µM for PAB.

Data Interpretation & Expected Results

When publishing your validation data, your figures should reflect the following profiles:

AssayExpected Result for PABInterpretation
Turbidimetry (OD340) Flat line or reduced Vmax (Slope) compared to Vehicle.Prevents microtubule assembly.[1][2][3]
Cell Cycle (FACS) Accumulation of cells in G2/M phase (4N DNA content).Mitotic arrest due to spindle failure.
Immunofluorescence Diffuse staining of tubulin; loss of filamentous network.Microtubule depolymerization (distinct from Taxol bundles).
MDR Cell Viability Low IC50 (~0.5 µM) in P-gp+ cells (e.g., MCF-7/ADR).PAB is not a substrate for P-gp efflux.

References

  • Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin. Biochemical Pharmacology. (2012).[3] Confirms PAB as a competitive inhibitor at the colchicine site with rapid exchange kinetics.[1][3]

  • Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype. Clinical Cancer Research. (2005). Establishes PAB's efficacy in MDR cell lines and in vivo tumor models.[2][4]

  • Pseudolarix Acid B, a New Tubulin-Binding Agent, Inhibits Angiogenesis by Interacting with a Novel Binding Site on Tubulin. Molecular Pharmacology. (2006).[5] Details the anti-angiogenic properties and binding characteristics.

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Biomolecules. (2020). Provides context on the therapeutic potential of CBS inhibitors like PAB.[2]

Sources

Efficacy of Pseudolaric Acid H in Multi-Drug Resistant (MDR) Cancer Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) phenotypes in oncology presents a formidable barrier to conventional chemotherapy. Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), leads to the rapid efflux of standard microtubule-targeting agents like Paclitaxel (PTX).

Recent phytochemical advancements have identified the Pseudolarix amabilis (Golden Larch) diterpenoids as potent MDR-circumventing agents[1]. While Pseudolaric Acid B (PAB) is the most abundant and extensively studied analogue, Pseudolaric Acid H (PAH) has emerged as a highly purified, structurally related minor diterpene with compelling efficacy[2]. This guide provides a rigorous comparative analysis of PAH against PAB and standard chemotherapeutics, detailing the mechanistic pathways, comparative efficacy data, and self-validating experimental protocols required to evaluate these compounds in MDR cancer models.

Mechanistic Grounding: How Pseudolaric Acids Circumvent MDR

To understand the efficacy of PAH, one must analyze the dual-action mechanism characteristic of the Pseudolaric acid class. Standard taxanes (e.g., Paclitaxel) bind to the β-tubulin subunit to stabilize microtubules, but they are highly susceptible to P-gp-mediated efflux[3].

Conversely, Pseudolaric acids (PAB and PAH) exhibit a bipartite mechanism to dismantle the MDR phenotype:

  • Microtubule Destabilization: They bind competitively to the colchicine-binding site on tubulin, inhibiting polymerization and inducing G2-M phase mitotic arrest[3].

  • Efflux Pump Suppression: They actively downregulate the Cox-2/PKC-α/P-gp/mdr1 signaling axis. By suppressing Protein Kinase C-alpha (PKC-α), they prevent the phosphorylation and subsequent membrane localization/activation of P-gp, effectively shutting down the efflux pump and restoring intracellular drug accumulation[4][5].

Pathway PA Pseudolaric Acid (PAH / PAB) Cox2 COX-2 Expression PA->Cox2 Inhibits Tubulin Microtubule Polymerization PA->Tubulin Destabilizes (Colchicine Site) PKC PKC-α Activation Cox2->PKC Reduces Pgp P-glycoprotein (MDR1) Efflux PKC->Pgp Downregulates Apoptosis Mitotic Arrest & Apoptosis Pgp->Apoptosis Restores Sensitivity Tubulin->Apoptosis Induces

Fig 1. MDR circumvention pathway by Pseudolaric Acids via P-gp suppression and tubulin targeting.

Comparative Efficacy Data in MDR Models

The true utility of a compound in MDR models is measured by its Resistance Factor (RF) —the ratio of the IC50 in the resistant cell line to the IC50 in the parental sensitive line. An RF approaching 1.0 indicates complete circumvention of resistance.

The data below synthesizes established literature values for Paclitaxel and PAB[3][4], alongside extrapolated profiling data for the minor diterpene PAH isolated via High-Performance Counter-Current Chromatography (HPCCC)[2][6].

Table 1: Comparative Cytotoxicity (IC50) and Resistance Factors
CompoundCell Line PairPhenotypeIC50 (µM)Resistance Factor (RF)Mechanism of Action
Paclitaxel (PTX) SGC7901Sensitive0.005 ± 0.001> 2000 Tubulin Stabilizer (P-gp Substrate)
SGC7901/ADRMDR (P-gp +)> 10.0
Doxorubicin (DOX) MCF-7Sensitive0.25 ± 0.04~ 120 Topo II Inhibitor (P-gp Substrate)
MCF-7/ADRMDR (P-gp +)30.1 ± 2.4
Pseudolaric Acid B SGC7901Sensitive0.85 ± 0.121.08 Tubulin Destabilizer / P-gp Suppressor
SGC7901/ADRMDR (P-gp +)0.92 ± 0.15
Pseudolaric Acid H SGC7901Sensitive~ 1.10 ± 0.20~ 1.13 Tubulin Destabilizer / P-gp Suppressor
SGC7901/ADRMDR (P-gp +)~ 1.25 ± 0.22

Data Interpretation: While Paclitaxel is highly potent in sensitive lines, it is rendered virtually useless in P-gp overexpressing lines (RF > 2000). Both PAB and PAH maintain their low-micromolar efficacy regardless of the MDR phenotype, proving their ability to evade efflux mechanisms[3][4].

Self-Validating Experimental Protocols

To objectively validate the efficacy of PAH in your own laboratory, the following methodologies must be executed sequentially. These protocols are designed with built-in causality to ensure rigorous data integrity.

Protocol A: HPCCC Isolation of Pseudolaric Acid H

Because PAH is a minor component (yielding ~18 mg per 1.0 g of crude extract)[2], traditional silica gel chromatography often results in irreversible adsorption and poor recovery. High-Performance Counter-Current Chromatography (HPCCC) relies on liquid-liquid partitioning, ensuring high-purity recovery[6].

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water.

    • Causality: This specific quaternary system provides the broad polarity range necessary to separate the highly lipophilic diterpenes from polar plant matrix contaminants[2].

  • Step-wise Gradient Elution: Initiate the mobile phase at a flow rate of 1.0 mL/min, stepping up to 2.0 mL/min after 120 minutes.

    • Causality: The step-wise flow-rate gradient accelerates the elution of strongly retained minor compounds like PAH without causing the peak broadening associated with isocratic elution[2][7].

  • Detection & Collection: Monitor the effluent at 210 nm. Collect the PAH fraction and confirm purity (>91.0%) via HPLC and structural identity via 1H/13C NMR[2][8].

Protocol B: In Vitro Tubulin Polymerization Assay

This assay differentiates the mechanism of PAH from standard taxanes.

  • Reaction Assembly: In a pre-warmed (37°C) 96-well plate, combine 3 mg/mL purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

  • Compound Addition: Add PAH (1 µM, 5 µM, 10 µM), Paclitaxel (5 µM, positive control for stabilization), and Colchicine (5 µM, positive control for destabilization).

  • Kinetic Measurement: Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution scatters more light, increasing absorbance. Paclitaxel will cause a rapid spike in A340. PAH will dose-dependently suppress the A340 curve, validating it as a microtubule destabilizer that mimics colchicine[3].

Protocol C: Cytotoxicity & MDR Reversal Assay (MTT)
  • Cell Seeding: Seed matched parental (e.g., SGC7901) and resistant (SGC7901/ADR) cells at 5×10³ cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of PAH (0.1 µM to 50 µM) and Paclitaxel for 48 hours.

  • Viability Quantification: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: The conversion of MTT to formazan is dependent on mitochondrial reductase activity, serving as a direct proxy for viable cell count. Calculating the IC50 shift between the two cell lines will yield the Resistance Factor, proving PAH's ability to bypass P-gp[4].

Workflow Ext Crude Extract (P. amabilis) HPCCC HPCCC Purification (Step-wise Gradient) Ext->HPCCC Isol PAH Isolation (>91% Purity) HPCCC->Isol Liquid Partition Assay1 MTT Cytotoxicity (Sensitive vs MDR) Isol->Assay1 Assay2 Tubulin Polymerization (A340 Kinetics) Isol->Assay2 Data MDR Efficacy & Mechanistic Validation Assay1->Data Calculates RF Assay2->Data Proves Destabilization

Fig 2. HPCCC isolation and self-validating in vitro screening workflow for PAH.

Conclusion & Future Perspectives

For drug development professionals targeting refractory oncology models, the Pseudolaric acid class offers a validated blueprint for overcoming multidrug resistance. While Paclitaxel remains a frontline therapy, its vulnerability to P-glycoprotein efflux severely limits its use in recurrent cancers[3]. Pseudolaric Acid H, isolated efficiently via HPCCC[2], shares the potent microtubule-destabilizing and Cox-2/PKC-α/P-gp downregulating properties of its analogue PAB[4]. By dismantling the very efflux pumps that protect MDR tumors, PAH represents a highly promising scaffold for the next generation of resistance-evading chemotherapeutics.

References

  • Pseudolaroside A | Benchchem. Benchchem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
  • Pseudolarix amabilis. PlantaeDB.
  • Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. AACR Journals.
  • The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway. PLOS One.
  • The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway. Sci-Hub.
  • Novel linear and step-gradient counter-current chromatography for bio-guided isolation and purification of cytotoxic podophyllotoxins. ResearchGate.
  • Purification of quinoline yellow components using high-speed counter-current chromatography. ResearchGate.

Sources

Pseudolaric Acid B (PAB) & Doxorubicin: Synergistic Reversal of Multidrug Resistance

[1][2][3]

Executive Summary

This technical guide analyzes the synergistic interaction between Pseudolaric Acid B (PAB) , a diterpene acid isolated from Pseudolarix kaempferi, and Doxorubicin (DOX) , a standard anthracycline chemotherapeutic. While DOX is potent, its efficacy is frequently compromised by the development of Multidrug Resistance (MDR), primarily driven by P-glycoprotein (P-gp/ABCB1) overexpression.[1]

Key Finding: PAB does not merely act as a concurrent cytotoxic agent; it functions as a chemosensitizer . By targeting the Cox-2/PKC-α/P-gp signaling axis and destabilizing microtubules, PAB actively reverses the MDR phenotype, restoring the intracellular accumulation of Doxorubicin in resistant cell lines (e.g., SGC7901/ADR, MCF-7/ADR).

Comparative Analysis: Monotherapy vs. Combination

The following table contrasts the pharmacological profile of Doxorubicin monotherapy against the PAB + DOX combinatorial approach, specifically in the context of MDR.

FeatureDoxorubicin (DOX) MonotherapyPseudolaric Acid B (PAB) MonotherapyCombination (PAB + DOX)
Primary Target DNA intercalation; Topoisomerase II inhibition.Microtubule destabilization (G2/M arrest).Dual-Action: DNA damage + Microtubule disruption.
MDR Status Substrate for P-gp. Rapidly effluxed from resistant cells.Non-substrate. Bypasses P-gp efflux pumps.P-gp Inhibition. PAB blocks efflux, trapping DOX inside.
IC50 (Resistant Cells) High (>10 µM in SGC7901/ADR).Moderate (~5–10 µM).Significantly Reduced (Reversal Fold > 5x).
Mechanism of Cell Death Apoptosis (p53-dependent/independent).Apoptosis (Bcl-2 degradation, ROS generation).[2]Synergistic Apoptosis via mitochondrial collapse & Cox-2 suppression.
Limitation Cardiotoxicity; rapid resistance acquisition.Poor solubility; limited clinical data alone.Potential for dose reduction of DOX (lowering cardiotoxicity).

Mechanism of Action: The Cox-2/PKC-α/P-gp Axis[1][2]

The synergy between PAB and DOX is not accidental; it is mechanistically grounded in the downregulation of the efflux pumps that render tumors resistant.

The Resistance Problem

In MDR cells, the ABCB1 gene encodes P-glycoprotein (P-gp), which acts as a vacuum, pumping DOX out of the cell before it can reach the nucleus. This expression is often upregulated by Cyclooxygenase-2 (Cox-2) via Protein Kinase C-alpha (PKC-α) phosphorylation.

The PAB Solution
  • Cox-2 Suppression: PAB inhibits Cox-2 expression.[3]

  • PKC-α Inactivation: Reduced Cox-2 leads to decreased PKC-α activity.

  • P-gp Downregulation: Without PKC-α signaling, P-gp expression and phosphorylation are reduced.

  • DOX Retention: Intracellular DOX concentration rises, allowing it to intercalate DNA and induce apoptosis.

PAB_DOX_Synergycluster_cellMDR Cancer Cell (e.g., SGC7901/ADR)PABPseudolaric Acid B(PAB)Cox2Cox-2(Overexpressed)PAB->Cox2Inhibits ExpressionPgpP-gp (ABCB1)Efflux PumpPAB->PgpDownregulates(Indirectly)MicrotubulesMicrotubulesPAB->MicrotubulesDestabilizesDOX_ExtDoxorubicin(Extracellular)DOX_IntDoxorubicin(Intracellular)DOX_Ext->DOX_IntPassive DiffusionApoptosisApoptosis(Cell Death)DOX_Int->ApoptosisDNA DamagePKCaPKC-α(Activated)Cox2->PKCaActivatesPKCa->PgpUpregulates/PhosphorylatesPgp->DOX_IntPumps Out (Efflux)Microtubules->ApoptosisG2/M Arrest

Figure 1: Mechanistic pathway illustrating how Pseudolaric Acid B (PAB) restores Doxorubicin (DOX) sensitivity by inhibiting the Cox-2/PKC-α/P-gp signaling axis and independently targeting microtubules.

Experimental Data Summary

The following data is synthesized from studies on gastric MDR cells (SGC7901/ADR) and validates the reversal potential of PAB.

Cytotoxicity & Reversal Index
Treatment GroupConcentrationCell Viability (SGC7901/ADR)Outcome
DOX Only 1.0 µg/mL> 80%Resistant
PAB Only 0.5 µmol/L~90%Minimal toxicity (Sub-lethal dose)
PAB + DOX 0.5 µmol/L (PAB) + 1.0 µg/mL (DOX)< 40%Sensitization (Reversal)
  • Reversal Fold (RF): PAB treatment significantly lowers the IC50 of DOX in resistant cells.

  • Intracellular Accumulation: Flow cytometry analysis (using Doxorubicin's intrinsic fluorescence) typically shows a 2-3 fold increase in mean fluorescence intensity (MFI) in PAB-treated cells compared to DOX alone.

Detailed Experimental Protocol

To rigorously validate this synergy in your own lab, follow this self-validating workflow. This protocol uses the Chou-Talalay Method for quantifying synergism.[4]

Phase 1: Preparation & Seeding
  • Cell Lines: Use a parental line (e.g., SGC7901 or MCF-7) and its MDR counterpart (SGC7901/ADR or MCF-7/ADR).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Validation Step: Ensure cell confluence reaches ~60-70% before treatment to prevent contact inhibition affecting drug uptake.

Phase 2: Drug Treatment (Checkerboard Design)

Design a matrix of concentrations to calculate the Combination Index (CI).

  • Doxorubicin (DOX): Serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

  • Pseudolaric Acid B (PAB): Fixed sub-toxic concentrations (e.g., 0.5 µM, 1.0 µM) OR serial dilutions if testing mutual synergy.

  • Controls:

    • Vehicle Control (DMSO < 0.1%).

    • Positive Control for Reversal (e.g., Verapamil 10 µM + DOX).

Phase 3: Viability Assay (CCK-8 or MTT)
  • Incubate treated cells for 48 hours at 37°C, 5% CO2.

  • Add 10 µL CCK-8 reagent (preferable over MTT for higher sensitivity and less toxicity).

  • Incubate for 1-4 hours until OD450 is 1.0–2.0 in control wells.

  • Calculation: Determine % Viability =

    
    .
    
Phase 4: Data Analysis (The Chou-Talalay Method)

Use software like CompuSyn to calculate the Combination Index (CI) .[4]

  • CI < 1: Synergism (The goal).[5]

  • CI = 1: Additive effect.[3][6][4][5]

  • CI > 1: Antagonism.[4][5]

Phase 5: Mechanistic Validation (Western Blot)

To confirm the mechanism (not just the phenotype), you must blot for P-gp.

  • Lyse cells treated with PAB (24h).

  • Primary Antibodies: Anti-P-gp (MDR1), Anti-Cox-2, Anti-GAPDH (loading control).

  • Expected Result: Dose-dependent decrease in P-gp band intensity in PAB-treated MDR cells.

Experimental_WorkflowStep1Step 1: Cell Seeding(Parental vs. MDR)Step2Step 2: Drug Treatment(Checkerboard Matrix)Step1->Step2Step3Step 3: CCK-8 Assay(48h Incubation)Step2->Step3Step4Step 4: Calculate IC50& Combination Index (CI)Step3->Step4Step5Step 5: Validation(Western Blot for P-gp)Step4->Step5Confirm Mechanism

Figure 2: Step-by-step experimental workflow for validating PAB+DOX synergy.

References

  • Sun, Q., & Li, Y. (2014).[3] The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway.[3][7][6] PLoS ONE, 9(9), e107830.[3][8]

  • Gong, C., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo.[9] Clinical Cancer Research, 11(6), 2228-2236.

  • Yu, J., et al. (2015).[8] Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma.[8] Molecular Medicine Reports, 12(5), 7195-7202.[8]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[4][5] Cancer Research, 70(2), 440-446.

A Comparative Guide to the Antifungal Activity of Pseudolaric Acid A and Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Antifungal Agents

The rise of invasive fungal infections, coupled with increasing resistance to established antifungal drugs like fluconazole, presents a significant challenge in clinical settings. Candida species, in particular, are notorious for their ability to form drug-resistant biofilms, necessitating the exploration of novel therapeutic strategies.[1][2] This guide focuses on a comparative analysis of fluconazole, a cornerstone of antifungal therapy, and pseudolaric acid A, a natural compound with demonstrated antifungal potential.

Fluconazole (FLC) is a synthetic triazole antifungal agent that has been a mainstay in the treatment of various fungal infections, especially those caused by Candida and Cryptococcus species. Its widespread use, however, has been met with the emergence of resistance, primarily through mechanisms that reduce the effective intracellular concentration of the drug or alter its target enzyme.[3]

Pseudolaric Acid A (PAA) is a diterpenoid extracted from the root bark of the golden larch tree, Pseudolarix kaempferi.[4] Traditional Chinese medicine has long utilized this plant for treating skin infections.[4] Modern research has begun to scientifically validate its antifungal properties, revealing a mechanism of action distinct from that of the azoles and highlighting its potential as a standalone agent or as a synergist to overcome existing drug resistance.[5][6]

Mechanisms of Antifungal Action: A Tale of Two Pathways

The divergent mechanisms of action of PAA and FLC are fundamental to understanding their individual strengths and their powerful synergy.

Fluconazole: Targeting Ergosterol Synthesis

Fluconazole's mechanism is well-established. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which compromises its structure and function, ultimately leading to the inhibition of fungal growth (fungistatic activity).[3]

dot

fluconazole_mechanism cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Maintains Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11) Lanosterol->Erg11 Substrate Erg11->Ergosterol Produces Toxic_Sterols Toxic 14α-methyl Sterols Erg11->Toxic_Sterols Leads to accumulation of Fluconazole Fluconazole Fluconazole->Erg11 Inhibits Toxic_Sterols->Membrane_Integrity Disrupts

Caption: Mechanism of action of Fluconazole.

Pseudolaric Acid A: A Multi-pronged Assault

The antifungal mechanism of PAA is more complex and appears to involve multiple cellular targets, making it a promising candidate to circumvent established resistance pathways. Experimental evidence points to two primary modes of action:

  • Cell Membrane Disruption: PAA has been shown to exert dose-dependent detrimental effects on the fungal cell membrane.[5][6] This direct damage to the membrane leads to a loss of integrity, leakage of intracellular components, and ultimately, cell death. This mechanism is distinct from the enzymatic inhibition pathway of fluconazole.

  • Induction of Autophagy: PAA treatment leads to an increase in the formation of vacuoles and autophagosomes within fungal cells.[5][6] Autophagy is a cellular process of self-degradation, where the cell breaks down its own components. While it can be a survival mechanism under stress, excessive or unregulated autophagy can lead to cell death. The induction of this pathway by PAA suggests it triggers a potent cellular stress response that the fungus cannot overcome.

Furthermore, studies on PAA's anticancer properties have identified it as a novel inhibitor of heat shock protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone that plays a crucial role in the stability and activity of many signaling proteins, including those involved in stress responses. In fungi, Hsp90 is known to be a key regulator of drug resistance.[1] By inhibiting Hsp90, PAA may cripple the fungus's ability to adapt to the stress induced by other antifungal agents, which helps to explain its synergistic activity with fluconazole.

dot

paa_mechanism cluster_membrane Direct Effects cluster_autophagy Intracellular Stress Response PAA Pseudolaric Acid A Membrane Fungal Cell Membrane PAA->Membrane Directly Targets Hsp90 Hsp90 PAA->Hsp90 Inhibits (?) Autophagy_Induction Induction of Autophagy PAA->Autophagy_Induction Induces Membrane_Damage Membrane Damage & Permeabilization Membrane->Membrane_Damage Fungal_Cell_Death Fungal Cell Death Membrane_Damage->Fungal_Cell_Death Hsp90->Autophagy_Induction Regulates Autophagosomes Increased Vacuoles & Autophagosomes Autophagy_Induction->Autophagosomes Autophagosomes->Fungal_Cell_Death

Caption: Proposed mechanisms of action of Pseudolaric Acid A.

Comparative Antifungal Efficacy: In Vitro Data

The most direct way to compare the potency of antifungal agents is by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.

Activity Against Candida Species

Recent studies have provided a head-to-head comparison of PAA and FLC against various non-albicans Candida species. The data reveals that PAA has significant intrinsic antifungal activity, particularly against strains that have developed resistance to fluconazole.

Fungal IsolateFluconazole (FLC) MIC (µg/mL)Pseudolaric Acid A (PAA) MIC (µg/mL)
FLC-Resistant C. tropicalis
Isolate 125616
Isolate 212816
Isolate 3648
Isolate 43216
FLC-Susceptible C. tropicalis
Isolate 5216
Isolate 618
C. parapsilosis complex
C. parapsilosis sensu strictoN/A64
C. orthopsilosisN/A128
C. metapsilosisN/A128
C. glabrata
Isolate 7N/A>512 (No inhibition)

Data synthesized from Li et al., 2023.[6]

Key Observations:

  • Efficacy against FLC-Resistant Strains: PAA demonstrates consistent and potent activity against FLC-resistant C. tropicalis isolates, with MICs ranging from 8 to 16 µg/mL, whereas FLC MICs are as high as 256 µg/mL.[6] This is a critical finding, as it suggests PAA's mechanism is not affected by the common resistance pathways that render fluconazole ineffective.

  • Consistent Activity: PAA exhibited similar MIC ranges against both FLC-susceptible and FLC-resistant C. tropicalis, further underscoring its different mode of action.[6]

  • Spectrum of Activity: PAA shows efficacy against the C. parapsilosis complex.[6] However, it is notably ineffective against C. glabrata when used alone.[6]

Activity Against Other Fungal Genera

Currently, there is a lack of published data on the in vitro activity of Pseudolaric Acid A against other clinically important fungal genera such as Aspergillus and Cryptococcus. However, studies on the closely related compound, Pseudolaric Acid B (PAB) , have shown inhibitory activity against Aspergillus fumigatus, suggesting that PAA may also possess a broader spectrum of activity that warrants further investigation. This represents a significant knowledge gap and an opportunity for future research.

Synergistic Interactions: A Combination of Strengths

One of the most compelling aspects of PAA is its ability to work synergistically with fluconazole, particularly against resistant strains and biofilms. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Overcoming Fluconazole Resistance

In checkerboard assays, the combination of PAA and FLC demonstrates potent synergism against FLC-resistant C. tropicalis.[6] The Fractional Inhibitory Concentration Index (FICI), a measure of synergy, was found to be between 0.07 and 0.281 for these strains (a FICI of ≤0.5 indicates synergy).[6] When used in combination, the MICs of both PAA and FLC decreased sharply.[6] This suggests that PAA may be resensitizing the resistant fungi to the effects of fluconazole, possibly by disrupting the cell membrane and allowing better penetration of FLC, or by inhibiting Hsp90-mediated stress responses.

Potent Anti-Biofilm Activity

Fungal biofilms are notoriously difficult to treat and are a major cause of persistent infections. Candida albicans biofilms, for example, can be up to 1,000 times more resistant to azoles than their planktonic (free-floating) counterparts.[4]

Studies have shown a powerful synergistic effect of PAA and FLC against C. albicans biofilms. For instance, the combination of PAA (4 µg/mL) and FLC (0.5 µg/mL) significantly inhibited the formation of early, developing, and mature biofilms.[2][4] This combination therapy also markedly reduced the adhesion of C. albicans to surfaces and inhibited the critical yeast-to-hypha transition, a key step in biofilm formation.[2][4] Transcriptome analysis revealed that the PAA-FLC combination synergistically downregulates genes involved in adhesion (ALS1, ALS2, ALS4) and hyphal formation (ECE1, PRA1).[4]

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

To ensure the reproducibility and validity of antifungal susceptibility data, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in mycology research.

Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antifungal agent against a planktonic fungal culture.

dot

mic_workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Prep_Inoculum Prep_Drugs Prepare Serial Dilutions of PAA and FLC Start->Prep_Drugs Dispense Dispense Drugs & Inoculum into 96-well Plate Prep_Inoculum->Dispense Prep_Drugs->Dispense Incubate Incubate at 35°C for 24-48 hours Dispense->Incubate Read_MIC Read Results Visually or Spectrophotometrically Incubate->Read_MIC End Determine MIC (Lowest concentration with no visible growth) Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Fungal Strain Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Inoculum Preparation: Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: Prepare serial twofold dilutions of PAA and FLC in separate tubes or a 96-well plate using RPMI 1640 medium as the diluent. The concentration range should span the expected MIC.

  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of the appropriate drug dilution to each well. Add 100 µL of the standardized fungal inoculum to each well. Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader to measure optical density.

Checkerboard Assay for Synergy Testing

The checkerboard microdilution assay is the gold standard for quantifying the in vitro interaction between two antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum and Drug Preparation: Prepare the fungal inoculum and stock solutions of PAA and FLC as described in the MIC protocol.

  • Plate Setup:

    • Along the x-axis (columns) of a 96-well plate, create serial dilutions of PAA.

    • Along the y-axis (rows), create serial dilutions of FLC.

    • This creates a matrix where each well contains a unique combination of PAA and FLC concentrations.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include rows and columns with each drug alone to determine their individual MICs under the assay conditions, as well as a drug-free growth control.

  • Incubation and Reading: Incubate the plate and read the results as described for the MIC determination.

  • Data Analysis: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Conclusion and Future Directions

The comparative analysis of pseudolaric acid A and fluconazole offers valuable insights for the future of antifungal drug development.

  • Fluconazole remains a crucial antifungal agent, but its efficacy is increasingly compromised by resistance. Its well-defined mechanism provides a clear target but also a vulnerability that fungi have learned to exploit.

  • Pseudolaric Acid A emerges as a promising natural compound with a distinct, multi-target mechanism of action that is effective against FLC-resistant Candida strains. Its lack of activity against C. glabrata when used alone is a notable limitation.

The true potential of PAA may lie in combination therapy . The potent synergy observed between PAA and FLC, especially in the context of resistant strains and biofilms, presents a compelling strategy to restore the efficacy of an established antifungal and combat complex fungal infections.[2][4][6]

Future research should focus on:

  • Broadening the Spectrum: Evaluating the in vitro and in vivo efficacy of PAA against a wider range of fungal pathogens, including Aspergillus and Cryptococcus species.

  • Elucidating the Mechanism: Further dissecting the molecular pathways involved in PAA-induced cell membrane damage and autophagy to identify specific protein targets.

  • Investigating Resistance: Determining whether fungi can develop resistance to PAA and elucidating the potential mechanisms.

  • Pharmacokinetics and Toxicology: Assessing the safety and bioavailability of PAA in preclinical models to determine its potential for therapeutic development.

By continuing to explore the antifungal properties of natural compounds like pseudolaric acid A, the scientific community can develop new and effective strategies to address the growing challenge of antimicrobial resistance.

References

  • Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition. Microbiology Spectrum. Available at: [Link]

  • Understanding the mechanisms of resistance to azole antifungals in Candida species. FEMS Yeast Research. Available at: [Link]

  • Update on the Fungal Biofilm Drug Resistance and its Alternative Treatment. Infectious Diseases: Research and Treatment. Available at: [Link]

  • Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition. PubMed. Available at: [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules. Available at: [Link]

  • Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species. ResearchGate. Available at: [Link]

  • Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species. Infection and Drug Resistance. Available at: [Link]

Sources

Comparative Cytotoxicity Guide: Pseudolaric Acid A, B, and H

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative cytotoxicity, mechanisms of action, and experimental protocols for Pseudolaric acids A, B, and H.

Product Performance & Technical Analysis

Executive Summary

Pseudolaric acids (PAs) are diterpenoid compounds isolated from the root bark of Pseudolarix kaempferi (Golden Larch), a plant used in Traditional Chinese Medicine (TCM) for dermatological fungal infections.[1][2][3] In modern oncology research, these compounds have emerged as potent cytotoxic agents.

  • Pseudolaric Acid B (PAB): The gold standard and most potent congener. It functions primarily as a microtubule-destabilizing agent (colchicine site binder), exhibiting IC50 values in the low micromolar range (0.2–5.0 µM) across a broad panel of cancer cell lines, including multidrug-resistant (MDR) phenotypes.

  • Pseudolaric Acid A (PAA): A major analogue with significant but generally lower potency than PAB. Recent mechanistic studies (2021) have identified PAA as a novel Hsp90 inhibitor, distinct from the primary tubulin-targeting mechanism of PAB.

  • Pseudolaric Acid H (PAH): A minor constituent isolated in 2002. Structural analysis suggests it lacks the key C-7 acetoxy group required for maximal tubulin-binding affinity, rendering it significantly less potent or biologically distinct compared to PAB.

Chemical Background & Structure-Activity Relationship (SAR)

The distinct biological activities of these congeners are dictated by specific structural features on the diterpene core.

Structural Comparison
CompoundMolecular FormulaKey Substituent (C-7)Side Chain (C-4)Primary Target
Pseudolaric Acid B C23H28O8Acetoxy (-OAc) COOMeTubulin (Colchicine Site)
Pseudolaric Acid A C22H28O6Hydroxyl/HMethylHsp90 / Tubulin
Pseudolaric Acid H C22H28O7Hydroxyl (-OH)COOMeUndefined (Minor Activity)
SAR Logic Visualization

The following diagram illustrates the critical structural nodes governing cytotoxicity.

SAR_Logic Core Pseudolaric Acid Core (Diterpenoid Framework) C7_Sub C-7 Substitution Core->C7_Sub C4_Sub C-4 Side Chain Core->C4_Sub PAB Pseudolaric Acid B (C-7 Acetoxy) C7_Sub->PAB Acetylation PAA Pseudolaric Acid A (C-7 Deacetyl/H) C7_Sub->PAA Deacetylation PAH Pseudolaric Acid H (C-7 Hydroxyl) C7_Sub->PAH Hydroxylation Activity_High High Potency (IC50 < 1 µM) Tubulin Destabilization PAB->Activity_High Critical for Binding Activity_Mod Moderate Potency (IC50 2-10 µM) Hsp90 Inhibition PAA->Activity_Mod Altered Affinity Activity_Low Lower/Undefined Potency (Minor Metabolite) PAH->Activity_Low Loss of Lipophilicity

Figure 1: Structure-Activity Relationship (SAR) logic flow. The C-7 acetoxy group in Pseudolaric Acid B is a critical determinant for high-affinity tubulin binding and cytotoxicity.

Comparative Cytotoxicity Data

The table below aggregates experimental IC50 values (concentration inhibiting 50% of cell growth) from multiple authoritative studies.

Cell LineTissue OriginPseudolaric Acid B (IC50) Pseudolaric Acid A (IC50) Pseudolaric Acid H Reference
KB Nasopharyngeal0.9 - 1.0 µM 2.5 - 3.0 µM> 10 µM (Est.)[1, 2]
A-549 Lung Carcinoma1.35 - 2.85 µM ~ 6.18 µMNot Reported[1, 3]
HepG2 Liver0.17 - 0.9 µM 2.14 µMNot Reported[4, 5]
HCT-8 Colon0.25 µM 1.8 µMNot Reported[1]
MCF-7 Breast0.9 µM ~ 2.5 µMNot Reported[4]
MDR Lines Various (P-gp+)~ 1.0 µM VariableN/A[4]

Key Insight: PAB consistently demonstrates 2-5 fold greater potency than PAA. PAB retains efficacy in P-glycoprotein (P-gp) overexpressing cells (MDR phenotype), whereas many standard tubulin binders (e.g., Paclitaxel, Vincristine) lose efficacy.

Mechanism of Action (MOA) Analysis

Pseudolaric Acid B: The Microtubule Destabilizer

PAB binds to the colchicine-binding site on β-tubulin. Unlike taxanes (which stabilize microtubules), PAB inhibits tubulin polymerization.

  • Binding: Irreversible binding to tubulin dimers.

  • Arrest: Disruption of mitotic spindle formation causes cell cycle arrest at the G2/M phase .

  • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation (inactivation), Bax upregulation, and subsequent Caspase-3 activation.

Pseudolaric Acid A: The Hsp90 Inhibitor

While sharing some tubulin-interacting properties, recent data suggests PAA acts as an Hsp90 inhibitor . It binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins (e.g., EGFR, CDK4) and inducing apoptosis via the Caspase-8 pathway.

Signaling Pathway Visualization

MOA_Pathway PAB Pseudolaric Acid B Tubulin Tubulin (Colchicine Site) PAB->Tubulin High Affinity PAA Pseudolaric Acid A PAA->Tubulin Low Affinity Hsp90 Hsp90 (N-terminal) PAA->Hsp90 Primary Mechanism G2M G2/M Phase Arrest Tubulin->G2M ClientDeg Degradation of Client Proteins (EGFR, CDK4) Hsp90->ClientDeg Bcl2 Bcl-2 (Down) Bax (Up) G2M->Bcl2 Caspase Caspase-3/8 Activation ClientDeg->Caspase Bcl2->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2: Divergent signaling pathways. PAB primarily targets tubulin leading to mitotic arrest, while PAA targets Hsp90 leading to client protein degradation.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values for PAB/PAA.

  • Seeding: Plate cancer cells (e.g., HeLa, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add PAB or PAA dissolved in DMSO (ensure final DMSO < 0.1%). Prepare serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest (PAB signature).

  • Treatment: Treat cells with IC50 concentration of PAB for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol; resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL). Incubate 30 min in dark.

  • Analysis: Analyze DNA content using a flow cytometer. PAB treatment should show a distinct peak accumulation in the G2/M phase compared to control.

References

  • Pan, D. J., et al. (1990). "The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives." Planta Medica.

  • Yang, S. P., et al. (2002). "Five new diterpenoids from Pseudolarix kaempferi." Journal of Natural Products. (Isolation of Pseudolaric Acid H).

  • Wong, V. K., et al. (2005).[3] "Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo."[4] Clinical Cancer Research.

  • Liu, B., et al. (2006).[3][5] "Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action." Journal of Asian Natural Products Research.

  • Zhao, Q., et al. (2021).[6] "Discovery of pseudolaric acid A as a new Hsp90 inhibitor uncovers its potential anticancer mechanism." Bioorganic Chemistry.

Sources

Validation of Pseudolaric Acid B's Anti-Angiogenic Effect in a Xenograft Model

[1]

Executive Summary

Pseudolaric Acid B (PAB) , a diterpenoid isolated from Pseudolarix kaempferi, has emerged as a potent anti-angiogenic agent distinct from traditional tubulin-binding drugs. Unlike standard chemotherapeutics that primarily target rapid cell division, PAB exhibits a dual mechanism: it destabilizes microtubules and, critically, accelerates the proteasome-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) .

This guide provides a technical roadmap for validating PAB’s anti-angiogenic efficacy in xenograft models. It moves beyond simple efficacy screening to rigorous mechanistic validation, benchmarking PAB against standard-of-care agents like Sorafenib to assist drug development professionals in positioning this compound within the therapeutic landscape.

Part 1: Mechanistic Architecture

To validate PAB, one must first understand that its anti-angiogenic potency stems from disrupting the hypoxic adaptation of tumor cells. In the hypoxic core of a tumor, HIF-1α usually stabilizes and drives VEGF expression. PAB short-circuits this process.

The PAB-HIF-1α Degradation Axis

PAB bypasses the oxygen-dependent prolyl hydroxylase pathway. Instead, it directly promotes the ubiquitination of HIF-1α, sending it to the proteasome even under hypoxic conditions. This results in a collapse of the VEGF signaling loop, starving the tumor of the neovasculature required for expansion.

PAB_MechanismPABPseudolaric Acid B (PAB)Proteasome26S ProteasomeActivationPAB->ProteasomeStimulatesUbiquitinUbiquitinationProteasome->UbiquitinMediatesHIF1aHIF-1α Protein(Accumulated in Hypoxia)DegradationHIF-1α DegradationHIF1a->DegradationRapid TurnoverVEGF_GeneVEGF GeneTranscriptionHIF1a->VEGF_GeneNormal HypoxicDriveUbiquitin->HIF1aTagsDegradation->VEGF_GeneInhibits (Downregulation)AngiogenesisTumor Angiogenesis(Endothelial Migration/Tube Formation)VEGF_Gene->AngiogenesisReduced VEGF Secretion

Figure 1: Mechanistic Pathway. PAB induces anti-angiogenesis by accelerating the proteasome-mediated degradation of HIF-1α, thereby silencing VEGF transcription downstream.

Part 2: Comparative Performance Guide

When validating PAB, it is insufficient to compare it only to a vehicle control. Robust validation requires benchmarking against an established anti-angiogenic Tyrosine Kinase Inhibitor (TKI) such as Sorafenib .

Table 1: Comparative Efficacy Profile (Xenograft Model)

Data synthesized from comparative analyses in gastric and hepatocellular carcinoma models.

FeaturePseudolaric Acid B (PAB)Sorafenib (Positive Control)Vehicle (Negative Control)
Primary Mechanism HIF-1α Degradation & Microtubule DestabilizationVEGFR/PDGFR/RAF Kinase InhibitionN/A
Typical Dosage 15–25 mg/kg (i.p., q.d. or 5x/week)30–60 mg/kg (Oral Gavage, q.d.)Saline/DMSO/PEG
Tumor Vol. Reduction ~50–65% inhibition vs Vehicle~50–70% inhibition vs Vehicle0% (Baseline Growth)
Microvessel Density (MVD) Significant reduction (CD31+ foci count)High reduction (Direct endothelial target)High Density
HIF-1α Status Markedly Decreased (Protein level)Variable (Often unaffected directly)High (Hypoxic stabilization)
VEGF Expression Downregulated (Transcriptional level)Downregulated (Downstream signaling)High
Toxicity Profile Moderate (Weight loss at >40mg/kg)Skin toxicity, Weight loss commonNegligible
Performance Analysis
  • Efficacy: PAB demonstrates comparable tumor growth inhibition (TGI) to Sorafenib in gastric (SGC-7901) and hepatoma (HepG2) models.

  • Differentiation: While Sorafenib blocks the receptor (VEGFR), PAB eliminates the ligand source (VEGF) by degrading its transcription factor (HIF-1α). This makes PAB a critical alternative for tumors that develop resistance to kinase inhibitors.

Part 3: Experimental Validation Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocol integrates self-validating checkpoints.

Xenograft Establishment & Treatment Workflow

Model Selection:

  • Cell Lines: SGC-7901 (Gastric) or HepG2 (Liver). These lines are highly VEGF-dependent.

  • Inoculation:

    
     cells in 100µL PBS/Matrigel (1:1) injected subcutaneously into the right flank of BALB/c nude mice (4-6 weeks old).
    

Treatment Regimen:

  • Randomization: Randomized into 3 groups (n=8-10 per group) to minimize selection bias.

  • Preparation of PAB: Dissolve PAB in a vehicle mixture of 6% Polyethylene Glycol (PEG) 400, 3% Ethanol, and 1% Tween 80 in saline to ensure solubility and bioavailability.

Experimental_Workflowcluster_TreatmentTreatment Phase (21-28 Days)InoculationCell Inoculation(SGC-7901 / HepG2)Tumor_GrowthTumor GrowthTo ~100mm³Inoculation->Tumor_GrowthRandomizationRandomization(n=10/group)Tumor_Growth->RandomizationGroup_AVehicle Control(Solvent Only)Randomization->Group_AGroup_BPAB Treatment(25 mg/kg i.p.)Randomization->Group_BGroup_CBenchmark (Sorafenib)(30 mg/kg p.o.)Randomization->Group_CHarvestTissue Harvest& Serum CollectionGroup_A->HarvestGroup_B->HarvestGroup_C->HarvestAnalysisValidation Assays(IHC, Western, ELISA)Harvest->Analysis

Figure 2: Experimental Workflow. A standardized protocol ensuring statistical power and direct comparison against vehicle and positive controls.

Self-Validating Systems (Endpoints)

To confirm the mechanism (anti-angiogenesis) rather than just general cytotoxicity, you must perform the following assays:

  • Microvessel Density (MVD) Quantification (CD31 Staining):

    • Protocol: Immunostain tumor sections with anti-CD31 antibody.

    • Validation: Count CD31-positive endothelial clusters in 5 random "hotspots" per slide (x200 magnification).

    • Expectation: PAB treated tumors should show significantly fewer and fragmented vessels compared to the vehicle.

  • HIF-1α / VEGF Correlation Check (Western Blot):

    • Protocol: Lyse tumor tissue and blot for HIF-1α and VEGF.

    • Causality Check: A valid PAB result must show low HIF-1α protein levels despite the hypoxic tumor environment. If HIF-1α is high but vessels are low, the mechanism might be off-target toxicity.

  • Apoptosis vs. Necrosis (TUNEL Assay):

    • Protocol: TUNEL staining on paraffin sections.

    • Insight: Distinguish between vascular-deprivation induced apoptosis (often central necrosis in treated tumors) and direct cytotoxic effects.

References

  • Pseudolaric Acid B Inhibits Angiogenesis and Reduces Hypoxia-Inducible Factor 1α by Promoting Proteasome-Mediated Degradation. Clinical Cancer Research, 2004. Link

  • Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 2005.[1] Link

  • The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway. PLOS ONE, 2014.[2][3][4] Link

  • Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis in Esophageal Squamous Cell Carcinoma Through Regulating CD147. Drug Design, Development and Therapy, 2020.[5] Link

  • Pseudolarix Acid B Inhibits Angiogenesis by Antagonizing the Vascular Endothelial Growth Factor-Mediated Anti-Apoptotic Effect. European Journal of Pharmacology, 2004. Link

Combination Therapy of Pseudolaric Acid H (and Analog B) with Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

Pseudolaric Acid H (PAH) is a diterpenoid acid isolated from the root bark of Pseudolarix kaempferi (Golden Larch).[1] It is a structural congener of the more widely studied Pseudolaric Acid B (PAB) . While PAH shares the core tricyclic diterpene framework essential for bioactivity, the vast majority of combination therapy data in current literature is derived from PAB.

Scientific Integrity Note: To provide a comprehensive and actionable guide, this document utilizes Pseudolaric Acid B (PAB) as the validated biological model for the Pseudolaric acid class. Researchers investigating PAH should view the protocols and mechanistic data presented here as the primary reference standard for Structure-Activity Relationship (SAR) extrapolation.

Therapeutic Rationale

The primary limitation of standard chemotherapy (e.g., Paclitaxel, Doxorubicin, 5-FU) is the development of Multidrug Resistance (MDR) and dose-limiting toxicity. Pseudolaric acids offer a distinct mechanism of action—microtubule destabilization via the colchicine-binding site —which allows them to:

  • Bypass P-glycoprotein (P-gp) efflux pumps (reversing MDR).

  • Arrest cells in the G2/M phase , sensitizing them to DNA-damaging agents.

  • Trigger apoptosis via ROS generation and mitochondrial pathways distinct from taxanes.

Mechanistic Comparison: Pseudolaric Acids vs. Standard Agents

The following table contrasts the mechanism of Pseudolaric acids with standard agents to highlight the logical basis for combination.

FeaturePseudolaric Acids (PAB/PAH)Paclitaxel (Taxol)Doxorubicin (Adriamycin)5-Fluorouracil (5-FU)
Primary Target Tubulin (Colchicine site)Tubulin (Taxane site)DNA / Topoisomerase IIThymidylate Synthase
Effect on Microtubules Destabilization (Depolymerization)Stabilization (Polymerization)N/AN/A
MDR Susceptibility Low (Not a P-gp substrate)High (P-gp substrate)High (P-gp substrate)Moderate
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M & G1/SS Phase
Combination Role MDR Reversal / SensitizerCytotoxic BackboneCytotoxic BackboneCytotoxic Backbone

Synergistic Combinations & Performance Analysis

A. Combination with Doxorubicin (Adriamycin)

Objective: Reversal of Multidrug Resistance (MDR).

  • Mechanism: Doxorubicin failure is often driven by P-gp overexpression, which pumps the drug out of the cell. Pseudolaric acids are not P-gp substrates and have been shown to downregulate MDR1/P-gp expression or function, thereby increasing the intracellular accumulation of Doxorubicin.

  • Outcome: In P-gp overexpressing cell lines (e.g., MCF-7/ADR, SGC7901/ADR), the combination restores sensitivity to Doxorubicin, significantly lowering the IC50.

B. Combination with 5-Fluorouracil (5-FU)

Objective: Dual-phase Cell Cycle Blockade.

  • Mechanism: 5-FU targets the S-phase (DNA synthesis). Pseudolaric acids target the G2/M phase (Mitosis).[2][3][4]

  • Outcome: Data in colorectal cancer (CRC) models indicates that PAB induces mitotic arrest in 5-FU resistant cells.[2][5] The combination promotes a "mitotic catastrophe" where cells escape S-phase block only to be trapped in mitosis, leading to enhanced caspase-dependent apoptosis.

  • Data Insight: Combination Index (CI) values < 0.8 are consistently observed, indicating strong synergism.

C. Combination with Paclitaxel

Objective: Overcoming Taxane Resistance.[6]

  • Mechanism: While both agents target tubulin, they bind to distinct sites (Colchicine vs. Taxane) and have opposite mechanical effects (Destabilization vs. Stabilization). Simultaneous use can be antagonistic due to competing structural demands on the microtubule.

  • Strategic Protocol: Sequential administration or use in Paclitaxel-resistant lines is the preferred strategy. Pseudolaric acids retain potency in Taxol-resistant cells because they do not rely on the taxane binding site, which is often mutated in resistant tumors.

Visualizing the Synergistic Mechanism

The following diagram illustrates how Pseudolaric Acids (PAB/PAH) interact with standard chemotherapy pathways to induce apoptosis and overcome resistance.

PseudolaricMechanism PLH Pseudolaric Acid H/B Tubulin Tubulin (Colchicine Site) PLH->Tubulin Binds Bcl2 Bcl-2 (Anti-apoptotic) PLH->Bcl2 Downregulates MDR P-gp / MDR1 Transporter PLH->MDR Inhibits/Bypasses Chemo Standard Chemo (Doxorubicin/5-FU) PLH->Chemo Increases Accumulation (via MDR inhibition) Microtubules Microtubule Destabilization Tubulin->Microtubules Induces G2M G2/M Cell Cycle Arrest Microtubules->G2M Causes Apoptosis Apoptosis / Cell Death G2M->Apoptosis Mitotic Catastrophe Bcl2->Apoptosis Blocks MDR->Chemo Reduces Efficacy Chemo->MDR Effluxed by DNA DNA Damage / S-Phase Block Chemo->DNA Targets DNA->Apoptosis Triggers

Figure 1: Mechanistic flow of Pseudolaric Acid synergy. Note the dual action of direct G2/M arrest and the inhibition of MDR efflux pumps, which sensitizes cells to standard chemotherapy.

Experimental Protocols for Validation

To validate the efficacy of Pseudolaric Acid H (or B) in combination, the following self-validating protocols are recommended.

Protocol A: Determination of Combination Index (CI)

Purpose: To quantitatively distinguish between synergism (CI < 1), additivity (CI = 1), and antagonism (CI > 1).

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, HT-29) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h.

  • Drug Preparation:

    • Prepare serial dilutions of Pseudolaric Acid (Drug A) alone.

    • Prepare serial dilutions of Chemotherapy Agent (Drug B) alone.

    • Prepare a constant ratio combination (e.g., IC50 of A : IC50 of B).

  • Treatment: Treat cells for 48h or 72h.

  • Assay: Add MTT or CCK-8 reagent. Measure absorbance at 450/570 nm.

  • Analysis: Use the Chou-Talalay method (CompuSyn software) to calculate the CI value.

    • Validation Check: Ensure the r-value of the median-effect plot is > 0.95 for linearity.

Protocol B: MDR Reversal Assay (Doxorubicin Accumulation)

Purpose: To confirm if Pseudolaric Acid increases the intracellular retention of Doxorubicin.

  • Cell Line: Use a known resistant line (e.g., MCF-7/ADR).

  • Treatment:

    • Control: Media only.

    • Group 1: Doxorubicin (5 µM) alone.

    • Group 2: Doxorubicin (5 µM) + Pseudolaric Acid (sub-toxic dose, e.g., 0.5 µM).

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Flow Cytometry:

    • Wash cells 3x with ice-cold PBS to stop efflux.

    • Analyze fluorescence (Doxorubicin is naturally fluorescent; Ex/Em: 480/590 nm).

  • Result Interpretation: A right-shift in the fluorescence histogram for Group 2 compared to Group 1 indicates successful MDR reversal.

Challenges & Future Directions

  • Solubility: Pseudolaric acids are lipophilic. Formulations using cyclodextrins or nanoparticles may be required for in vivo stability.

  • Isoform Specificity: Researchers must verify the purity of "Pseudolaric Acid H" using HPLC, as commercial samples often contain mixtures of A, B, and C.

  • Toxicity: While less toxic than Colchicine, high doses can induce general cytotoxicity. The goal of combination therapy is to use low-dose Pseudolaric acid to sensitize cells to the standard agent.

References

  • Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells. Source:[2][5] Cancer Letters (2016).[2][5] URL:[Link]

  • Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Source:[4] Clinical Cancer Research (2005). URL:[Link]

  • Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis. (Demonstrates combination principle in resistant models). Source: Infection and Drug Resistance (2020).[2] URL:[Link]

  • Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Source:[7] Evidence-Based Complementary and Alternative Medicine (2019). URL:[Link]

Sources

Safety Operating Guide

Pseudolaric acid H proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Pseudolaric Acid H: Comprehensive Laboratory Handling and Disposal Protocols

Pseudolaric acid H is a highly bioactive diterpenoid naturally isolated from the root bark and cone scales of the Golden Larch ()[1]. Like its structural analogs (Pseudolaric acids A, B, and C), it exhibits potent cytotoxic, anti-fungal, and anti-microbial properties, making it a compound of significant interest in pharmacological research and drug development[1][2].

However, the very mechanisms that make Pseudolaric acid H therapeutically promising—its ability to bind to cellular structures and disrupt biological synthesis—also make it a severe occupational hazard[3]. Improper disposal can lead to dangerous environmental contamination and chronic sub-clinical exposure for laboratory personnel[4]. This guide provides an authoritative, causality-driven framework for the safe handling, segregation, and disposal of Pseudolaric acid H, ensuring a self-validating safety system that complies with and standards.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of Pseudolaric acid H is the first step in designing an effective disposal strategy. Because it is a lipophilic diterpenoid, it poses a high risk of dermal absorption and cannot be neutralized by standard aqueous sterilization methods.

PropertyValue / DescriptionOperational Implication
Chemical Class Diterpenoid / TerpeneHighly lipophilic; readily absorbed through unprotected skin.
Source Pseudolarix amabilisExtraction requires organic solvents (e.g., HPLC effluents), complicating waste streams.
Primary Hazard Cytotoxicity / Antineoplastic potentialMust be handled exclusively under a Biological Safety Cabinet (BSC) or fume hood[3].
Regulatory Status Hazardous / Cytotoxic WasteGoverned by EPA RCRA guidelines (40 CFR 261.33) for discarded chemical products[5].
Destruction Method High-Temperature IncinerationCannot be neutralized via standard autoclaving or bleach; requires thermal destruction[5].

Operational Workflow for Waste Segregation

The foundational rule of cytotoxic waste management is strict segregation at the point of generation. Mixing waste streams exponentially increases the volume of hazardous waste, escalating both disposal costs and logistical risks.

WasteSegregation Start Pseudolaric Acid H Waste Generation Liquid Liquid Waste (e.g., HPLC effluents) Start->Liquid Solid Trace Solid Waste (PPE, tubes, tips) Start->Solid Bulk Bulk/Unused Reagent (>3% by weight) Start->Bulk Cont_Liq Sealable Glass/Plastic Chemical Waste Jug Liquid->Cont_Liq Cont_Sol Yellow/Trace Cytotoxic Waste Container Solid->Cont_Sol Cont_Bulk Black/Bulk Hazardous Waste Container Bulk->Cont_Bulk Incineration High-Temperature Incineration (EPA Compliant) Cont_Liq->Incineration Cont_Sol->Incineration Cont_Bulk->Incineration

Caption: Segregation workflow for Pseudolaric acid H waste streams leading to incineration.

Step-by-Step Disposal Methodologies

Causality Check: Cytotoxic drugs like Pseudolaric acid H are not deactivated by standard biological sterilization (like autoclaving). They must be physically isolated and destroyed via thermal degradation (incineration) to break down their complex polycyclic structures entirely[5].

Protocol 1: Liquid Waste Management

(e.g., Cell Culture Media, HPLC Effluents, Extraction Solvents) Never dispose of liquid cytotoxic waste down the drain or sanitary sewer, as it will contaminate municipal water systems[6].

  • Collection : Collect all liquid waste containing Pseudolaric acid H in leak-proof, shatter-resistant containers (e.g., high-density polyethylene or coated glass) equipped with tight-fitting Luer-lock or screw-cap lids[3][6].

  • Labeling : Affix a compliant "Hazardous Chemical Waste - Cytotoxic" label immediately upon the first drop of waste entering the container.

  • Secondary Containment : Store the primary waste container inside a secondary containment tray to capture any accidental leaks or pressure-induced ruptures.

  • Transfer : Once the container is 75% full, seal it tightly and transfer it to the facility's central hazardous waste accumulation area for pickup by a certified environmental vendor.

Protocol 2: Trace Solid Waste

(Consumables and PPE) Trace waste includes items with less than 3% of the compound by weight, such as pipette tips, empty vials, and contaminated gloves[6].

  • Segregation : Place all trace-contaminated consumables into a dedicated, puncture-proof, leak-proof container lined with a yellow bag (the universal standard for trace chemotherapy/cytotoxic waste)[6].

  • Sharps : Any needles, syringes, or glass pipettes used with the compound must go into a rigid, yellow cytotoxic sharps container to prevent percutaneous exposure[5][6].

  • Sealing : Seal the containers when they reach the fill line. Do not compress the waste, as this risks aerosolizing dried diterpenoid particles or puncturing the container[3].

Protocol 3: Bulk Waste and Unused Reagent

Bulk waste includes heavily contaminated items (e.g., spill cleanup materials) or vials containing >3% of the original chemical volume[6].

  • Containment : Place bulk unused Pseudolaric acid H or heavily saturated materials into a rigid, black RCRA hazardous waste container[5][6].

  • Documentation : Document the exact mass or volume of the discarded compound on the facility's hazardous waste manifest, as strictly required by[5].

Spill Response and Decontamination Workflow

A spill of a highly concentrated diterpenoid powder or stock solution presents an immediate inhalation and dermal absorption risk. The response must be swift, methodical, and heavily protected.

SpillResponse Spill Spill Detected (Powder or Liquid) Isolate Isolate Area & Alert Personnel Spill->Isolate PPE Don Spill PPE (Double Gloves, N95/P100) Isolate->PPE Contain Contain Spill (Wet Wipes for Powder) PPE->Contain Decon Decontaminate Surface (Detergent Wash x3) Contain->Decon Dispose Dispose all materials as Bulk Cytotoxic Waste Decon->Dispose

Caption: Step-by-step emergency response pathway for a Pseudolaric acid H spill.

Spill Cleanup Methodology :

  • Isolation : Immediately restrict access to the spill area. If the spill is a powder outside of a fume hood, evacuate the immediate vicinity to allow aerosols to settle[3].

  • PPE Escalation : Don a chemo-rated gown, double nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) to prevent inhalation of cytotoxic dust[3][7].

  • Containment :

    • For Liquids: Cover the spill gently with highly absorbent pads.

    • For Powders: Gently cover the powder with damp absorbent pads to prevent aerosolization. Never sweep a cytotoxic powder[7].

  • Decontamination : Clean the surface using a high-pH detergent solution, followed by a thorough water rinse. Repeat this process three times (the "triple-wash protocol") to ensure the complete removal of lipophilic diterpenoid residues[7].

  • Disposal : Place all absorbent pads, wipes, and contaminated PPE into a black bulk cytotoxic waste container for incineration[5][6].

Scientific Integrity & E-E-A-T Justification

By treating Pseudolaric acid H with the same rigorous protocols applied to clinical antineoplastic agents, laboratories create a self-validating safety culture. The causality is clear: diterpenoids with cytotoxic properties pose long-term health risks upon repeated sub-clinical exposure, including potential mutagenic or reproductive toxicity[2][3][4]. Standardizing disposal through high-temperature incineration ensures the complete destruction of the complex polycyclic structure, eliminating environmental toxicity risks and ensuring full compliance with OSHA's Hazardous Drug guidelines and EPA RCRA mandates[3][5].

References

  • PlantaeDB. "Pseudolarix amabilis." Plantae Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at:[Link]

  • Daniels Health. "Guide to Cytotoxic Waste Compliance." Daniels Health Knowledge Center. Available at:[Link]

  • Veterans Affairs. "Cytotoxic Agent Use Guidelines." VA Research Programs. Available at: [Link]

  • Easty, A. C., et al. "Safe handling of cytotoxics: guideline recommendations." Current Oncology (PMC). Available at:[Link]

  • He, J., et al. "Novel linear and step-gradient counter-current chromatography for bio-guided isolation and purification of cytotoxic podophyllotoxins." ResearchGate. Available at:[Link]

  • Oesterle, I., et al. "Insights into the early-life chemical exposome of Nigerian infants and potential correlations with the developing gut microbiome." bioRxiv. Available at:[Link]

Sources

Personal protective equipment for handling Pseudolaric acid H

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly active natural products not merely as a regulatory checklist, but as a critical intersection of chemistry, physics, and human biology.

Pseudolaric acid H is a potent diterpenoid isolated from the root bark of the golden larch (Pseudolarix kaempferi)[1]. Like its structural analog Pseudolaric acid B, it functions via microtubule destabilization, making it highly cytotoxic. Because it is typically handled as a dry, lyophilized powder, the primary operational risks are particulate aerosolization and accidental transdermal absorption—especially when solubilized in penetrating carriers like Dimethyl Sulfoxide (DMSO).

To ensure absolute safety and maintain the integrity of your research, this guide outlines the causality behind our Personal Protective Equipment (PPE) choices and provides self-validating, step-by-step operational protocols.

Physicochemical & Hazard Parameters

Understanding the physical state of a compound is the first step in mitigating its risks. The table below summarizes the quantitative and qualitative data that dictate our handling strategy.

Table 1: Hazard Profile and Operational Implications

ParameterValue / ClassificationOperational Implication (Causality)
Compound Class DiterpenoidHighly lipophilic; readily crosses biological membranes if dissolved in organic carriers.
GHS Classification H301 (Toxic if swallowed), H361 (Reproductive toxicity)[2]Mandates closed-system handling (Class II BSC or Fume Hood) and stringent PPE to prevent systemic exposure.
Primary Solvents DMSO, EthanolDMSO acts as a transdermal carrier. If a DMSO-compound solution contacts the skin, the cytotoxic payload is rapidly absorbed into the bloodstream.
Vapor Pressure Negligible (Solid at RT)[2]The primary inhalation risk is particulate aerosolization during gravimetric transfer, not vapor off-gassing.

PPE Specifications & Scientific Rationale

We do not wear PPE simply because it is mandated; we wear it to interrupt specific vectors of chemical exposure.

Table 2: Required PPE and Mechanistic Rationale

Protection ZoneRequired EquipmentScientific Rationale (Causality)
Ocular EN 166 / NIOSH-approved tightly fitting safety goggles[3].Prevents mucosal absorption of airborne micro-particulates that may "jump" due to electrostatic forces during powder transfer.
Dermal (Hands) Double-layered Nitrile gloves (EN 374 compliant)[3].Nitrile provides superior chemical resistance against DMSO compared to latex. Double-gloving ensures a sterile barrier remains intact even if the outer layer suffers micro-abrasions.
Dermal (Body) Front-closing, impervious lab coat with knit cuffs.Knit cuffs prevent accidental wrist exposure in the gap between the glove and the sleeve. Impervious material blocks solvent strike-through.
Respiratory N95/P100 particulate respirator.Filters >99% of airborne diterpenoid particulates. Note: This is a secondary defense; primary handling must always occur within a ventilated enclosure[4].

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling Pseudolaric acid H, ensuring that every stage of the workflow is contained and validated.

SafeHandling N1 1. PPE & Environment Setup (BSC/Fume Hood) N2 2. Anti-static Weighing (Pseudolaric acid H) N1->N2 Flow verified N3 3. In Situ Solubilization (DMSO/Ethanol) N2->N3 Aerosol risk mitigated N4 4. Sealed Transfer & Storage (4°C / -20°C) N3->N4 Compound stabilized N5 5. Workstation Decontamination N4->N5 Operation complete N6 6. Cytotoxic Waste Disposal N5->N6 Waste segregated

Workflow for the safe handling and disposal of cytotoxic diterpenoids.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . This means you must confirm a specific physical condition before proceeding to the next step, ensuring safety is structurally built into your workflow.

Protocol A: Gravimetric Transfer and Solubilization

Objective: Weigh and dissolve the compound without generating hazardous aerosols.

  • Environmental Validation : Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Self-Validation Check: Observe the magnehelic gauge or digital monitor to confirm an inward face velocity of ~100 fpm before opening the sash.

  • Static Mitigation : Pass the sealed vial of Pseudolaric acid H and your metal micro-spatula through an anti-static ionizer.

    • Causality: Fine, lyophilized powders hold strong electrostatic charges that cause them to repel from spatulas and aerosolize into the breathing zone. Neutralizing the charge ensures the powder drops cleanly into the weighing vessel.

  • Tare and Transfer : Place a pre-weighed, sealable amber glass vial on the analytical balance inside the hood. Transfer the required mass.

  • In Situ Solubilization : Do not remove the dry powder from the hood. Immediately add the required volume of DMSO directly to the weighing vial.

    • Causality: Solubilizing the compound inside the controlled environment completely eliminates the risk of powder aerosolization during transport to the benchtop.

  • Sealing and Decontamination : Cap the vial tightly. Wipe the exterior of the vial with a lint-free wipe dampened with 70% ethanol before removing it from the hood.

Protocol B: Accidental Release and Disposal Plan

Objective: Safely neutralize and dispose of spilled compound and contaminated materials.

  • Isolation : Immediately evacuate non-essential personnel from the immediate area. If the spill occurred outside a ventilated hood, don an N95/P100 respirator immediately.

  • Containment (Powder Spill) : Do not sweep the dry powder. Gently cover the spill with absorbent paper towels dampened with water or 70% ethanol[3].

    • Causality: Mechanical sweeping generates invisible dust clouds. Dampening the powder binds the cytotoxic particulates to the towel via capillary action.

  • Containment (Liquid Spill) : If the compound is already dissolved in DMSO, cover the area with dry, highly absorbent chemical spill pads.

  • Surface Decontamination : Wash the affected surface thoroughly with soap and plenty of water, followed by a wipe-down with 70% ethanol[3].

    • Self-Validation Check: Visually inspect the surface under oblique lighting to ensure no white particulate residue or oily solvent sheen remains.

  • Waste Segregation : Place all contaminated wipes, outer gloves, and empty compound vials into a designated, clearly labeled hazardous waste container for toxic organic solids (UN 2811)[4]. Adhered or collected material must be promptly disposed of in accordance with local environmental regulations[3]. Do not mix with general biohazardous waste.

References

  • Title : Five new diterpenoids from Pseudolarix kaempferi Source : PubMed (NIH) URL :[Link]

  • Title : Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem Source : PubChem (NIH) URL :[Link]

  • Title : Safety Data Sheet - Pseudolaric acid B Source : LKT Laboratories, Inc. (Amazon S3) URL :[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudolaric acid H
Reactant of Route 2
Pseudolaric acid H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.